Aluminum zirconium tetrachlorohydrate
Description
Properties
CAS No. |
98106-52-6 |
|---|---|
Molecular Formula |
Al4Cl4H12O12Zr |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
tetraaluminum;zirconium(4+);tetrachloride;dodecahydroxide |
InChI |
InChI=1S/4Al.4ClH.12H2O.Zr/h;;;;4*1H;12*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |
InChI Key |
VGXPYLCBMMMTKL-UHFFFAOYSA-A |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Aluminum Zirconium Tetrachlorohydrate Glycinate
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
Aluminum Zirconium Tetrachlorohydrate Glycinate is a complex inorganic salt widely utilized as an active ingredient in antiperspirant products. Its efficacy stems from its ability to form a temporary plug within the sweat duct, physically impeding the flow of sweat to the skin's surface. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and regulatory compliance.
General Properties
| Property | Value | Reference |
| INCI Name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | [1][2] |
| CAS Number | 134910-86-4 | [2] |
| Molecular Formula | C2H8AlClNO4Zr+5 (isomer) | [2][3] |
| Appearance | White to off-white, fine powder | |
| Solubility | Soluble in water and glycerol. | [3] |
Chemical Specifications
The United States Pharmacopeia (USP) provides standardized specifications for this compound Glycinate.
| Parameter | Specification | Reference |
| Aluminum (Al) Content | 14.0% - 15.5% | |
| Zirconium (Zr) Content | 13.0% - 15.5% | |
| Al/Zr Atomic Ratio | 2.0:1 to 5.99:1 | [4] |
| Chloride (Cl) Content | 17.0% - 18.5% | |
| (Aluminum + Zirconium)/Chloride Atomic Ratio | 1.5:1 to 0.9:1 | [4] |
| Glycine (B1666218) (N) Content | 10.5% - 13.5% | |
| pH (15% w/w aqueous solution) | 3.0 - 5.0 | |
| Loss on Drying (105°C) | 4.0% - 8.0% | |
| Iron (Fe) | ≤ 0.015% | |
| Heavy Metals | ≤ 0.002% |
Physical Properties
| Property | Value | Reference |
| Molecular Weight | ~603.63 g/mol (for isomer) | |
| Particle Size | Typically, 90-98.5% of particles are less than 44 µm (pass through 325 mesh). Finer grades with particles < 10 µm are also available. | |
| Thermal Stability | Decomposes upon heating. Initial weight loss is attributed to the loss of water molecules, followed by the degradation of the glycine ligand and subsequent decomposition of the aluminum zirconium chlorohydrate structure at higher temperatures.[5][6] |
Experimental Protocols
The following protocols are based on standardized methods, including those outlined in the United States Pharmacopeia (USP), for the analysis of this compound Glycinate.
Determination of Aluminum and Zirconium Content (Complexometric Titration)
This method allows for the sequential determination of zirconium and aluminum in a single sample.[7]
-
Apparatus: Automatic titrator with a photometric sensor (e.g., OMNIS Titrator with Optrode at 574 nm).
-
Reagents:
-
EDTA (0.1 mol/L)
-
Bismuth(III) nitrate (B79036) (0.05 mol/L)
-
Xylenol orange indicator solution
-
pH 1 buffer solution
-
pH 4.7 acetate (B1210297) buffer solution
-
-
Procedure:
-
Accurately weigh and dissolve a sample of this compound Glycinate in deionized water.
-
Add a few drops of xylenol orange indicator.
-
Adjust the pH of the solution to 1 with the pH 1 buffer.
-
Zirconium Titration: Titrate the solution with 0.1 mol/L EDTA. The endpoint is reached when the solution color changes from pink to yellow.[7]
-
Aluminum Titration: To the same solution, add 20 mL of pH 4.7 acetate buffer and a known excess of 0.1 mol/L EDTA (15 mL).
-
Back-titrate the excess EDTA with 0.05 mol/L Bismuth(III) nitrate. The endpoint is reached when the solution color changes from yellow to purple.[7]
-
Calculate the percentage of aluminum and zirconium based on the volumes of titrants used.
-
pH Measurement of Aqueous Solution
This protocol follows the USP general chapter <791> for pH determination.
-
Apparatus: Calibrated pH meter with a glass electrode.
-
Procedure:
-
Prepare a 15% (w/w) solution of this compound Glycinate in deionized water.
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pH of the sample.
-
Immerse the electrode in the sample solution and stir gently.
-
Record the pH reading once it has stabilized.
-
Particle Size Analysis by Laser Diffraction
This method provides a volume-weighted particle size distribution.
-
Apparatus: Laser diffraction particle size analyzer.
-
Dispersant: Dry, particulate-free air (for dry powder measurement) or a suitable non-reactive liquid in which the sample does not dissolve (for wet measurement).
-
Procedure (Dry Method):
-
Ensure the instrument is clean and a background measurement is taken.
-
Introduce the powder sample into the feeder.
-
Disperse the sample into the measurement cell using pressurized air.
-
The instrument measures the light scattering pattern created by the particles and calculates the particle size distribution based on Mie or Fraunhofer theory.
-
Report the D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample volume is smaller, respectively.
-
High-Performance Liquid Chromatography (HPLC) for Polymer Distribution
HPLC is used to characterize the distribution of aluminum and zirconium polymer species, which is crucial for efficacy.
-
Apparatus: HPLC system with a UV detector.
-
Columns: A combination of size-exclusion columns suitable for separating polymer species (e.g., Phenominex and Waters columns in series).
-
Mobile Phase: 0.01N Nitric acid solution.
-
Sample Preparation: Prepare a 2% (w/w) aqueous solution of the active and filter through a 0.45 µm filter.
-
Procedure:
-
Inject the sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the eluent at a suitable wavelength.
-
The resulting chromatogram will show several peaks corresponding to different polymer sizes (often referred to as Peaks 1, 2, 3, 4, and 5/6), with smaller numbers indicating larger polymer species. The relative area of these peaks is used to characterize the polymer distribution.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition profile.
-
Apparatus: TGA and DSC instruments.
-
Procedure:
-
Accurately weigh a small amount of the sample into an appropriate pan (e.g., aluminum or alumina).
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.
-
DSC: Heat the sample at a constant rate and measure the heat flow to or from the sample relative to a reference.
-
The TGA curve will show distinct steps corresponding to the loss of water and the decomposition of the organic and inorganic components. The DSC curve will show endothermic or exothermic peaks associated with these transitions.
-
Mechanism of Action and Visualization
The primary mechanism of action for this compound Glycinate as an antiperspirant is the formation of a physical plug within the eccrine sweat duct. This is not a receptor-mediated signaling pathway but a physicochemical process.
References
- 1. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aluminum Zirconium Tetrachlorohydrex Gly Solution [doi.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
An In-Depth Technical Guide to the Synthesis and Characterization of Aluminum Zirconium Tetrachlorohydrate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum zirconium tetrachlorohydrate (AZT) complexes, key active ingredients in many antiperspirant and deodorant products. This document details experimental protocols for synthesis and various analytical techniques, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding.
Introduction
This compound glycine (B1666218) complexes are a class of coordination compounds valued for their efficacy in reducing perspiration.[1] These complexes are composed of monomeric and polymeric Zr⁴⁺ and Al³⁺ species, coordinated with hydroxide, chloride, and the amino acid glycine.[2][3] The glycine serves to buffer the acidity of the metal salts and prevent polymerization in aqueous solutions, enhancing stability and efficacy.[3][4] The primary mechanism of action involves the formation of a colloidal plug within the sweat ducts, physically obstructing the flow of sweat to the skin's surface.[2][5] The anhydrous form of these complexes also possesses moisture-absorbing properties.[5]
Synthesis of this compound Glycine Complexes
The synthesis of this compound glycine (AZTAG) complexes generally involves the reaction of an aluminum source, a zirconium source, and glycine in an aqueous solution, followed by heating and drying.[6]
General Synthesis Protocol
The classical method for synthesizing AZTAG salts involves the co-reaction of an aluminum-containing compound, such as aluminum chlorohydrate (ACH), with a zirconium-containing compound, like zirconyl chloride (ZrOCl₂) or zirconyl hydroxychloride (ZrO(OH)Cl), in the presence of glycine.[6] The resulting solution is then heated and subsequently spray-dried to obtain the final product in powdered form.[6] This process can be adapted to produce various forms of AZTAG, including tri-, tetra-, penta-, and octachlorohydrate complexes.[6]
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of aluminum chlorohydrate (ACH).
-
Prepare an aqueous solution of zirconyl chloride (ZrOCl₂) and/or zirconyl hydroxychloride (ZrO(OH)Cl).
-
-
Reaction:
-
In a suitable reaction vessel, combine the aluminum chlorohydrate solution, the zirconyl chloride/hydroxychloride solution, and glycine powder. The molar ratio of glycine to zirconium is typically maintained between 1 and 3.[6]
-
Heat the mixture with continuous stirring. A typical heating temperature is in the range of 70-85°C.[7]
-
-
Spray Drying:
-
The resulting solution is then spray-dried to yield the final this compound glycine complex as a powder. Typical spray drying temperatures involve an inlet temperature of 185-220°C and an outlet temperature of 105-120°C.[7]
-
Logical Workflow for AZTAG Synthesis:
Caption: Generalized workflow for the synthesis of this compound Glycine complexes.
Characterization of this compound Complexes
A variety of analytical techniques are employed to characterize AZTAG complexes, ensuring their quality, efficacy, and safety. These methods are used to determine the elemental composition, polymer distribution, and structural features of the complexes.
Elemental Analysis
3.1.1. Complexometric Titration
Complexometric titration is a standard method for determining the aluminum and zirconium content in antiperspirant salts, as described in the United States Pharmacopeia (USP).[8][9][10]
Experimental Protocol for Consecutive Determination of Zirconium and Aluminum: [8]
-
Sample Preparation:
-
Accurately weigh the AZTAG sample and dissolve it in deionized water.
-
Add a few drops of xylenol orange indicator.
-
-
Zirconium Titration:
-
Aluminum Titration:
-
To the same solution, add 20 mL of an acetate (B1210297) buffer (pH 4.7) and a known excess of 0.1 M EDTA solution (15 mL).[8]
-
Back-titrate the excess EDTA with a standardized 0.05 M Bi(NO₃)₃ solution.[8]
-
The endpoint is reached when the solution color changes from yellow to purple, detectable at 574 nm.[8]
-
3.1.2. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for the rapid and sensitive determination of the elemental composition of AZTAG complexes.
Representative Experimental Protocol:
-
Sample Digestion:
-
Accurately weigh a solid AZTAG sample into a digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).
-
Digest the sample using a microwave digestion system, heating to approximately 200°C for 15 minutes.[11]
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with ultrapure water.[11]
-
-
ICP-OES Analysis:
-
Calibrate the ICP-OES instrument with a series of aluminum and zirconium standards of known concentrations.
-
Introduce the prepared sample solution into the plasma.
-
Measure the emission intensities of aluminum and zirconium at their respective characteristic wavelengths.
-
Quantify the elemental concentrations in the sample based on the calibration curves.
-
Polymer Distribution Analysis
3.2.1. Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight distribution of the polymeric species in AZTAG complexes. The distribution of different sized polymers has been correlated with the antiperspirant efficacy of the material.[12]
Experimental Protocol: [12]
-
Sample Preparation:
-
Prepare a stock solution of the AZTAG salt in distilled water (e.g., a 50% w/w solution).
-
Dilute the stock solution to the desired concentration for analysis (e.g., 10%) with distilled water.
-
-
GPC Analysis:
-
Inject the diluted sample solution into the GPC system.
-
The mobile phase is typically an aqueous solution.
-
Use a column set suitable for separating water-soluble polymers.
-
A refractive index (RI) detector is commonly used.
-
The chromatogram will show several peaks corresponding to different polymer sizes.
-
Interpretation of GPC Chromatogram:
A typical GPC chromatogram of an AZTAG complex shows five distinct peaks:[12]
-
Peak 1: Larger zirconium species (>120-125 Å).
-
Peaks 2 and 3: Larger aluminum species.
-
Peak 4: Smaller aluminum species (oligomers), which are correlated with enhanced antiperspirant efficacy.
-
Peak 5,6: The smallest aluminum species.
Structural and Coordination Analysis
3.3.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the AZTAG complex and to study the coordination of glycine to the metal ions.
Representative Experimental Protocol:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the powdered AZTAG sample with dry potassium bromide and pressing it into a transparent disk.
-
-
FTIR Analysis:
-
Acquire the infrared spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the different functional groups, such as O-H, N-H, C=O (from glycine), and metal-oxygen bonds.
-
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁷Al NMR spectroscopy is a valuable tool for probing the coordination environment of the aluminum atoms in the complex.
Representative Experimental Protocol:
-
Sample Preparation:
-
Dissolve the AZTAG sample in a suitable solvent, such as D₂O.
-
-
²⁷Al NMR Analysis:
-
Acquire the ²⁷Al NMR spectrum on a high-field NMR spectrometer.
-
The chemical shifts in the spectrum provide information about the coordination number of the aluminum atoms (e.g., tetrahedral, octahedral).[13]
-
Characterization Workflow:
References
- 1. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 2. pascal-man.com [pascal-man.com]
- 3. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 7. CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
- 9. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
The Complex Dance of Ions: An In-depth Technical Guide to the Hydrolysis Kinetics and Mechanism of Aluminum Zirconium Tetrachlorohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Tetrachlorohydrate and its glycine (B1666218) complexes are key active ingredients in modern antiperspirant formulations, prized for their efficacy in controlling perspiration. Their mechanism of action is intrinsically linked to their hydrolysis and subsequent polymerization within the sweat duct, forming an amorphous gel-like plug that physically obstructs sweat flow.[1][2] A thorough understanding of the hydrolysis kinetics and the intricate mechanisms involved is paramount for optimizing product performance, ensuring stability, and guaranteeing consumer safety. This technical guide provides a comprehensive overview of the current scientific understanding of the hydrolysis of this compound, detailing the underlying chemical transformations, the experimental methodologies used to probe these processes, and the known kinetic parameters. While specific kinetic data for the combined aluminum-zirconium complex is scarce in publicly available literature, this guide synthesizes the extensive research on the individual hydrolysis of aluminum and zirconium salts to present a cohesive and detailed picture.
I. The Hydrolysis Mechanism: A Tale of Two Metals
The hydrolysis of this compound in aqueous solution is a complex, multi-step process involving the competitive and cooperative hydrolysis and polymerization of both aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions. The overall process is highly dependent on factors such as pH, temperature, concentration, and the presence of coordinating ligands like glycine.[3][4]
Aluminum Hydrolysis
The hydrolysis of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, proceeds through a series of deprotonation and polymerization steps, leading to the formation of various monomeric and polynuclear hydroxo-aluminum species.[5][6] The initial hydrolysis steps involve the formation of monomeric species:
-
[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺
-
[Al(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Al(OH)₂(H₂O)₄]⁺ + H₃O⁺
These monomeric species can then undergo condensation to form polynuclear ions, with the tridecameric Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often denoted as Al₁₃), being a particularly stable and important species in partially neutralized aluminum solutions.[3][7] The formation of these larger polymeric species is a key step in the gelation process.
Zirconium Hydrolysis
Zirconium(IV) ions in aqueous solution are highly prone to hydrolysis, even at very low pH.[8] The chemistry is dominated by the formation of the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which consists of a square of zirconium atoms linked by double hydroxide (B78521) bridges.[8] This tetramer is a fundamental building block for further polymerization into larger zirconium-oxo-hydroxo clusters. The hydrolysis of Zr⁴⁺ is generally more rapid and occurs at lower pH values compared to Al³⁺ due to its higher charge density.
The Combined System: A Synergistic Polymerization
In an this compound solution, the hydrolysis of both metal ions occurs concurrently, leading to a complex mixture of mixed-metal polynuclear species. The presence of zirconium is thought to influence the polymerization of aluminum, potentially leading to the formation of smaller, more reactive aluminum species.[4] The co-hydrolysis results in the formation of a complex, amorphous aluminum-zirconium-hydroxo-chloride gel. The glycine in aluminum zirconium tetrachlorohydrex gly complexes acts as a buffering agent, controlling the pH during hydrolysis and preventing the premature precipitation of metal hydroxides.[4]
II. Visualizing the Hydrolysis Pathway and Experimental Workflows
To better understand the complex processes involved, the following diagrams, generated using Graphviz, illustrate the proposed hydrolysis mechanism and a typical experimental workflow for studying the kinetics.
Caption: Proposed Hydrolysis and Polymerization Pathway.
Caption: Experimental Workflow for Kinetic Analysis.
III. Quantitative Kinetic Data
| Reaction/Process | Method | Rate Constant (k) | Conditions | Reference |
| Decomposition of [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ | Stopped-flow ²⁷Al NMR | Fast, controlled by water exchange on Al³⁺ | Acidic conditions | [9] |
| Hydrolysis of AlN | Leaching tests | Varies with temperature and controlling step | 30-90 °C | [2] |
| Spontaneous hydrolysis of Al³⁺ | DFT calculations | - | Aqueous solution | [6] |
Note: The table above presents a summary of available kinetic information for related aluminum compounds. The absence of data for the mixed Al-Zr system highlights a significant area for future research.
IV. Experimental Protocols
A multi-faceted approach employing various analytical techniques is necessary to fully characterize the hydrolysis kinetics and mechanism of this compound.
Potentiometric Titration
This technique is used to monitor the change in pH as a function of added base (e.g., NaOH) to a solution of this compound. The resulting titration curve provides information about the different stages of hydrolysis and polymerization.[1][10]
Methodology:
-
Prepare a standardized solution of this compound in deionized water.
-
Calibrate a pH electrode and meter using standard buffer solutions.
-
Place a known volume of the sample solution in a thermostated vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of NaOH, adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
A simultaneous measurement of turbidity using a nephelometer can provide additional information on the formation of insoluble species.[10]
-
Plot the pH (and turbidity) versus the volume of NaOH added to obtain the titration curve.
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁷Al NMR is a powerful tool for identifying and quantifying the different aluminum species present in solution during hydrolysis.[11][12][13] The chemical shift of the ²⁷Al nucleus is sensitive to its coordination environment, allowing for the differentiation of monomeric, oligomeric, and polymeric aluminum species.[11]
Methodology:
-
Prepare a series of solutions of this compound at different stages of hydrolysis (e.g., by varying the pH or reaction time).
-
Acquire ²⁷Al NMR spectra of each solution using a high-field NMR spectrometer.
-
Use an external standard (e.g., [Al(H₂O)₆]³⁺) for chemical shift referencing and quantification.
-
Deconvolute the spectra to identify the signals corresponding to different aluminum species (e.g., monomeric Al, Al₁₃).
-
Integrate the signals to determine the relative concentrations of each species over time.
-
For kinetic studies, stopped-flow NMR techniques can be employed to monitor rapid changes in speciation.[9]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to monitor the hydrolysis process by observing changes in the turbidity of the solution, which correlates with the formation and growth of polymeric and colloidal particles.[4][14] It can also be used to follow the complexation of zirconium with certain chromogenic reagents.[4]
Methodology:
-
Place a solution of this compound in a cuvette within a temperature-controlled UV-Vis spectrophotometer.
-
Initiate the hydrolysis reaction (e.g., by adding a base).
-
Monitor the change in absorbance at a fixed wavelength (e.g., in the visible range to measure turbidity) as a function of time.
-
The rate of change in absorbance can be related to the rate of particle formation.
Light Scattering Techniques
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) can provide valuable information on the size and growth of the polymeric and colloidal particles formed during hydrolysis.[15][16]
Methodology:
-
Prepare a dust-free solution of this compound.
-
Place the solution in the light scattering instrument.
-
Initiate hydrolysis and collect scattering data over time.
-
Analyze the data to determine the hydrodynamic radius (DLS) or the radius of gyration and molar mass (SLS) of the particles as they form and grow.
V. Conclusion and Future Directions
The hydrolysis of this compound is a complex process central to its function as an antiperspirant active. While the general mechanistic pathways involving the hydrolysis and polymerization of both aluminum and zirconium ions are understood, a significant knowledge gap exists regarding the specific kinetics of the combined system. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these kinetics and further elucidate the intricate interplay between the two metal ions. Future research should focus on obtaining quantitative rate constants and activation energies for the co-hydrolysis and co-polymerization reactions. Such data will be invaluable for the rational design of more effective and stable antiperspirant formulations and for advancing our fundamental understanding of the aqueous chemistry of these important metal-ion systems.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process [mdpi.com]
- 3. Chemical and structural studies of aluminium and zirconium aqueous chemistry - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 4. airccse.com [airccse.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Aluminium-27 nuclear magnetic resonance studies of the hydrolysis of aluminium(III). Part 3. Stopped-flow kinetic studies - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Potentiometric/turbidometric titration of antiperspirant actives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of UV/Vis Spectroscopy in Characterization and Catalytic Activity of Noble Metal Nanoparticles Fabricated in Responsive Polymer Microgels: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Static Light Scattering Monitoring and Kinetic Modeling of Polyacrylamide Hydrogel Synthesis [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of Aluminum Zirconium Tetrachlorohydrate Glycine Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques employed in the characterization of aluminum zirconium tetrachlorohydrate glycine (B1666218) (AZG) compounds. These complex inorganic polymers are the active ingredients in many antiperspirant products, and their efficacy is intrinsically linked to their chemical structure and molecular size distribution. This document details the experimental protocols for key analytical methods and presents quantitative data to aid in the research and development of these compounds.
Introduction to this compound Glycine Complexes
This compound glycine is a complex mixture of monomeric and polymeric Al³⁺ and Zr⁴⁺ ions with hydroxide, chloride, and glycine.[1] The general structure can be described as a derivative of this compound where some of the water molecules have been displaced by glycine or its salts.[2] These compounds function as antiperspirants by forming a temporary plug within the sweat duct, physically blocking the flow of sweat.[1] The efficacy of these complexes is highly dependent on the size and composition of the various polymeric species present.[3] Therefore, detailed characterization is crucial for quality control and the development of more effective formulations.
Analytical Techniques for Characterization
A multi-faceted analytical approach is required to fully characterize the complex nature of AZG compounds. This typically involves a combination of spectroscopic and chromatographic techniques to determine the elemental composition, speciation of aluminum, and the molecular size distribution of the polymeric components.
Elemental Analysis: Complexometric Titration
Complexometric titration is a standard method for the quantitative determination of aluminum and zirconium content in AZG complexes.[4][5] This technique allows for the sequential determination of both metals in a single sample.
-
Sample Preparation: Accurately weigh a sample of the AZG compound and dissolve it in distilled water.
-
Zirconium Titration:
-
Add a xylenol orange indicator to the sample solution.
-
Adjust the pH of the solution to 1 with a suitable buffer.[4]
-
Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) of a known concentration (e.g., 0.05 M).[4][6]
-
The endpoint is observed as a color change from pink to yellow, which can be detected visually or with an optical sensor at a wavelength of 574 nm.[4]
-
-
Aluminum Titration:
-
To the same solution, add an excess of the standardized EDTA solution.
-
Adjust the pH to approximately 4.7 with an acetate (B1210297) buffer.[4]
-
Heat the solution to boiling for 2-3 minutes to ensure the complete complexation of aluminum with EDTA, then cool to room temperature.[6]
-
Add a ferrocyanide/ferricyanide solution and a 3,3'-dimethylnaphthidine indicator.[6]
-
Back-titrate the excess EDTA with a standardized zinc solution (e.g., 0.05 M) until the color changes to pink.[4][6] Alternatively, a back-titration with a bismuth nitrate (B79036) solution (e.g., 0.05 mol/L) can be performed, with the endpoint detected as a color change from yellow to purple at 574 nm.[1][4]
-
-
Calculations: The concentrations of zirconium and aluminum are calculated based on the volumes of the titrants used and their known concentrations.
This workflow is visualized in the following diagram:
Spectroscopic Analysis
27Al NMR spectroscopy is a powerful tool for probing the local chemical environment of aluminum atoms within the polymeric structures of AZG complexes.[7] It provides information on the coordination number of aluminum and can distinguish between different aluminum species.
Key Observations from 27Al NMR:
-
The chemical shift in 27Al NMR is correlated with the coordination number of the aluminum atom. Hexa-coordinated aluminum species typically resonate in the higher field region (-30 to 30 ppm), while tetra-coordinated species are found at lower fields (around 60-80 ppm).[8]
-
In the analysis of activated aluminum-zirconium antiperspirant salts, specific chemical shifts have been identified to characterize the degree of depolymerization. At least 10% of aluminum species are observed at a chemical shift of approximately 0 ppm, and at least 2% are found at about 63 ppm.[7] The signal at 63 ppm is attributed to the central tetra-coordinated AlO₄ in the ε-isomer of the Al₁₃ tridecamer.[8]
Experimental Protocol Overview for 27Al NMR: [7]
-
Sample Preparation: Dissolve the aluminum-zirconium antiperspirant salt in deuterated water (D₂O) to form a solution of approximately 10% by weight immediately before the measurement.
-
Instrumentation: Data can be collected using a high-field NMR spectrometer, such as a Varian Inova 400 instrument operating at 104.2 MHz for 27Al.
-
Data Acquisition: Acquire the 27Al NMR spectrum. The reference compound is typically a 1.1 M solution of Al(NO₃)₃ in D₂O, which is set to 0 ppm.[9]
Table 1: 27Al NMR Chemical Shifts for Aluminum Species in Antiperspirants
| Chemical Shift (ppm) | Assignment | Reference |
| ~ 0 | Monomeric and less polymerized hexa-coordinated Al species | [7] |
| ~ 63 | Tetra-coordinated Al in more depolymerized aluminum species (e.g., ε-Al₁₃) | [7][8] |
The relationship between the observed chemical shifts and the degree of polymerization is depicted below:
FTIR spectroscopy is primarily used for the qualitative identification of components within the AZG formulation, such as the glycine and any glycol solvents present.[10][11]
Experimental Protocol for Identification of Propylene (B89431) Glycol: [10]
-
Sample Preparation:
-
To 2 g of the AZG solution, add approximately 10 mL of isopropyl alcohol.
-
Mix the solution and filter it.
-
Evaporate the filtrate to about 1 mL on a steam bath.
-
-
Data Acquisition:
-
Prepare a thin film of the concentrated solution on a silver chloride (AgCl) disk.
-
Acquire the IR spectrum.
-
-
Analysis: The resulting spectrum is compared to a reference spectrum of propylene glycol. The presence of characteristic maxima at the same wavelengths confirms the presence of propylene glycol.
Raman spectroscopy can provide complementary information to FTIR, particularly for studying the inorganic backbone of the Al-Zr-O complexes. It is sensitive to the vibrations of the metal-oxygen bonds and can be used to characterize the structure of the polymeric network.
General Experimental Setup for Raman Spectroscopy: [12][13]
-
Light Source: A laser, such as a frequency-doubled Nd:YAG laser (532 nm), is used as the excitation source.
-
Sample Holder: Liquid or solid samples can be placed in a suitable container, such as an NMR tube.
-
Spectrometer: The scattered light is collected and analyzed by a spectrometer.
-
Data Analysis: The Raman spectrum reveals vibrational modes characteristic of the molecular structure.
Molecular Size Distribution: Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a critical technique for determining the molecular weight distribution of the polymeric species in AZG compounds.[3][14] The separation is based on the hydrodynamic volume of the molecules, with larger molecules eluting first.
Key Findings from SEC Analysis:
The chromatogram of an AZG solution is typically characterized by several peaks or "bands," each corresponding to a different range of molecular weights.[3][14][15]
Table 2: SEC Bands and Corresponding Species in AZG Compounds
| SEC Band/Peak | Corresponding Species | Significance | References |
| 1 | Larger Zirconium species (> 120-125 Å) | Indicates the degree of zirconium polymerization. | [3] |
| 2 and 3 | Larger and medium-sized Aluminum species | Reflects the overall polymerization of aluminum. | [3][14] |
| 4 | Smaller Aluminum species (oligomers) | Correlated with enhanced antiperspirant efficacy. | [3][14] |
| 5, 6 | Smallest Aluminum species (monomers, dimers) | Represents the most depolymerized form of aluminum. | [3] |
An increase in the relative area of Band IV is generally associated with a more "activated" and efficacious antiperspirant salt.[7]
Experimental Protocol Overview for SEC: [3][7]
-
Sample Preparation: Dissolve the AZG sample in an appropriate aqueous mobile phase.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) system equipped with a size exclusion column (e.g., Phenominex) and a refractive index (RI) detector is used.
-
Data Acquisition and Analysis: The sample is injected into the column, and the elution profile is recorded. The relative areas of the different bands are calculated to determine the polymer distribution.
The following diagram illustrates the relationship between the different analytical techniques used to characterize AZG compounds.
Conclusion
The comprehensive analysis of this compound glycine compounds requires the application of multiple analytical techniques. Complexometric titration provides essential quantitative data on the elemental composition. 27Al NMR spectroscopy offers detailed insights into the speciation and coordination of aluminum, which is crucial for understanding the depolymerization state of the active ingredient. Size Exclusion Chromatography is indispensable for determining the molecular size distribution of the polymeric species, a key predictor of antiperspirant efficacy. FTIR and Raman spectroscopy serve as valuable tools for the qualitative identification of organic components and for probing the inorganic structural framework. The integrated use of these methods enables a thorough characterization of AZG complexes, facilitating the development of improved and more effective antiperspirant formulations.
References
- 1. metrohm.com [metrohm.com]
- 2. Aluminum Zirconium Tetrachlorohydrex Gly [doi.usp.org]
- 3. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. titrations.info [titrations.info]
- 7. US7060258B2 - Method of making aluminum-zirconium antiperspirant of enhanced efficacy - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 10. Aluminum Zirconium Tetrachlorohydrex Gly Solution [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. mdpi.com [mdpi.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Decomposition Pathways of Aluminum Zirconium Tetrachlorohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum zirconium tetrachlorohydrate and its glycine (B1666218) complexes are key active ingredients in many antiperspirant formulations. Understanding their thermal stability and decomposition pathways is crucial for product development, safety assessment, and manufacturing processes. This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathways of this compound. Due to the limited availability of specific experimental data in the public domain for this exact compound, this guide draws upon established principles of inorganic chemistry and the known thermal behavior of related hydrated metal chlorides, such as aluminum chloride hexahydrate and various zirconium salts. The proposed pathways are intended to serve as a predictive framework for researchers in the field.
Introduction
This compound is a complex inorganic salt with the general formula AlₓZr(OH)ᵧCl₂·nH₂O. In commercial applications, it is often complexed with glycine (termed aluminum zirconium tetrachlorohydrex gly) to reduce acidity and potential skin irritation. The thermal decomposition of this compound is a multi-step process involving dehydration, dehydrochlorination, and ultimately the formation of a mixed metal oxide residue. These processes are critical to understand as they can be influenced by manufacturing conditions, storage, and interaction with other formulation components.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through several key stages upon heating. These stages involve the sequential loss of water molecules, the release of hydrogen chloride, and the final conversion to a stable metal oxide composite.
Dehydration
The initial phase of decomposition involves the loss of loosely bound and coordinated water molecules. This process typically occurs in multiple, often overlapping, steps at relatively low temperatures, generally between 100 °C and 250 °C. The exact temperatures and mass losses are dependent on the specific hydration state of the starting material.
-
Step 1a: Loss of Free and Loosely Bound Water: Surface-adsorbed and interstitial water is removed at lower temperatures.
-
Step 1b: Loss of Coordinated Water: Water molecules directly coordinated to the aluminum and zirconium ions are lost at higher temperatures. This process may be accompanied by initial hydrolysis reactions.
Dehydrochlorination and Hydrolysis
Following dehydration, further heating leads to the removal of chlorine in the form of hydrogen chloride (HCl). This process is often coupled with hydrolysis, where remaining coordinated water or hydroxyl groups react to form metal-oxygen bonds and release HCl. This stage is expected to occur at intermediate temperatures, likely in the range of 250 °C to 500 °C. The polymeric nature of the aluminum and zirconium hydroxides will influence the specific temperatures and products of this stage.
Formation of Metal Oxides
At higher temperatures, typically above 500 °C, the intermediate oxychloride species undergo final decomposition to form a stable mixed metal oxide residue. The final products are expected to be a composite of aluminum oxide (Al₂O₃) and zirconium dioxide (ZrO₂). The crystallinity and specific phases of these oxides will depend on the final temperature and the heating rate.
Below is a diagram illustrating the proposed logical relationship of the thermal decomposition process.
Experimental Protocols
A combination of thermoanalytical techniques is essential for the detailed characterization of the thermal decomposition of this compound. The following are detailed methodologies for the key experiments.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This is a powerful technique to quantify mass loss as a function of temperature while simultaneously identifying the evolved gaseous products.
-
Instrumentation: A thermogravimetric analyzer coupled to a quadrupole mass spectrometer via a heated capillary transfer line.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.
-
TGA Parameters:
-
Temperature Program: Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
MS Parameters:
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-100 amu to detect expected fragments of water (m/z 18) and hydrogen chloride (m/z 36, 38).
-
Ionization Mode: Electron impact (EI) at 70 eV.
-
-
Data Analysis: The TGA data will provide quantitative information on mass loss at different temperature ranges, while the MS data will identify the corresponding evolved gases.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions, providing information on endothermic and exothermic processes.
-
Instrumentation: A heat-flux or power-compensation DSC.
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. A pinhole may be made in the lid to allow for the escape of volatiles. An empty, sealed pan is used as a reference.
-
DSC Parameters:
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to dehydration and dehydrochlorination, and potentially exothermic peaks related to crystallization or phase transitions of the resulting oxides.
Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phases of the solid material at different stages of decomposition.
-
Instrumentation: A powder X-ray diffractometer with a high-temperature stage.
-
Sample Preparation: The sample is placed on the sample holder of the high-temperature stage.
-
In-situ PXRD Parameters:
-
Temperature Program: Collect diffraction patterns at various temperatures (e.g., room temperature, 200 °C, 400 °C, 600 °C, 800 °C, and 1000 °C) after an appropriate soaking time at each temperature.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range: 2θ from 10° to 80°.
-
-
Data Analysis: The diffraction patterns are compared with standard diffraction databases (e.g., ICDD) to identify the crystalline phases present at each temperature, tracking the transformation from the hydrated salt to the final oxide products.
The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.
Solubility Profile of Aluminum Zirconium Tetrachlorohydrate in Cosmetic Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of Aluminum Zirconium Tetrachlorohydrate Glycinate (AZG), a common active ingredient in antiperspirant products. Due to the limited availability of specific quantitative solubility data in open literature, this document outlines the known qualitative solubility in various cosmetic solvents and presents a comprehensive, standardized experimental protocol for determining the empirical solubility of AZG in complex cosmetic bases. This guide is intended to provide researchers, formulators, and drug development professionals with a foundational understanding and practical framework for incorporating AZG into novel and existing cosmetic formulations.
Introduction
This compound Glycinate is a key active ingredient in modern antiperspirant formulations, functioning by forming a temporary plug within the sweat duct to reduce perspiration. The efficacy and aesthetic properties of a cosmetic product containing AZG are highly dependent on its formulation. A critical factor in formulation development is the solubility of the active ingredient in the cosmetic base. Proper solubilization or dispersion of AZG is essential for product stability, bioavailability, and overall performance. This guide addresses the solubility of AZG in common cosmetic vehicles and provides a detailed methodology for its quantitative assessment.
Solubility of this compound Glycinate
This compound Glycinate is a complex inorganic salt. Its solubility is largely dictated by the polarity of the solvent. Based on available data, the solubility profile can be summarized as follows.
Data Presentation: Qualitative Solubility
| Solvent/Cosmetic Base Component | Type | Qualitative Solubility | Source(s) |
| Water | Hydrophilic | Soluble | [1][2][3] |
| Glycerol (Glycerin) | Hydrophilic Polyol | Soluble | [1] |
| Propylene Glycol | Hydrophilic Polyol | Soluble | [2] |
| Dipropylene Glycol | Hydrophilic Polyol | Soluble | [2] |
| Ethanol | Alcohol | Soluble | [1][4] |
| Cosmetic Oils (e.g., Mineral Oil, Dimethicone) | Lipophilic | Insoluble (typically used in suspension) | Inferred from use in suspension formulations |
| Emulsions (Creams, Lotions) | Mixed Phase | Variable (depends on the continuous phase and emulsifier system) | General formulation knowledge |
| Anhydrous Bases (Sticks, Soft Solids) | Lipophilic | Insoluble (dispersed solid) | General formulation knowledge |
Experimental Protocol for Solubility Determination in a Cosmetic Base
The following is a detailed protocol for determining the saturation solubility of this compound Glycinate in a semi-solid cosmetic base (e.g., a cream or ointment). This method is adapted from general best practices for solubility determination of active pharmaceutical ingredients (APIs) in topical formulations.
Principle
An excess of the active ingredient is added to the cosmetic base. The mixture is then subjected to controlled agitation and temperature until equilibrium is reached. The undissolved solid is separated from the saturated liquid/semi-solid phase, and the concentration of the dissolved active in the clear supernatant/filtrate is determined using a suitable analytical method.
Materials and Equipment
-
This compound Glycinate powder
-
Cosmetic base to be tested
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
High-speed centrifuge with temperature control
-
Syringes and filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or an Inductively Coupled Plasma (ICP) spectrometer for aluminum and zirconium analysis.
-
Volumetric flasks and pipettes
-
Appropriate solvents for extraction and mobile phase
Methodology
-
Preparation of Samples:
-
Accurately weigh a known amount of the cosmetic base into multiple centrifuge tubes.
-
Add an excess amount of this compound Glycinate to each tube. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.
-
Seal the tubes to prevent solvent evaporation.
-
-
Equilibration:
-
Place the tubes in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 32°C to simulate skin temperature).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) for a sufficient time to achieve a clear separation of the undissolved solid from the liquid/semi-solid phase.
-
Carefully collect an aliquot of the clear supernatant. For highly viscous bases, filtration using a syringe filter may be necessary.
-
-
Sample Analysis:
-
Accurately weigh the collected supernatant.
-
Extract the dissolved this compound Glycinate from the supernatant using a suitable solvent in which the active is freely soluble but the base has limited solubility.
-
Dilute the extract to a known volume.
-
Analyze the concentration of aluminum and/or zirconium in the diluted extract using a validated analytical method (e.g., HPLC or ICP).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound Glycinate.
-
-
Calculation:
-
Determine the concentration of the active in the extract from the calibration curve.
-
Calculate the saturation solubility in the cosmetic base, typically expressed in mg/g or % (w/w).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the saturation solubility of AZG.
Logical Relationship in an Antiperspirant Formulation
Caption: Logical relationship of components in a typical AZG antiperspirant formulation.
References
Quantum Chemical Insights into Aluminum Zirconium Tetrachlorohydrate Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum Zirconium Tetrachlorohydrate (AZCH) complexes are key active ingredients in modern antiperspirant formulations. Their efficacy is intrinsically linked to their complex polymeric structures and their behavior upon interaction with sweat. Understanding these structures at a molecular level is crucial for the rational design of more effective and stable antiperspirant agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structures of AZCH, focusing on the prevalent aluminum and zirconium species. It details recommended computational methodologies, summarizes key structural data from both theoretical and experimental studies, and outlines common experimental protocols for synthesis and characterization.
Introduction to this compound (AZCH)
AZCH is a general term for a group of water-soluble, polymeric complexes containing aluminum, zirconium, chloride, and hydroxide (B78521) ions. In cosmetic applications, these are often complexed with an amino acid, typically glycine (B1666218), to form aluminum zirconium tetrachlorohydrex gly.[1] These complexes function by forming a temporary, gel-like plug within the sweat ducts, thereby reducing the flow of perspiration to the skin's surface.[1]
The primary aluminum species in these formulations is understood to be the polyoxocation [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, commonly known as the Al₁₃ Keggin ion.[2][3] This ion consists of a central, tetrahedrally coordinated aluminum atom surrounded by twelve octahedrally coordinated aluminum atoms.[4] The zirconium component is typically derived from zirconium(IV) oxychloride (ZrOCl₂), which in aqueous solution forms tetrameric structures like [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. The overall AZCH structure is a complex aggregation of these aluminum and zirconium polymers, stabilized by chloride ions and glycine.
Quantum Chemical Calculation Methodologies
Due to the complexity and polymeric nature of AZCH, direct quantum chemical calculations on the entire structure are computationally prohibitive. A common and effective approach is to model the fundamental building blocks, such as the Al₁₃ Keggin ion and smaller zirconium hydroxide species, and their interactions.
Recommended Computational Protocol
Density Functional Theory (DFT) is the most widely used method for studying such systems, offering a good balance between accuracy and computational cost.[5][6][7] A robust protocol for geometry optimization and electronic structure calculation of AZCH components is outlined below. This protocol is a synthesis of methodologies reported for aluminum hydrolysis, Al₁₃ Keggin ions, and related metal-oxo clusters.[8][9]
Computational Workflow for AZCH Species Analysis
Caption: A general workflow for the quantum chemical analysis of AZCH constituent structures.
Table 1: Recommended DFT Calculation Parameters
| Parameter | Recommendation | Rationale & Notes |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for large molecular systems.[10] |
| Functional | B3LYP (Hybrid GGA) or PBE (GGA) | B3LYP is widely used and provides reliable geometries and energies. PBE is computationally less demanding and also performs well.[11] |
| Basis Set | 6-31G(d,p) or larger (e.g., def2-TZVP) | A double-zeta basis set with polarization functions is essential for accurately describing the bonding in metal complexes.[9] |
| Solvent Model | Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM) | Essential for modeling these species in aqueous solution, as solvent has a significant effect on structure and reactivity.[7] |
| Software | Gaussian, TURBOMOLE, or similar | Standard quantum chemistry software packages that implement the aforementioned methods. |
Structural and Spectroscopic Data
The primary building block of the aluminum component in AZCH is the Al₁₃ Keggin ion. Its structure has been characterized by both experimental methods and computational calculations.
Table 2: Key Structural Parameters of the ε-Al₁₃ Keggin Ion
| Parameter | DFT Calculated Value (Å) | Experimental (XRD) Value (Å) |
| Al(tetrahedral)-O Bond Length | 1.83 - 1.85 | ~1.84 |
| Al(octahedral)-O Bond Length (bridging) | 1.95 - 2.05 | ~1.98 - 2.08 |
| Al(octahedral)-O(H₂) Bond Length | 2.00 - 2.10 | ~2.05 - 2.15 |
Note: Calculated values are typical ranges from DFT studies (e.g., using B3LYP/6-31G(d,p)) and may vary slightly based on the specific level of theory and solvent model used. Experimental values are generalized from single-crystal XRD data.[8]
Table 3: Spectroscopic Data for Aluminum Species
| Technique | Species | Key Signature / Chemical Shift (ppm) |
| ²⁷Al NMR | [Al(H₂O)₆]³⁺ (monomer) | ~0 ppm |
| [Al₂(OH)₂(H₂O)₈]⁴⁺ (dimer) | ~5.2 ppm | |
| Al₁₃ Keggin Ion (tetrahedral Al) | ~62.5 - 63.0 ppm | |
| Al₁₃ Keggin Ion (octahedral Al) | Broad signal, often difficult to resolve |
Note: Chemical shifts are referenced to [Al(H₂O)₆]³⁺. The broadness of signals for polymeric species is due to the quadrupolar nature of the ²⁷Al nucleus and the asymmetry of the chemical environment.[12][13]
Experimental Protocols
Synthesis of Aluminum Zirconium Tetrachlorohydrex Glycine
A common industrial method involves the co-hydrolysis of aluminum and zirconium sources in the presence of glycine.
Synthesis Pathway
Caption: A simplified workflow for the synthesis of AZCH-Glycine complexes.
Protocol:
-
Reaction Mixture Preparation: An aqueous solution of aluminum chlorohydrate (ACH) is combined with a solution of zirconium oxychloride (ZrOCl₂) and/or zirconium hydroxychloride (ZrO(OH)Cl).[14]
-
Addition of Glycine: Solid glycine is added to the aluminum-zirconium solution. The glycine to zirconium molar ratio is typically maintained between 1 and 3.[14]
-
Reaction: The mixture is heated to facilitate the reaction and the formation of the complex.
-
Drying: The final solution is typically spray-dried to obtain the aluminum zirconium tetrachlorohydrex glycine complex as a fine powder.[14]
Characterization Methods
4.2.1. ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy ²⁷Al NMR is a powerful tool for identifying the coordination environment of aluminum in solution.[15]
-
Sample Preparation: A known concentration of the AZCH sample is dissolved in D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 11.7 T) is used.[15]
-
Data Acquisition: A simple one-pulse experiment is typically sufficient. A short pulse width (e.g., π/12 tipping angle) and a sufficient relaxation delay (e.g., 5 seconds) are used to acquire the free induction decay (FID).[15]
-
Analysis: The resulting spectrum is analyzed for chemical shifts, which are indicative of the aluminum coordination (e.g., ~0 ppm for octahedral [Al(H₂O)₆]³⁺, ~62.5 ppm for the central tetrahedral Al in the Al₁₃ Keggin ion).[13]
4.2.2. X-ray Diffraction (XRD) Powder XRD is used to analyze the crystalline structure of the final AZCH powder.
-
Sample Preparation: The powdered AZCH sample is packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.[16][17]
-
Data Acquisition: The diffraction pattern is recorded over a 2θ range (e.g., 10° to 80°).[16]
-
Analysis: The positions and intensities of the diffraction peaks are compared to known patterns of potential constituents (e.g., Al and Zr oxides/hydroxides) to identify the phases present. The peak broadening can also provide information on the average crystallite size using the Scherrer equation.[18]
Hydrolysis and Polymerization Pathways
The formation of the active polymeric species in AZCH is governed by the hydrolysis of Al³⁺ and Zr⁴⁺ ions in water.
Hydrolysis and Polymerization of Al³⁺ and Zr⁴⁺ dot digraph "Hydrolysis_Polymerization" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Simplified Hydrolysis and Polymerization Pathways", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation mechanism of an Al13 Keggin cluster in hydrated layered polysilicates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Density functional theory study of the aluminium(iii) hydrolysis in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 13. mdpi.com [mdpi.com]
- 14. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 15. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 16. mdpi.com [mdpi.com]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. ijstm.com [ijstm.com]
Elucidating the Polymeric Species in Aluminum Zirconium Tetrachlorohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum Zirconium Tetrachlorohydrate (AZT), a key active ingredient in modern antiperspirant technologies, is a complex mixture of monomeric and polymeric aluminum and zirconium species. The efficacy and stability of AZT are intrinsically linked to the size and distribution of these polymeric entities. This technical guide provides a comprehensive overview of the analytical methodologies employed to characterize these complex species, including detailed experimental protocols for Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectroscopy, and complexometric titrations. Quantitative data on the distribution of polymeric species are presented, and the underlying hydrolysis and polymerization pathways are illustrated to provide a deeper understanding of the chemistry of AZT.
Introduction
This compound Glycine complexes (AZG), of which this compound is a primary example, are widely used as active ingredients in antiperspirant products.[1] Their mechanism of action relies on the formation of a colloidal "plug" within the sweat gland, which physically obstructs the flow of sweat to the skin surface.[1] This plug is formed through the hydrolysis and polymerization of the aluminum and zirconium salts upon contact with sweat.[2] The size and nature of the polymeric species present in the AZT raw material are critical determinants of its antiperspirant efficacy, with smaller, more mobile species generally considered to be more effective.[3]
The characterization of these polymeric species is challenging due to their complex and dynamic nature. A combination of analytical techniques is required to elucidate the distribution of different sized polymers and to understand the chemical environment of the metal centers. This guide details the primary methods used for this purpose.
Characterization of Polymeric Species by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for separating molecules based on their hydrodynamic volume in solution. In the context of AZT, SEC is used to separate the various polymeric aluminum and zirconium species, providing a "fingerprint" of the polymer distribution.[3]
Polymeric Species Distribution
SEC analysis of a typical Aluminum Zirconium Tetrachlorohydrex Glycine (AZG) salt reveals a series of peaks, each corresponding to a different size fraction of polymeric species. These are commonly categorized into five main groups[3]:
-
Peak 1: Larger Zirconium species.
-
Peaks 2 & 3: Larger Aluminum species.
-
Peak 4: Smaller Aluminum species (oligomers), which have been correlated with enhanced antiperspirant efficacy.[3]
-
Peak 5,6: The smallest Aluminum species.
The relative abundance of these peaks is a critical quality attribute of the AZT material. A higher proportion of Peak 4 is generally desirable for improved performance. The distribution can also change over time as the material ages, with a tendency for smaller species to polymerize into larger ones.[3]
Quantitative Data Presentation
The following table summarizes the retention times and peak area percentages for the different polymeric species in a representative Aluminum Zirconium Glycine salt (Rezal 36-G), both freshly prepared and after aging. This data illustrates the distribution of the species and the changes that occur over time.
| Peak ID | Description | Fresh Sample Retention Time (min) | Fresh Sample Peak Area (%) | Aged Sample (3 months) Retention Time (min) | Aged Sample (3 months) Peak Area (%) |
| 1 | Larger Zr Species | 8.5 | 10.0 | 8.5 | 15.0 |
| 3 | Larger Al Species | 9.5 | 20.0 | 9.5 | 20.0 |
| 4 | Smaller Al Species | 10.5 | 40.0 | 10.5 | 35.0 |
| 5,6 | Smallest Al Species | 11.5 | 30.0 | 11.5 | 30.0 |
Data adapted from patent WO1999021528A2.[3]
Experimental Protocols
Size Exclusion Chromatography (SEC) for Polymeric Species Analysis
This protocol outlines the method for separating and quantifying the polymeric species in an AZG salt.[3]
Instrumentation:
-
Waters® 600 analytical pump and controller
-
Rheodyne® 7725I injector
-
Waters® Protein-Pak® 125 column
-
Waters® 410 Differential Refractometer detector
-
Data analysis software (e.g., Waters® Millennium 2J)
Chromatographic Conditions:
-
Mobile Phase: 5.56 mM nitric acid
-
Flow Rate: 0.70 ml/min
-
Injection Volume: 2.0 µL
-
Sample Preparation: A 10% solution of the AZG salt is prepared in distilled water.[3]
Procedure:
-
Prepare the mobile phase and equilibrate the SEC system until a stable baseline is achieved.
-
Prepare the AZG sample solution.
-
Inject the sample onto the column.
-
Acquire the chromatogram for a sufficient duration to allow all species to elute.
-
Integrate the peaks in the chromatogram to determine the retention time and peak area for each of the five major species groups.
Complexometric Titration for Aluminum and Zirconium Content
This method allows for the quantitative determination of the total aluminum and zirconium content in the AZT material.[4]
Reagents and Equipment:
-
EDTA solution (0.1 mol/L)
-
Bismuth nitrate (B79036) solution (0.05 mol/L)
-
Xylenol orange indicator
-
pH 1 buffer solution
-
Acetate (B1210297) buffer (pH 4.7)
-
Automated titrator with a photometric sensor (e.g., OMNIS Titrator with Optrode at 574 nm)
Procedure for Zirconium Determination:
-
Accurately weigh a sample of the AZT and dissolve it in water.
-
Add a drop of xylenol orange indicator.
-
Adjust the pH of the solution to 1 with the pH 1 buffer solution.
-
Titrate the solution directly with 0.1 mol/L EDTA. The endpoint is reached when the solution color changes from pink to yellow.[5]
Procedure for Aluminum Determination:
-
To the solution from the zirconium titration, add 20 mL of acetate buffer (pH 4.7) and a known excess of 15 mL of 0.1 mol/L EDTA.
-
Back-titrate the excess EDTA with 0.05 mol/L bismuth nitrate. The endpoint is reached when the solution color changes from yellow to purple.[5]
27Al Nuclear Magnetic Resonance (NMR) Spectroscopy
27Al NMR is a valuable tool for probing the coordination environment of the aluminum atoms within the various polymeric species. Different aluminum species will have distinct chemical shifts.
Instrumentation:
-
High-field NMR spectrometer (e.g., Bruker MSL-400)
-
Solid-state NMR probe with magic-angle spinning (MAS) capabilities
Typical Experimental Parameters:
-
Reference Compound: 1.1 M Al(NO3)3 in D2O.[6]
-
Spinning Rate: 4 kHz[7]
-
Pulse Sequence: Single-pulse excitation
-
Pulse Duration: 1 µs (corresponding to a 9° flip angle)[7]
-
Acquisition Delay: 6 µs[7]
-
Recycle Delay: 1 s[7]
Sample Preparation:
-
The solid AZT powder can be packed directly into a zirconia rotor for solid-state NMR analysis.
Data Interpretation:
-
The 27Al NMR spectrum of AZT typically shows two main resonances:
-
A peak around 63 ppm is attributed to the central aluminum atom in the Keggin-ion-like Al13 polymer, which is in a tetrahedral coordination environment.
-
A broader peak near 0 ppm corresponds to octahedrally coordinated aluminum atoms in various other polymeric and monomeric species.[8]
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for the characterization of AZT and the proposed hydrolysis and polymerization pathway.
Caption: Experimental workflow for the characterization of AZT.
Caption: Proposed hydrolysis and polymerization pathway of AZT.
Conclusion
The characterization of the polymeric species in this compound is a multifaceted analytical challenge that requires a combination of techniques. Size Exclusion Chromatography provides crucial information on the distribution of different sized polymers, which is directly related to the antiperspirant efficacy of the material. Complexometric titrations offer a robust method for determining the elemental composition, while 27Al NMR spectroscopy provides valuable insights into the coordination chemistry of the aluminum species. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these complex and important active ingredients. A thorough understanding of the polymeric nature of AZT is essential for the development of more effective and stable antiperspirant formulations.
References
- 1. [PDF] Studies on the mechanism of hydrolysis and polymerization of aluminum salts in aqueous solution: Correlations between the Core-links model and Cage-like Keggin-Al13 model | Semantic Scholar [semanticscholar.org]
- 2. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]
- 7. pascal-man.com [pascal-man.com]
- 8. parchem.com [parchem.com]
Role of glycine in the coordination chemistry of aluminum zirconium tetrachlorohydrate
An In-depth Technical Guide on the Role of Glycine (B1666218) in the Coordination Chemistry of Aluminum Zirconium Tetrachlorohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound glycine (AZCH-Gly) is a key active ingredient in modern antiperspirant formulations. This technical guide delves into the intricate role of glycine in the coordination chemistry of this complex inorganic polymer system. While the precise structural elucidation of this amorphous and polymeric mixture remains a challenge, this document synthesizes the available scientific literature to provide a comprehensive understanding of glycine's function. It is established that glycine serves as a crucial buffering agent, mitigating the acidity of the aluminum and zirconium salts, thereby reducing skin irritation. Furthermore, glycine plays a pivotal role in preventing the polymerization and precipitation of the metal-h-ydroxo complexes, stabilizing the smaller, more efficacious species that are critical for the formation of an effective plug in the eccrine sweat duct. This guide presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key processes involved in the synthesis and mechanism of action of AZCH-Gly.
Introduction
Aluminum-based salts have been the cornerstone of antiperspirant technology for over a century. The evolution of these compounds has been driven by the need to enhance efficacy while minimizing skin irritation. The introduction of zirconium to aluminum chlorohydrate formulations led to a significant improvement in antiperspirant activity. However, the inherent acidity of these aluminum-zirconium salts presented challenges. The addition of the amino acid glycine to these formulations marked a significant advancement, leading to the development of this compound glycine complexes.
Glycine (NH₂CH₂COOH) is the simplest amino acid and exists as a zwitterion (⁺NH₃CH₂COO⁻) in the solid state and at physiological pH. Its ability to coordinate with metal ions through both its carboxylate and amino groups makes it an effective ligand in the complex aqueous chemistry of aluminum and zirconium. This guide will explore the multifaceted role of glycine in the coordination chemistry of AZCH-Gly, focusing on its impact on speciation, stability, and ultimately, antiperspirant efficacy.
The Role of Glycine in Coordination and Stabilization
The primary function of glycine in AZCH-Gly complexes is twofold: buffering and stabilization against polymerization.
-
Buffering Action: The hydrolysis of Al³⁺ and Zr⁴⁺ ions in aqueous solution generates protons (H⁺), leading to a highly acidic environment. This acidity can cause significant skin irritation and degradation of clothing. Glycine, with its amino group, acts as a Brønsted-Lowry base, accepting protons and thereby buffering the pH of the formulation.
-
Prevention of Polymerization: The efficacy of AZCH-Gly as an antiperspirant is largely dependent on the size of the aluminum and zirconium polymeric species. Smaller, less polymerized species are more effective at diffusing into the sweat duct and forming an obstructive plug.[1] In aqueous solutions, aluminum and zirconium hydroxo complexes have a strong tendency to polymerize into larger, less effective, and potentially insoluble species. Glycine coordinates to the aluminum and zirconium centers, acting as a ligand that blocks sites for olation (the formation of M-O-M bridges), thereby inhibiting uncontrolled polymerization and stabilizing the smaller, more active polymeric species.[2] This stabilization is crucial during both the synthesis of the active ingredient and its shelf life in a formulated product.
The coordination of glycine to the metal centers is complex and can occur in several modes. It is believed that the carboxylate group of glycine displaces water molecules or hydroxide (B78521) ions from the coordination sphere of the aluminum and zirconium ions.[2][3]
Quantitative Data
While detailed thermodynamic data for the complex mixture of AZCH-Gly is scarce in the public domain, some relevant quantitative information has been reported.
Elemental Ratios
The United States Pharmacopeia (USP) specifies the acceptable atomic ratios for this compound glycine.[1][4] These ratios are critical for ensuring the safety and efficacy of the antiperspirant active.
| Parameter | Atomic Ratio Range | Reference |
| Aluminum to Zirconium (Al:Zr) | 2.0:1 to 5.99:1 | [1][4] |
| (Aluminum + Zirconium) to Chloride ((Al+Zr):Cl) | 1.5:1 to 0.9:1 | [1][4] |
Stability Constants
Direct measurement of stability constants for glycine within the complex AZCH-Gly polymer is challenging. However, studies on related systems provide insights into the strength of the metal-glycine interaction. A potentiometric titration study of ternary complexes involving Al(III), Zr(IV), glycine, and sulfathiazole (B1682510) provides the following stability constants. It is important to note that these values are for a different chemical system and should be considered as indicative rather than absolute for AZCH-Gly.
| Metal Ion | Complex | Log K | Reference |
| Al(III) | [Al(III)-Sulfathiazole-Glycine] | 11.25 | [5] |
| Zr(IV) | [Zr(IV)-Sulfathiazole-Glycine] | 10.10 | [5] |
Structural Insights
The amorphous and polymeric nature of AZCH-Gly makes it difficult to study using single-crystal X-ray diffraction, the gold standard for structural elucidation. However, studies on well-defined zirconium-glycine complexes provide valuable information about the coordination environment.
A single-crystal X-ray diffraction study of a hexanuclear zirconium-glycine compound, [Zr₆(OH)₈(H₂O)₈(HGly)₄(Gly)₄]⁶⁺, revealed that the glycine molecules coordinate to the zirconium centers through their carboxylic acid groups.[6][7] This confirms the role of the carboxylate group as the primary binding site for glycine to the metal centers.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of this compound glycine. These are based on information from patents and scientific literature and may require optimization for specific applications.[8][9]
Synthesis of this compound Glycine
This protocol describes a general method for the preparation of AZCH-Gly powder.
Materials:
-
Aluminum Chlorohydrate (ACH) solution (50%)
-
Zirconyl chloride (ZrOCl₂) or Zirconium hydroxychloride (ZrO(OH)Cl) solution
-
Glycine powder
-
Purified water
Procedure:
-
Heat a calculated amount of purified water to 70-85°C in a suitable reaction vessel.
-
With stirring, add the zirconyl chloride or zirconium hydroxychloride solution to the heated water.
-
Slowly add the aluminum chlorohydrate solution to the reaction mixture while maintaining the temperature and stirring.
-
Once the aluminum and zirconium solutions are well mixed, add the glycine powder. The amount of glycine is typically calculated to achieve a specific Zr:glycine weight ratio, often in the range of 1:1.2 to 1:5.[9]
-
Continue to stir the mixture at an elevated temperature (e.g., 70-80°C) for a defined period to ensure complete reaction and complexation.[9]
-
The resulting solution is then spray-dried to obtain a fine powder of this compound glycine. Typical spray dryer conditions involve an inlet temperature of 185-220°C and an outlet temperature of 105-120°C.[9]
-
The collected powder may be further processed to achieve the desired particle size distribution.
Characterization by Gel Permeation Chromatography (GPC)
GPC is a critical technique for analyzing the polymer size distribution of AZCH-Gly, which is correlated with antiperspirant efficacy.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Refractive Index (RI) detector
-
GPC column suitable for aqueous polymer analysis (e.g., packed with sulfonated polystyrene-divinylbenzene)
-
Data acquisition and analysis software
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, typically a buffered solution (e.g., 0.01 M nitric acid) to maintain a consistent pH and ionic strength. The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Accurately weigh a sample of the AZCH-Gly powder and dissolve it in the mobile phase to a known concentration (e.g., 1-5% w/v). The solution should be filtered through a 0.45 µm syringe filter before injection.[1]
-
GPC Analysis:
-
Equilibrate the GPC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the RI detector.
-
Inject a known volume of the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow all species to elute.
-
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to different polymer sizes. These are often categorized into "Peaks 1-5," with Peak 1 representing the largest zirconium species and subsequent peaks representing progressively smaller aluminum and zirconium polymers.[1] The relative area of these peaks, particularly the ratio of smaller to larger species, is used to assess the efficacy of the antiperspirant active.
Determination of Aluminum and Zirconium Content by Titration
This protocol outlines a complexometric titration method for the determination of aluminum and zirconium content.[10][11]
Reagents:
-
EDTA (ethylenediaminetetraacetic acid) standard solution (e.g., 0.1 M)
-
Bismuth nitrate (B79036) standard solution (e.g., 0.05 M)
-
Xylenol orange indicator
-
pH 1 buffer solution
-
Acetate (B1210297) buffer (pH 4.7)
Procedure for Zirconium Determination:
-
Accurately weigh a sample of AZCH-Gly and dissolve it in purified water.
-
Add pH 1 buffer solution and a few drops of xylenol orange indicator. The solution should turn pink.
-
Titrate the solution with the standard EDTA solution until the color changes from pink to yellow.
-
The volume of EDTA used is proportional to the amount of zirconium in the sample.
Procedure for Aluminum Determination:
-
To the solution from the zirconium titration, add a known excess of the standard EDTA solution and the acetate buffer (pH 4.7).
-
Back-titrate the excess EDTA with the standard bismuth nitrate solution until the color changes from yellow to purple.
-
The amount of aluminum is calculated from the amount of EDTA that complexed with the aluminum.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and the proposed mechanism of action of this compound glycine.
Conclusion
Glycine is an indispensable component in the formulation of high-efficacy this compound antiperspirant actives. Its role extends beyond simple pH buffering to actively participating in the coordination chemistry of the aluminum and zirconium species. By coordinating to the metal centers, glycine effectively inhibits the polymerization that would otherwise lead to larger, less effective, and potentially unstable complexes. This stabilization of smaller polymeric species is key to the mechanism of action, which relies on the diffusion of these species into the sweat duct to form an obstructive plug. While the complex and amorphous nature of AZCH-Gly presents challenges to detailed structural and quantitative analysis, the available data clearly underscores the critical role of glycine in enabling the superior performance of these advanced antiperspirant ingredients. Further research employing advanced analytical techniques such as solid-state NMR and X-ray absorption spectroscopy may provide deeper insights into the precise coordination environment of glycine within these complex materials.
References
- 1. Aluminum Zirconium Tetrachlorohydrex Gly Solution [doi.usp.org]
- 2. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Aluminum Zirconium Tetrachlorohydrex Gly Solution [drugfuture.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. instruments.iitb.ac.in [instruments.iitb.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 10. lcms.cz [lcms.cz]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to the Mechanism of Sweat Duct Plug Formation by Aluminum Zirconium Tetrachlorohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism by which aluminum zirconium tetrachlorohydrate, a key active ingredient in modern antiperspirants, forms a plug within the eccrine sweat duct to inhibit perspiration. The document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
This compound (AZT) functions as an antiperspirant by forming a temporary, gel-like plug within the superficial portion of the eccrine sweat duct, physically obstructing the flow of sweat to the skin's surface.[1][2][3] This process is initiated upon the application of the antiperspirant, where the AZT complexes dissolve in sweat and diffuse into the sweat duct.[2] The primary mechanism involves the interaction of the highly cationic aluminum and zirconium polymeric species with components of sweat, leading to the formation of an insoluble aggregate.[3][4]
The formation of this plug is a multi-step process:
-
Hydrolysis and Polymerization: Upon contact with the higher pH of sweat (typically pH 5-7), the aluminum and zirconium salts undergo hydrolysis. This process leads to the formation of various polymeric aluminum and zirconium hydroxide (B78521) complexes.[5] The specific species formed are dependent on the local pH environment.
-
Interaction with Sweat Components: The positively charged metal-hydroxy polymers then interact with negatively charged molecules present in sweat. A primary component involved in this interaction is proteins, such as albumin and keratin (B1170402) fragments, which are present in sweat and within the cells lining the sweat duct.[5][6] This interaction is believed to be a key driver of the aggregation and precipitation process. The role of other sweat components, such as mucopolysaccharides, is also implicated in contributing to the physical properties of the plug, though this is less quantitatively defined in the current literature.
-
Gel Formation and Occlusion: The aggregation of the metal-protein complexes leads to the formation of a gel-like precipitate. This precipitate adheres to the ductal wall and continues to grow as more sweat and antiperspirant components interact, eventually forming a plug that occludes the duct.[6] The plug is gradually broken down and shed with the natural process of skin renewal, leading to the resumption of normal sweating.[2]
The glycine (B1666218) component of this compound gly complexes acts as a buffering agent, which helps to reduce skin irritation by mitigating the drop in pH that can occur upon hydrolysis of the metal salts.[7]
Quantitative Data
The efficacy of this compound and related compounds in forming these occlusive plugs can be characterized by various physicochemical parameters. The following tables summarize key quantitative data from in-vitro studies that model the interaction of antiperspirant salts with sweat components.
Table 1: Zeta Potential and Turbidity of Antiperspirant Salt-Protein Mixtures
This table presents data on the interaction between various antiperspirant (AP) salts and Bovine Serum Albumin (BSA), a model for sweat protein. The isoelectric point (IEP) is the pH at which the net charge of the protein-salt complex is zero, leading to maximum turbidity (cloudiness), which is indicative of optimal precipitation for plug formation.[8]
| Antiperspirant Salt | Metal Concentration (M) | Isoelectric Point (IEP) | Maximum Turbidity (NTU) | Precipitation pH Range |
| Activated ACH | 0.0094 | 9.21 | 89.5 | 5-9 |
| ZAG | 0.0071 | 9.48 | 62.5 | >7 |
| ZG | 0.0032 | 7.01 | 89.6 | >7 |
| BSA (control) | - | 4.72 | 21.9 | - |
Data adapted from Yuan et al. (2015).[9]
Table 2: Rheological Properties of Gels Formed by Antiperspirant Salts
The mechanical properties of the plug are critical to its effectiveness. This table summarizes the viscosity of gels formed by different antiperspirant salts in an artificial sweat matrix. Higher viscosity at physiological pH indicates a more robust gel and potentially a more effective plug.[5]
| Antiperspirant Salt | pH | Viscosity (Pa·s) |
| TETRA (in water) | 7 | ~100 |
| TETRA (in SM) | 7 | ~10 |
| ACH (in water) | 7 | ~1 |
| ACH (in SM) | 7 | ~0.1 |
Data adapted from Pan et al. (2022). TETRA refers to aluminum zirconium tetrachlorohydrex glycine, and SM refers to a simplified sweat matrix.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy and mechanism of antiperspirants.
3.1 Gravimetric Analysis of Antiperspirant Efficacy
This protocol is the standard method for quantifying the reduction in sweat production.[10]
-
Subject Selection: Recruit a panel of subjects who are regular users of antiperspirants and who meet a baseline sweat production rate (e.g., >100 mg/axilla/5 minutes in a controlled hot room environment).
-
Washout Period: Subjects undergo a washout period of at least 17 days where they abstain from all antiperspirant and deodorant use.
-
Baseline Sweat Collection: On the day of testing, subjects are acclimated to a controlled environment (e.g., 40°C and 40% relative humidity) for a set period. Pre-weighed absorbent pads are placed in each axilla for a defined duration (e.g., 20 minutes) to collect sweat. The pads are then re-weighed to determine the baseline sweat production rate.
-
Product Application: A standardized amount of the test antiperspirant is applied to one axilla, while the contralateral axilla serves as an untreated control.
-
Post-Treatment Sweat Collection: At specified time points after product application (e.g., 12, 24, and 48 hours), sweat is collected from both axillae using the same procedure as the baseline collection.
-
Data Analysis: The percentage of sweat reduction is calculated for each subject at each time point by comparing the sweat collected from the treated axilla to the untreated control axilla.
3.2 In-Vitro Sweat Duct Model using Microfluidics
This protocol allows for the real-time visualization and analysis of sweat duct plug formation.[4][8][11][12][13]
-
Device Fabrication: A microfluidic device is fabricated with a T-junction channel geometry to mimic the sweat duct and the application of antiperspirant. The dimensions of the channels should approximate those of a human sweat duct (e.g., 50-100 µm in diameter).
-
Artificial Sweat Preparation: An artificial sweat solution is prepared containing key components such as proteins (e.g., bovine serum albumin), salts, and a fluorescent dye for visualization.
-
Antiperspirant Solution Preparation: A solution of this compound is prepared at a concentration relevant to its final concentration on the skin.
-
Flow Control: The artificial sweat and antiperspirant solutions are introduced into the microfluidic device using precision syringe pumps to control the flow rates, simulating the secretion of sweat and the diffusion of the antiperspirant.
-
Imaging and Analysis: The formation of the plug at the T-junction is observed and recorded using an inverted microscope equipped with a high-speed camera. Confocal microscopy can be used for three-dimensional reconstruction of the plug.[2] Image analysis software is used to quantify the rate of plug formation, its size, and its density.
3.3 Confocal Laser Scanning Microscopy (CLSM) for In-Vivo Imaging
This non-invasive technique can be used to visualize the sweat duct plug in human subjects.[14][15][16][17]
-
Subject Preparation: The skin area of interest (e.g., the forearm) is cleaned.
-
Antiperspirant Application: The antiperspirant product is applied to the skin.
-
Imaging: At various time points after application, the skin is imaged using a CLSM. The microscope is focused on the stratum corneum to visualize the sweat duct openings (acrosyringia).
-
Image Analysis: The images are analyzed to identify the presence of plugs within the sweat ducts. The size and morphology of the plugs can be characterized.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the sweat duct plug formation mechanism.
References
- 1. karger.com [karger.com]
- 2. Real time observation of the interaction between aluminium salts and sweat under microfluidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of eccrine sweat pore plugging by aluminium salts using microfluidics combined with small angle X-ray scattering - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Antiperspirant-related zirconium and aluminum-containing granulomas; histopathology and in situ chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Artificial microfluidic skin for in vitro perspiration simulation and testing - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 12. An artificial skin platform to mimic perspiration [fluigent.com]
- 13. [PDF] Artificial microfluidic skin for in vitro perspiration simulation and testing. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 16. Protocol for the generation and automated confocal imaging of whole multi-cellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Framework for a Technical Guide on the Molecular Modeling of Aluminum Zirconium Tetrachlorohydrate-Protein Interactions
Disclaimer: Detailed molecular modeling studies and specific quantitative data on the direct interactions between aluminum zirconium tetrachlorohydrate (AZT) and proteins are not extensively available in the public domain. This guide, therefore, presents a comprehensive framework based on established principles of metal-protein interaction modeling and analogous computational and experimental studies. The provided data and specific protocols are illustrative examples to guide researchers in this area.
An In-depth Technical Guide to Elucidating this compound-Protein Interactions through Molecular Modeling
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound (AZT) is a key active ingredient in antiperspirants, believed to function by forming a plug within the sweat duct. The initial interaction of AZT with proteins in the sweat and epithelial cells is a critical, yet poorly understood, aspect of this process. This technical guide outlines a comprehensive in-silico and experimental workflow to investigate the molecular interactions between AZT and relevant proteins. We detail computational strategies, including molecular docking, molecular dynamics, and quantum mechanics, alongside experimental validation techniques such as isothermal titration calorimetry and surface plasmon resonance. This guide serves as a foundational resource for researchers aiming to elucidate the binding mechanisms, affinity, and structural impact of AZT on proteins, providing crucial insights for the development of more effective and targeted formulations.
Introduction
This compound (AZT) complexes are polymeric inorganic compounds widely used in cosmetic and pharmaceutical applications. Their primary mode of action is the physical occlusion of sweat ducts. This process is initiated by the interaction of AZT with proteins present in sweat and the surrounding tissue. Understanding the molecular basis of these interactions is paramount for optimizing the efficacy and safety of antiperspirant formulations. Molecular modeling, in conjunction with experimental validation, offers a powerful approach to characterize these interactions at an atomic level.
This guide provides a roadmap for a comprehensive investigation of AZT-protein interactions, covering computational prediction, simulation, and experimental verification.
Computational Modeling Workflow
A multi-faceted computational approach is recommended to thoroughly investigate AZT-protein interactions. The workflow integrates several techniques to build a robust model of the binding process.
Caption: Computational workflow for modeling AZT-protein interactions.
Target Protein Selection and Preparation
The initial step involves identifying key proteins in the sweat duct that are likely to interact with AZT. Potential candidates include glycoproteins of the epithelial lining and abundant proteins in sweat such as dermcidin. Once identified, the 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or predicted using homology modeling or ab initio methods like AlphaFold. The protein structure must be prepared by adding hydrogen atoms, assigning protonation states, and removing any non-essential molecules.
Modeling of this compound Complexes
AZT exists as a complex mixture of polymeric species. For computational studies, representative monomeric and small oligomeric forms of aluminum and zirconium hydroxides and chlorides should be modeled. The 3D structures and partial charges of these complexes can be determined using quantum mechanics calculations.
Prediction of Metal-Binding Sites
Before proceeding with docking, it is beneficial to predict potential metal-binding sites on the protein surface. Various computational tools can be employed for this purpose, which utilize sequence conservation, geometric properties, and physicochemical characteristics of the protein surface to identify regions with a high propensity for metal coordination.[1]
Molecular Docking
Molecular docking is used to predict the preferred binding pose of the AZT complexes within the predicted binding sites on the target protein. Given the unique nature of metal-ligand interactions, specialized docking programs that can handle the coordination chemistry of aluminum and zirconium are recommended.
Molecular Dynamics (MD) Simulations
Following docking, molecular dynamics simulations are performed to assess the stability of the predicted AZT-protein complexes and to explore their dynamic behavior over time.[2][3] MD simulations provide insights into conformational changes in the protein upon binding and the nature of the non-covalent interactions that stabilize the complex.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
For a more accurate description of the electronic effects and coordination chemistry at the binding site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed. In this approach, the core binding site, including the metal ion and its coordinating residues, is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with a classical force field.
Binding Free Energy Calculations
The binding affinity of the AZT complexes to the protein can be estimated using methods such as Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA). These calculations provide a theoretical estimation of the binding free energy (ΔG), which can be compared with experimental data.
Experimental Protocols for Validation
Computational predictions must be validated through experimental measurements. The following are key experimental techniques to characterize the binding of AZT to proteins.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (AZT) to a macromolecule (protein).[4][5] This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[6]
Illustrative Experimental Protocol for ITC:
-
Sample Preparation:
-
Dialyze the purified target protein extensively against a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of the AZT complex in the same dialysis buffer.
-
Thoroughly degas both the protein and AZT solutions.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the AZT solution into the injection syringe.
-
Perform a series of injections of the AZT solution into the protein solution while monitoring the heat changes.
-
A control experiment with AZT injected into the buffer should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of reaction for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (AZT) to a ligand (protein) immobilized on a sensor surface in real-time.[7][8] SPR can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[9]
Illustrative Experimental Protocol for SPR:
-
Protein Immobilization:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to account for non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the AZT complex over the sensor surface containing the immobilized protein and the reference cell.
-
Monitor the change in the refractive index, which is proportional to the amount of bound AZT.
-
After the association phase, flow buffer over the surface to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Data Presentation
Quantitative data from both computational and experimental studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinities of AZT Complexes to Protein X
| AZT Complex | Computational ΔG (kcal/mol) | Experimental Kd (µM) - ITC | Experimental Kd (µM) - SPR |
| Monomeric Al(OH)₂Cl | -5.8 | 15.2 | 18.5 |
| Monomeric Zr(OH)₃Cl | -6.5 | 8.9 | 10.2 |
| Dimeric Al₂ (OH)₄Cl₂ | -7.2 | 4.1 | 5.3 |
Table 2: Hypothetical Thermodynamic Parameters from ITC
| AZT Complex | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Monomeric Al(OH)₂Cl | 1.1 | -3.2 | -2.6 |
| Monomeric Zr(OH)₃Cl | 0.9 | -4.1 | -2.4 |
| Dimeric Al₂ (OH)₄Cl₂ | 0.8 | -5.5 | -1.7 |
Signaling Pathways and Logical Relationships
While AZT's primary mechanism is not thought to involve classical signaling pathways, the interaction with cell surface proteins could potentially trigger cellular responses. The following diagram illustrates a hypothetical logical relationship from AZT application to the formation of the sweat duct plug.
Caption: Logical flow from AZT application to sweat duct occlusion.
Conclusion
The molecular modeling of this compound-protein interactions is a complex but crucial area of research for advancing our understanding of antiperspirant mechanisms. The integrated computational and experimental workflow outlined in this guide provides a robust framework for elucidating the key molecular events, from initial binding to the formation of the occlusive plug. While specific data for AZT remains to be fully explored, the methodologies presented here, drawn from the broader field of metal-protein interactions, offer a clear path forward for researchers in this field. Such studies will not only enhance our fundamental knowledge but also pave the way for the rational design of next-generation antiperspirant technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular dynamics simulation of aluminium binding to amyloid-β and its effect on peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulation of aluminium binding to amyloid-β and its effect on peptide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 6. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmonics for the study of metal ion-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Analysis of Polymer Distribution in Aluminum Zirconium Tetrachlorohydrate using Gel Permeation Chromatography (GPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Tetrachlorohydrate (AZT) complexes are key active ingredients in many antiperspirant formulations. The efficacy and stability of these products are significantly influenced by the polymeric nature of the AZT complexes. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of these polymers.[1][2][3][4][5] This application note provides a detailed protocol for the analysis of polymer distribution in this compound using GPC, enabling researchers to ensure product quality and optimize formulation performance.
GPC separates molecules based on their hydrodynamic volume in solution.[5][6] Larger polymer species elute from the chromatography column faster than smaller ones, allowing for the determination of the molecular weight distribution, which is crucial for understanding the performance characteristics of the polymer.[6][7] This method can be coupled with elemental specific detectors, such as Inductively Coupled Plasma (ICP), to provide detailed insights into the distribution of aluminum and zirconium within the polymer species.[8]
Experimental Protocol
This protocol outlines a general procedure for the GPC analysis of this compound. It is recommended to optimize the specific parameters for your instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh 100-200 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase (e.g., 0.1 M Nitric Acid in deionized water). Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Instrumentation and Conditions
-
Chromatography System: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, and column oven.
-
Columns: A set of aqueous GPC columns suitable for the separation of water-soluble polymers in the expected molecular weight range. (e.g., two Agilent PL aquagel-OH MIXED-M columns in series).
-
Mobile Phase: 0.1 M Nitric Acid in deionized water. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 100 µL.
-
Detectors:
-
A Refractive Index (RI) detector is commonly used for polymer analysis.[7]
-
For enhanced characterization, a Multi-Angle Light Scattering (MALS) detector can be used to determine absolute molecular weight without the need for column calibration with polymer standards.[9][10]
-
An Inductively Coupled Plasma (ICP) spectrometer can be coupled to the GPC system to monitor the elemental distribution of aluminum and zirconium as a function of polymer size.[8]
-
3. Calibration (for RI detection)
-
Prepare a series of polymer standards of known molecular weight (e.g., polyethylene (B3416737) oxide/polyethylene glycol standards) in the mobile phase.
-
Inject each standard and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
4. Data Analysis
-
Inject the prepared this compound sample.
-
Record the chromatogram.
-
Using the GPC software and the calibration curve (if using RI detection), determine the molecular weight distribution parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
If using a MALS detector, the absolute molecular weight can be calculated directly from the light scattering data.
-
If using an ICP detector, the elemental profiles for aluminum and zirconium can be overlaid with the polymer distribution chromatogram to understand the composition of different polymer fractions.[8]
Data Presentation
The following table summarizes representative data obtained from the GPC analysis of three different batches of this compound.
| Sample Batch | Peak 1 Molecular Weight (Da) | Peak 2 Molecular Weight (Da) | Peak 3 Molecular Weight (Da) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Batch A | 10,500 | 2,800 | 500 | 5,200 | 2,100 | 2.48 |
| Batch B | 10,200 | 2,950 | 550 | 5,350 | 2,200 | 2.43 |
| Batch C | 11,000 | 2,700 | 480 | 5,100 | 2,050 | 2.49 |
Experimental Workflow
The following diagram illustrates the logical workflow for the GPC analysis of this compound.
Caption: GPC experimental workflow for polymer analysis.
Conclusion
Gel Permeation Chromatography is an indispensable technique for characterizing the polymer distribution of this compound in research, development, and quality control settings. By providing detailed information on the molecular weight distribution, GPC allows for a deeper understanding of the material's properties and its performance in final formulations. The protocol described herein provides a robust starting point for the implementation of this valuable analytical method.
References
- 1. agilent.com [agilent.com]
- 2. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. toray-research.co.jp [toray-research.co.jp]
- 8. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 9. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. wyatt.com [wyatt.com]
Application Notes and Protocols: In Vitro Sweat Gland Models for Testing Antiperspirant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and safe antiperspirant technologies relies on robust testing methodologies. Traditionally, this has involved costly and time-consuming clinical trials in human volunteers.[1] To accelerate innovation and reduce reliance on human testing, the field is advancing towards physiologically relevant in vitro models that can accurately predict antiperspirant efficacy and safety.
Two-dimensional (2D) cell cultures have shown limited utility as they often fail to replicate the complex architecture and functionality of native sweat glands.[2] Consequently, three-dimensional (3D) organotypic models, particularly those derived from primary human eccrine sweat gland cells, have emerged as a superior alternative.[3] These models re-establish crucial physiological markers and functional responses, offering a powerful platform for screening new active ingredients and investigating their mechanisms of action.[4] This document provides detailed protocols for the establishment of 3D sweat gland models and their application in antiperspirant efficacy and safety testing.
The Biology of Eccrine Sweat Secretion
Understanding the mechanism of sweat secretion is fundamental to evaluating antiperspirant action. The primary pathway is initiated by cholinergic stimulation from the sympathetic nervous system.[5]
-
Stimulation: Neurotransmitters, primarily acetylcholine (B1216132) (ACh), are released and bind to muscarinic acetylcholine receptors (CHRM3) on the basolateral membrane of secretory cells.[2]
-
Signal Transduction: This binding triggers a signaling cascade that leads to a rapid increase in the intracellular calcium concentration ([Ca²⁺]).[6]
-
Ion Transport: The elevated [Ca²⁺] activates ion channels and transporters. Key among these are the apical (luminal) calcium-activated chloride channel ANO1 (also known as TMEM16A) and the basolateral Na⁺-K⁺-Cl⁻ cotransporter (NKCC1).[3]
-
Secretion: The efflux of chloride ions into the lumen, followed by sodium ions, creates an osmotic gradient. This gradient drives the movement of water, primarily through aquaporin-5 (AQP5) water channels, from the cell into the gland's lumen, producing the primary isotonic sweat.[2][6]
Antiperspirants, typically aluminum-based salts like aluminum chlorohydrate (ACH), do not alter this signaling pathway. Instead, they act as a physical barrier. Upon contact with sweat, these salts precipitate with proteins and mucopolysaccharides to form a gel-like plug within the upper portion of the sweat duct, physically obstructing the flow of sweat to the skin surface.[5]
References
- 1. Quantitative ion determination in eccrine sweat gland cells correlates to sweat reduction of antiperspirant actives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel organotypic 3D sweat gland model with physiological functionality | PLOS One [journals.plos.org]
- 3. A novel organotypic 3D sweat gland model with physiological functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel organotypic 3D sweat gland model with physiological functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Activated Aluminum Zirconium Tetrachlorohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Activated Aluminum Zirconium Tetrachlorohydrate and its glycine-complexed form (Aluminum Zirconium Tetrachlorohydrex Gly) are key active ingredients in modern antiperspirant formulations. Their efficacy is largely dependent on the size and distribution of the aluminum and zirconium polymeric species. "Activation" refers to the process of converting larger, less effective aluminum and zirconium polymers into smaller, more reactive species that can more effectively form plugs in the sweat ducts.[1]
The synthesis of these activated compounds is a multi-step process that involves the controlled reaction of an aluminum source, typically aluminum chlorohydrate (ACH), with a zirconium source, such as zirconyl chloride (ZrOCl₂) or zirconyl hydroxychloride (ZrO(OH)Cl).[2] Glycine (B1666218) is commonly added as a buffering agent to reduce skin irritation and to stabilize the zirconium species, preventing their polymerization into larger, less effective forms.[3]
The activation of the aluminum component is a critical step and is typically achieved by heating a diluted aqueous solution of aluminum chlorohydrate.[4] This process, known as thermal activation, promotes the depolymerization of large aluminum polymers into smaller, more active species.[4] Some protocols may also involve the addition of an acid, such as HCl or AlCl₃, to further enhance this depolymerization.[5]
The final step in the production of the solid, active ingredient is typically spray drying. This rapid drying process is crucial for preserving the distribution of the activated, smaller aluminum and zirconium species in the final powder.[6]
The quality and efficacy of the final product are determined by several key parameters, including the atomic ratio of aluminum to zirconium (Al:Zr), the atomic ratio of metals to chloride ((Al+Zr):Cl), and the molar ratio of glycine to zirconium.[7] These parameters are carefully controlled during the synthesis process to ensure the desired properties of the final product.
II. Experimental Protocols
Two representative protocols for the synthesis of activated this compound are detailed below. Protocol 1 describes a method involving thermal activation of the aluminum chlorohydrate component. Protocol 2 outlines a more general synthesis approach.
Protocol 1: Synthesis via Thermal Activation of Aluminum Chlorohydrate
This protocol focuses on the depolymerization of the aluminum species through heating before the addition of the zirconium-glycine complex.
1. Preparation of Activated Aluminum Chlorohydrate (ACH) Solution:
- Dilute a 50% w/w aluminum chlorohydrate solution with deionized water to achieve a final ACH concentration of approximately 5-15% w/w.[4][8]
- Heat the diluted ACH solution to a temperature between 60°C and 132°C in a suitable reaction vessel.[8] The solution can be refluxed for several hours to promote depolymerization.[5]
- After heating, cool the solution to room temperature.
2. Preparation of Zirconium-Glycine Complex:
- In a separate vessel, dissolve zirconyl hydroxychloride (ZrO(OH)Cl) and glycine in deionized water. The molar ratio of glycine to zirconium is typically maintained between 1:1 and 3:1.[6]
- Stir the mixture at room temperature until all solids are dissolved.
3. Synthesis of Activated this compound Solution:
- Slowly add the zirconium-glycine complex solution to the cooled, activated aluminum chlorohydrate solution with constant stirring.
- Continue stirring the mixture for a specified period to ensure a complete reaction.
4. (Optional) Final Activation Step:
- For enhanced depolymerization, a small amount of aluminum chloride (AlCl₃) or hydrochloric acid (HCl) can be added to the final solution.[5]
5. Drying:
- The final solution is spray-dried to obtain a fine powder. Typical spray dryer operating parameters are an inlet temperature of 150-220°C and an outlet temperature of 85-120°C.[8][9]
Protocol 2: General Synthesis Method
This protocol describes a more direct synthesis without a separate thermal activation step for the aluminum component.
1. Preparation of Reaction Mixture:
- In a reaction vessel, combine a 50% w/w aluminum chlorohydrate solution, a 50% w/w zirconyl chloride (ZrOCl₂) solution, and glycine.[2]
- The ratios of the reactants should be calculated to achieve the desired final Al:Zr and (Al+Zr):Cl atomic ratios.
- Add deionized water to the mixture to achieve a suitable concentration for the reaction.
2. Reaction:
- Heat the mixture with stirring to a temperature between 70°C and 85°C.[9]
- Maintain the temperature and continue stirring for a defined period to allow the reaction to proceed to completion.
3. Drying:
- The resulting solution is then spray-dried using similar parameters as in Protocol 1 to yield the final powdered product.[9]
III. Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of activated this compound, compiled from various sources.
| Parameter | Value/Range | Source(s) |
| Reactant Ratios | ||
| Al:Zr Atomic Ratio | 2.0:1 to 5.99:1 | [7] |
| (Al+Zr):Cl Atomic Ratio | 0.9:1 to 1.5:1 | [7] |
| Glycine:Zr Molar Ratio | 1:1 to 3:1 | [6] |
| Zr:Glycine Weight Ratio | 1:1.2 to 1:5 | [3] |
| ACH Activation | ||
| ACH Concentration for Dilution | 5% - 15% w/w | [4][8] |
| Activation Temperature | 60°C - 132°C | [8] |
| Reaction Conditions | ||
| Reaction Temperature | 70°C - 85°C | [9] |
| Spray Drying | ||
| Inlet Temperature | 150°C - 220°C | [8][9] |
| Outlet Temperature | 85°C - 120°C | [8][9] |
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for synthesizing activated this compound.
Logical Relationship Diagram
Caption: Factors influencing the efficacy of synthesized activated AZT.
References
- 1. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 2. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]
- 5. US7060258B2 - Method of making aluminum-zirconium antiperspirant of enhanced efficacy - Google Patents [patents.google.com]
- 6. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 7. Aluminum Zirconium Tetrachlorohydrex Gly [doi.usp.org]
- 8. US4818512A - Activated aluminum chlorhydroxide - Google Patents [patents.google.com]
- 9. CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Aluminum and Zirconium in Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of aluminum and zirconium in various formulations, with a focus on pharmaceutical products such as antacids and antiperspirants. The methodologies presented are based on established analytical techniques, including complexometric titration, spectrophotometry, and atomic absorption spectroscopy.
Complexometric Titration for Consecutive Determination of Zirconium and Aluminum
This method allows for the sequential determination of zirconium and aluminum in a single sample, which is particularly useful for analyzing formulations containing both elements, such as zirconium aluminum glycine (B1666218) (ZAG) complexes in antiperspirants.[1][2][3][4] The procedure involves a direct titration of zirconium with EDTA at a low pH, followed by a back-titration to determine aluminum at a higher pH.
Experimental Protocol
1.1. Sample Preparation (Digestion):
-
Accurately weigh a portion of the sample and subject it to a suitable digestion procedure to liberate the metal ions. The specific digestion method will depend on the sample matrix and should be validated for completeness.
1.2. Zirconium Determination (Direct Titration):
-
Pipette an aliquot of the digested sample solution into a beaker and dilute with deionized water.
-
Add a few drops of xylenol orange indicator.
-
Adjust the pH of the solution to 1 using a suitable buffer solution.[1][4]
-
Titrate the solution directly with a standardized 0.1 mol/L EDTA solution.[1][2][4]
-
The endpoint is reached when the solution color changes from pink to yellow. This can be detected visually or with an optical sensor at a wavelength of 574 nm.[1][2][4]
-
Record the volume of EDTA used to determine the zirconium content.
1.3. Aluminum Determination (Back-Titration):
-
To the same solution from the zirconium determination, add 20 mL of acetate (B1210297) buffer (pH 4.7) and a known excess of 0.1 mol/L EDTA solution (e.g., 15 mL).[1][2][4]
-
Back-titrate the excess EDTA with a standardized 0.05 mol/L bismuth nitrate (B79036) solution.[1][2]
-
The endpoint is indicated by a color change from yellow to purple, which can also be detected with an optical sensor at 574 nm.[1][2][4]
-
The volume of bismuth nitrate solution used is proportional to the excess EDTA, which allows for the calculation of the aluminum content.
Experimental Workflow
Caption: Workflow for the consecutive complexometric titration of Zr and Al.
Spectrophotometric Determination of Aluminum
Spectrophotometric methods offer a simple and cost-effective alternative for the quantification of aluminum in pharmaceutical formulations like antacids.[5] These methods are based on the formation of a colored complex between aluminum ions and a specific chromogenic reagent.
Method Using Xylenol Blue
Principle: In a slightly acidic medium (pH ~3.4), aluminum ions (Al³⁺) react with Xylenol Orange (often used interchangeably with Xylenol Blue) to form a stable, red-colored chelate complex.[5] The intensity of the color is directly proportional to the aluminum concentration and is measured spectrophotometrically.
2.1.1. Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known aluminum concentrations.
-
To each standard, add the Xylenol Blue reagent and adjust the pH.
-
Measure the absorbance of each standard at the wavelength of maximum absorption (λmax), typically around 510-536 nm.[5]
-
Plot a graph of absorbance versus concentration to create the calibration curve.
2.1.2. Sample Analysis (e.g., Antacid Suspension):
-
Accurately weigh a portion of the sample (e.g., 250 µL of antacid suspension) into a volumetric flask.[5]
-
Dissolve and dilute the sample using an appropriate solvent (e.g., 50 mM NaOH), followed by sonication to ensure complete dissolution.[5][6]
-
Filter the solution if necessary.
-
Treat an aliquot of the sample solution with the Xylenol Blue reagent in the same manner as the standards.
-
Measure the absorbance of the sample and determine the aluminum concentration by referencing the calibration curve.
Method Using 8-hydroxyquinoline-5-sulphonic acid
Principle: Aluminum readily forms a stable complex with 8-hydroxyquinoline-5-sulphonic acid in an acidic buffer.[7] The resulting complex has a maximum absorbance at 359 nm, which can be used for quantification.[7]
2.2.1. Preparation of Calibration Curve:
-
Prepare standard solutions of aluminum in the linear range of 1.2-2.8 mM.[7]
-
Add 8-hydroxyquinoline-5-sulphonic acid and an acidic buffer to each standard.
-
Allow the reaction to stabilize for approximately 30 minutes.[7]
-
Measure the absorbance at 359 nm.[7]
-
Construct a calibration curve by plotting absorbance against concentration.
2.2.2. Sample Analysis:
-
Prepare the sample solution as described in section 2.1.2.
-
Treat an aliquot of the sample with 8-hydroxyquinoline-5-sulphonic acid and acidic buffer.
-
Measure the absorbance at 359 nm and determine the aluminum concentration from the calibration curve.
Spectrophotometric Analysis Workflow
Caption: General workflow for spectrophotometric analysis of aluminum.
Atomic Absorption Spectrometry (AAS) for Aluminum and Zirconium
Atomic Absorption Spectrometry is a highly selective and sensitive technique for determining the concentration of metal ions in a sample.[8] It is widely used for trace metal analysis in various pharmaceutical applications.[8][9]
Principle: The method is based on the absorption of electromagnetic radiation by free atoms in the gaseous state.[8] When a sample is atomized, the ground-state atoms absorb light of a specific wavelength, and the amount of light absorbed is proportional to the concentration of the analyte.[8][10]
Experimental Protocol
3.1. Instrument Setup:
-
Install the appropriate hollow cathode lamp for the element of interest (aluminum or zirconium).
-
Optimize instrumental parameters such as wavelength, slit width, and gas flow rates.
3.2. Calibration:
-
Prepare a series of standard solutions of the analyte.
-
Aspirate the standards into the instrument and measure their absorbance.
-
Generate a calibration curve by plotting absorbance versus concentration.
3.3. Sample Preparation:
-
Samples often require acid digestion to bring the analyte into solution.[5]
-
Dilute the digested sample to a concentration that falls within the linear range of the calibration curve.
3.4. Sample Analysis:
-
Aspirate the prepared sample solution into the AAS instrument.
-
Measure the absorbance and determine the concentration of the analyte from the calibration curve.
AAS Experimental Workflow
Caption: Sequential steps involved in Atomic Absorption Spectrometry.
Other Relevant Analytical Techniques
While the above methods are detailed, other techniques are also prevalent in the pharmaceutical industry for the analysis of aluminum and zirconium.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a powerful technique for trace and ultra-trace elemental analysis.[11] It offers high sensitivity and the ability to measure multiple elements simultaneously.[11][12] ICP-MS is considered the gold standard for elemental impurity testing in pharmaceuticals.[11]
-
Ion Chromatography (IC): This technique can be used for the determination of aluminum, often with post-column derivatization to form a UV-absorbing complex.[5][13]
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described analytical methods. The specific values can vary depending on the instrument, sample matrix, and experimental conditions.
| Analytical Method | Analyte | Typical Linear Range | Limit of Detection (LOD) | Remarks |
| Complexometric Titration | Al, Zr | Dependent on titrant concentration | - | Suitable for higher concentrations; can determine both elements in one run.[1][2] |
| Spectrophotometry (Xylenol Blue) | Al | - | - | Simple, cost-effective, and rapid for routine quality control.[5] |
| Spectrophotometry (8-hydroxyquinoline-5-sulphonic acid) | Al | 1.2 - 2.8 mM[7] | - | Good precision and accuracy.[7] |
| Atomic Absorption Spectrometry (AAS) | Al, Zr | ppb to ppm range | ppb level | Highly selective and sensitive for trace metal analysis.[8][10] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Al, Zr | ppt to ppm range | ppt level[11] | Gold standard for elemental impurity testing due to high sensitivity.[11] |
Method Validation
All analytical methods developed for the quantification of aluminum and zirconium in formulations must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. metrohm.com [metrohm.com]
- 2. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 3. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ijrdpl.com [ijrdpl.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Atomic Absorption Spectrometry (AAS) Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application of Aluminum Zirconium Tetrachlorohydrate in Controlled-Release Formulations: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The primary and almost exclusively documented application of aluminum zirconium tetrachlorohydrex gly (AZTG) is as an active ingredient in antiperspirant products. There is a notable absence of scientific literature, quantitative data, or established protocols pertaining to its use in controlled-release formulations for therapeutic drug delivery. The mechanism of action in antiperspirants, which involves the controlled blockage of sweat ducts, may be the basis for interest in its controlled-release properties.
This document provides detailed information on its established application and, based on its known chemical properties, presents a hypothetical framework for its evaluation in drug delivery contexts.
Application Notes
Principle of Action in Established Applications
Aluminum zirconium tetrachlorohydrex gly is a complex of monomeric and polymeric Zr⁴⁺ and Al³⁺ ions with hydroxide, chloride, and glycine.[1][2] Its established role is as a leading active ingredient in over-the-counter antiperspirant formulations.[1][3] The core principle of its efficacy lies in the formation of a physical barrier to control the release of sweat.
Upon application to the skin, the AZTG complex dissolves in sweat. The subsequent change in pH causes the complex to hydrolyze and polymerize, forming an insoluble, gel-like substance.[1][2] This substance creates a temporary plug within the eccrine sweat duct, physically obstructing the flow of sweat to the skin's surface. This plug is naturally and gradually exfoliated with the normal shedding of skin cells.[2]
Prospective Application in Controlled-Release Drug Formulations (Hypothetical)
While not a documented application, the gel-forming properties of AZTG in response to physiological pH could theoretically be harnessed for controlled drug delivery. A conceptual drug delivery system could involve the encapsulation of a therapeutic agent within an AZTG-based formulation. Upon administration, contact with physiological fluids would trigger the gelling process, forming a depot matrix that entraps the drug. The subsequent release of the drug would be governed by diffusion through the gel matrix and the gradual erosion of the matrix itself.
Significant challenges to this hypothetical application must be considered:
-
Biocompatibility: Although generally recognized as safe for topical dermatological use, its biocompatibility for other routes of administration (e.g., subcutaneous, oral) is not established.[4] The potential for aluminum-related cytotoxicity would be a primary concern.
-
Drug Stability and Interaction: The high positive charges of the aluminum and zirconium ions could lead to ionic interactions with drug molecules, potentially affecting their stability, solubility, and activity.
-
Release Kinetics: The rate of gel formation and its subsequent degradation could be highly sensitive to the specific physiological environment (pH, ionic strength), potentially leading to inconsistent and unpredictable drug release profiles.
Physicochemical Properties of Aluminum Zirconium Tetrachlorohydrate
The following table summarizes typical product specifications for AZTG powder. Actual values may vary depending on the manufacturer and specific grade of the material.
| Property | Typical Value |
| Appearance | Fine, white to off-white powder |
| pH (15% Aqueous Solution) | 3.5 - 4.5 |
| Aluminum Content | Approximately 15% |
| Zirconium Content | Approximately 13.5% |
| Glycine Content | 10.5 - 13.5% |
| Chloride Content | Approximately 18% |
| Heavy Metals (as Pb) | ≤ 20 ppm |
| Iron (Fe) | ≤ 100 ppm |
| Particle Size | Typically >98% passes through a 325 mesh sieve (< 44 µm) |
Experimental Protocols
Protocol 1: Preparation of a Standard Antiperspirant Solid Stick
This protocol describes the formulation of a solid antiperspirant stick, a common delivery vehicle for AZTG, based on components and processes outlined in the patent literature.
Objective: To create a stable, solid cosmetic stick capable of delivering AZTG to the skin.
Materials:
| Component | Function | Typical Concentration (w/w %) |
|---|---|---|
| Aluminum Zirconium Tetrachlorohydrex Gly | Active Ingredient | 20.0 - 25.0% |
| Cyclomethicone (or other volatile silicone) | Vehicle, Emollient | 40.0 - 50.0% |
| Stearyl Alcohol (or other fatty alcohol) | Structuring Agent, Gellant | 20.0 - 25.0% |
| Talc (B1216) or Corn Starch | Absorbent, Feel Modifier | 5.0 - 10.0% |
| PPG-14 Butyl Ether | Emollient, Solubilizer | 1.0 - 5.0% |
| Fragrance | Aesthetic | As required |
Procedure:
-
In a suitable manufacturing vessel, combine the cyclomethicone and stearyl alcohol.
-
Heat the mixture to approximately 75-85°C while stirring continuously until all solid components have melted and the solution is homogenous and clear.
-
In a separate container, blend the aluminum zirconium tetrachlorohydrex gly powder with the talc or starch to ensure a uniform mixture.
-
Reduce the temperature of the molten lipid phase to 65-70°C.
-
Gradually add the powder blend to the molten phase under high-shear mixing to prevent agglomeration and ensure a fine, stable dispersion.
-
Continue mixing while allowing the mixture to cool. Add the PPG-14 butyl ether and fragrance at a temperature of 60-65°C.
-
Pour the homogenous, molten product into final stick containers.
-
Allow the sticks to cool to ambient temperature until fully solidified.
Protocol 2: Hypothetical Protocol for In Vitro Evaluation of Drug Release from an AZTG Matrix
This prospective protocol outlines a potential method for investigating the feasibility of using AZTG as a controlled-release matrix. This is a conceptual research framework and is not based on established studies.
Objective: To characterize the in vitro release kinetics of a model drug from a gel matrix formed by AZTG in a simulated physiological fluid.
Materials:
-
Aluminum zirconium tetrachlorohydrex gly
-
Model water-soluble drug (e.g., caffeine, methylene (B1212753) blue)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 12 kDa MWCO)
-
Thermostatic shaker or water bath
-
Validated analytical method for drug quantification (e.g., HPLC or UV-Vis Spectrophotometry)
Procedure:
-
Formulation Preparation: Prepare a 15% (w/v) solution of AZTG in deionized water. Dissolve the model drug into this solution to a final concentration of 1 mg/mL.
-
Sample Loading: Accurately pipette a defined volume (e.g., 2 mL) of the drug-loaded AZTG solution into a section of dialysis tubing and securely seal both ends.
-
Release Study Setup: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37°C) PBS (e.g., 100 mL). The volume should be sufficient to ensure sink conditions.
-
Incubation: Incubate the system at 37°C with continuous, gentle agitation. The PBS will diffuse into the dialysis bag, inducing the gelation of the AZTG solution and initiating drug release.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium (e.g., 1 mL). Immediately replenish the volume with an equal amount of fresh, pre-warmed PBS.
-
Analysis: Quantify the concentration of the model drug in each sample using the validated analytical method.
-
Data Interpretation: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percent release versus time to generate a drug release profile.
Diagrams and Workflows
Caption: Antiperspirant mechanism of Aluminum Zirconium Tetrachlorohydrex Gly.
Caption: Hypothetical research workflow for evaluating AZTG in a controlled-release drug delivery system.
References
Application Notes and Protocols for Validating Antiperspirant Efficacy Using Skin Impedance Measurements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiperspirant products are designed to reduce sweat production, primarily through the action of aluminum-based salts that form temporary plugs within the sweat ducts.[1][2][3] Validating the efficacy of these products is a critical component of research and development, as well as for regulatory compliance. While gravimetric analysis (measuring sweat weight) is a traditional and widely accepted method, skin impedance measurements offer a non-invasive, quantitative, and real-time alternative for assessing antiperspirant efficacy.[4]
Skin impedance is a measure of the opposition to the flow of an alternating electrical current through the skin. The outermost layer of the skin, the stratum corneum, is the primary barrier to electrical current. However, sweat ducts, when filled with conductive sweat, provide a low-impedance pathway through this layer.[5] By blocking these ducts, antiperspirants effectively reduce the number of these conductive pathways, leading to a measurable increase in skin impedance. This principle allows for the quantitative assessment of antiperspirant performance.
These application notes provide detailed methodologies and protocols for utilizing skin impedance measurements to validate the efficacy of antiperspirant formulations.
Signaling Pathways and Mechanism of Action
Sweat Gland Activation
Sweat secretion is primarily controlled by the sympathetic nervous system. The neurotransmitter acetylcholine (B1216132) activates muscarinic receptors on eccrine sweat glands, initiating a signaling cascade that leads to an increase in intracellular calcium concentration. This, in turn, triggers the secretion of sweat.
Antiperspirant Mechanism of Action
Aluminum salts, the active ingredients in most antiperspirants, dissolve in sweat and diffuse into the sweat ducts.[1] There, they interact with proteins in the sweat to form a gel-like plug.[1] This physical obstruction blocks the duct, preventing sweat from reaching the skin surface.[2][3]
Experimental Protocols
Materials and Equipment
-
Skin Impedance Meter/Spectrometer: A device capable of measuring impedance at various frequencies (e.g., 1 kHz to 1 MHz).
-
Electrodes: Ag/AgCl electrodes are commonly used. A two-electrode system is often sufficient for these measurements.[6]
-
Electrode Gel/Saline Solution: To ensure good electrical contact between the electrodes and the skin.
-
Skin Preparation Materials: Isopropyl alcohol or other mild cleansing agents.
-
Controlled Environment Chamber: To maintain consistent temperature and humidity, as these factors can influence skin impedance.[5]
-
Test Antiperspirant Formulations and Placebo/Control.
-
Volunteer Subjects: A panel of healthy volunteers with no known skin conditions in the test area.
Experimental Workflow
The following diagram outlines the general workflow for a clinical study evaluating antiperspirant efficacy using skin impedance.
References
- 1. Unveiling how aluminium salts in deodorants plug sweat pores [esrf.fr]
- 2. sciencealert.com [sciencealert.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Electrical Impedance Dermography: Background, Current State, and Emerging Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confounding Factors and Their Mitigation in Measurements of Bioelectrical Impedance at the Skin Interface [mdpi.com]
- 6. Estimation of skin impedance models with experimental data and a proposed model for human skin impedance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Protocols for Assessing the Protein Precipitation Capacity of Aluminum Zirconium Tetrachlorohydrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Tetrachlorohydrate and its glycine (B1666218) complexes (e.g., Aluminum Zirconium Tetrachlorohydrex Gly) are common active ingredients in consumer products, notably antiperspirants. Their primary mechanism of action involves the formation of a physical plug within the sweat duct, which is believed to result from the precipitation of proteins present in sweat.[1][2] Understanding the protein precipitation capacity of these aluminum-zirconium salts is crucial for product efficacy, formulation development, and safety assessment. These application notes provide detailed in vitro protocols to quantify and characterize the interaction between this compound and a model protein, Bovine Serum Albumin (BSA).
Mechanism of Protein Precipitation
The precipitation of proteins by this compound is primarily a physicochemical process driven by electrostatic interactions. At a pH above the isoelectric point of a protein, the protein carries a net negative charge. The aluminum-zirconium complexes exist as positively charged polyhydroxy-metal cations in solution. The interaction between the positively charged metal complexes and the negatively charged proteins leads to charge neutralization. This disruption of repulsive electrostatic forces allows for protein aggregation and subsequent precipitation out of the solution.[3]
Caption: Mechanism of Protein Precipitation by this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from in vitro protein precipitation assays.
Table 1: Turbidity of BSA Solutions upon Addition of Aluminum-Zirconium Complexes
| Aluminum-Zirconium Complex | Concentration (mM) | Model Protein (BSA) Concentration (mg/mL) | Maximum Turbidity (NTU) |
| Activated ACH | 0.0094 | 1.0 | 89.5 |
| ZAG (AZ Tetrachlorohydrex Gly) | 0.0071 | 1.0 | 62.5 |
| ZG (Zirconium Glycine Complex) | 0.0032 | 1.0 | 89.6 |
Data adapted from a study on antiperspirant salts and BSA interaction. Turbidity is a measure of protein precipitation.[3] ACH: Aluminum Chlorohydrate, ZAG: Zirconium-Aluminum-Glycine complex, ZG: Zirconium-Glycine complex.
Table 2: Quantification of Protein Precipitation
| Treatment | Initial Protein Conc. (mg/mL) | Supernatant Protein Conc. (mg/mL) | % Protein Precipitated |
| Control (BSA only) | 1.00 | 0.98 | 2% |
| + AZ Tetrachlorohydrate (0.1 mM) | 1.00 | 0.65 | 35% |
| + AZ Tetrachlorohydrate (0.5 mM) | 1.00 | 0.21 | 79% |
| + AZ Tetrachlorohydrate (1.0 mM) | 1.00 | 0.08 | 92% |
Representative data based on typical protein precipitation assay results.
Experimental Protocols
Protocol 1: Turbidity Assay for Protein Precipitation
This protocol describes a method to assess the protein precipitation capacity of this compound by measuring the increase in turbidity of a protein solution.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or Nephelometer
-
Cuvettes or 96-well microplate
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
-
Experimental Setup:
-
In a series of test tubes or microplate wells, add a fixed volume of the BSA stock solution.
-
Add increasing volumes of the this compound stock solution to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
Adjust the final volume of each sample to be constant with PBS.
-
Include a control sample containing only BSA and PBS.
-
-
Incubation:
-
Mix the solutions gently by pipetting or vortexing.
-
Incubate the samples at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of precipitate.
-
-
Turbidity Measurement:
-
Measure the absorbance (optical density) of each sample at a wavelength of 600 nm using a spectrophotometer. This wavelength is used to measure turbidity without interference from protein absorbance at 280 nm.
-
Alternatively, use a nephelometer to measure the scattered light, which provides a more direct measurement of turbidity.
-
-
Data Analysis:
-
Subtract the absorbance of the control sample (BSA only) from the absorbance of the test samples to correct for any background turbidity.
-
Plot the turbidity (absorbance at 600 nm) as a function of the this compound concentration.
-
Caption: Experimental Workflow for the Turbidity-Based Protein Precipitation Assay.
Protocol 2: Quantification of Precipitated Protein
This protocol determines the percentage of protein precipitated by this compound by measuring the protein concentration remaining in the supernatant after centrifugation.
Materials:
-
Same as Protocol 1
-
Microcentrifuge
-
Microcentrifuge tubes
-
Protein quantification assay kit (e.g., Bicinchoninic acid (BCA) assay or Bradford assay)
Procedure:
-
Precipitation Reaction:
-
Follow steps 1-3 of Protocol 1, performing the reactions in microcentrifuge tubes.
-
-
Separation of Precipitate:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each tube without disturbing the protein pellet.
-
-
Protein Quantification:
-
Measure the protein concentration in the collected supernatant using a standard protein quantification method like the BCA or Bradford assay, following the manufacturer's instructions.[4][5]
-
Prepare a standard curve using known concentrations of BSA to accurately determine the protein concentration in the supernatant samples.
-
-
Data Analysis:
-
Calculate the amount of precipitated protein by subtracting the protein concentration in the supernatant from the initial protein concentration.
-
Calculate the percentage of protein precipitated using the following formula: % Precipitated Protein = [(Initial Protein Conc. - Supernatant Protein Conc.) / Initial Protein Conc.] x 100
-
Caption: Workflow for Quantifying Precipitated Protein.
References
- 1. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abyntek.com [abyntek.com]
Application Notes and Protocols for the Isolation and Characterization of Aluminum Zirconium Tetrachlorohydrate Oligomeric Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum Zirconium Tetrachlorohydrate (AZT) is a key active ingredient in many antiperspirant and deodorant products. Its efficacy is largely dependent on the size and distribution of its various polymeric and oligomeric species. This document provides detailed application notes and protocols for the isolation and characterization of these different oligomeric species, enabling researchers to better understand and optimize the performance of AZT-based formulations.
The primary method for isolating the oligomeric species of AZT is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). Following separation, various spectroscopic techniques can be employed to characterize the individual fractions.
Isolation of Oligomeric Species by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography separates molecules based on their hydrodynamic volume. Larger molecules are excluded from the pores of the chromatography medium and therefore elute earlier, while smaller molecules penetrate the pores and have a longer retention time.
Experimental Protocol: SEC for AZT Oligomer Separation
This protocol is based on established methods for the analysis of aluminum-zirconium complexes.[1]
Objective: To separate the different oligomeric species of this compound.
Materials:
-
This compound (AZT) sample
-
Deionized water, HPLC grade
-
Nitric acid, analytical grade
-
SEC column: Waters Protein-Pak™ 125 Å, 7.8 x 300 mm (or equivalent)
-
HPLC system with a pump, injector, column oven, and a Refractive Index (RI) detector
-
Syringe filters, 0.45 µm
Procedure:
-
Mobile Phase Preparation: Prepare a 5.56 mM nitric acid solution in deionized water. Filter and degas the mobile phase before use.
-
Sample Preparation:
-
Prepare a 10% (w/v) stock solution of the AZT sample in the mobile phase.
-
Gently agitate the solution until the AZT is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Waters Protein-Pak™ 125 Å, 7.8 x 300 mm
-
Mobile Phase: 5.56 mM Nitric Acid
-
Flow Rate: 0.70 mL/min
-
Column Temperature: 30 °C
-
Detector: Refractive Index (RI)
-
Injection Volume: 20 µL
-
-
Data Acquisition and Analysis:
-
Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared AZT sample.
-
Record the chromatogram for a sufficient time to allow all species to elute.
-
Identify and integrate the peaks corresponding to the different oligomeric species. The typical elution profile consists of several peaks, often designated as Peak 1 (larger zirconium species), and Peaks 3, 4, and 5/6 (different aluminum species).[1]
-
Data Presentation: Typical Oligomeric Distribution of AZT
The following table represents an illustrative example of the quantitative data that can be obtained from the SEC analysis of a typical AZT sample. The relative peak area corresponds to the abundance of each oligomeric species.
| Peak Designation | Elution Time (min) | Relative Peak Area (%) | Predominant Species |
| Peak 1 | 8.5 | 15 | Polymeric Zirconium Species |
| Peak 3 | 10.2 | 35 | Larger Polymeric Aluminum Species |
| Peak 4 | 11.8 | 40 | Smaller Oligomeric Aluminum Species |
| Peak 5/6 | 13.5 | 10 | Monomeric/Low Molecular Weight Species |
Note: This data is illustrative and the actual distribution may vary depending on the specific AZT material.
Experimental Workflow for SEC Analysis
Characterization of Isolated Oligomeric Species
Once the different oligomeric fractions are separated by SEC, they can be collected and further characterized using spectroscopic techniques to understand their chemical nature.
Characterization by ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ²⁷Al NMR spectroscopy is a powerful tool for probing the coordination environment of aluminum atoms.[2][3] Different aluminum species (e.g., monomeric, polymeric) will have distinct chemical shifts and line widths in the ²⁷Al NMR spectrum, providing valuable information about the structure of the separated oligomers.
Experimental Protocol: ²⁷Al NMR of SEC Fractions
Objective: To characterize the aluminum species within the collected SEC fractions.
Materials:
-
Collected SEC fractions of AZT
-
D₂O (Deuterium Oxide)
-
NMR spectrometer equipped with a broadband probe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Collect the eluent corresponding to each peak from the SEC separation.
-
Lyophilize the collected fractions to remove the mobile phase.
-
Re-dissolve the dried residue in a minimal amount of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire ²⁷Al NMR spectra for each fraction.
-
Typical acquisition parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use an external standard, such as [Al(H₂O)₆]³⁺, for chemical shift referencing.
-
-
Data Analysis:
-
Process the NMR data (Fourier transform, phasing, baseline correction).
-
Analyze the chemical shifts and line widths of the observed signals to identify the different aluminum species present in each fraction. For example, sharp signals around 0 ppm are indicative of symmetric, monomeric Al species, while broader signals at different chemical shifts suggest polymeric or less symmetric environments.[2]
-
Characterization by Mass Spectrometry (SEC-ICP-MS)
Application Note: Hyphenating SEC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for element-specific detection and quantification of the separated oligomers. This technique can provide information on the elemental composition (Al, Zr) of each chromatographic peak.
Experimental Protocol: SEC-ICP-MS of AZT
Objective: To determine the elemental composition (Al and Zr) of the separated oligomeric species.
Materials:
-
SEC-HPLC system as described in Section 1.
-
ICP-MS instrument
-
Interface for coupling the HPLC to the ICP-MS
Procedure:
-
SEC Separation: Perform the SEC separation as described in the protocol in Section 1.
-
ICP-MS Detection:
-
The eluent from the SEC column is directly introduced into the nebulizer of the ICP-MS.
-
Monitor the isotopes of aluminum (²⁷Al) and zirconium (e.g., ⁹⁰Zr, ⁹¹Zr) simultaneously.
-
-
Data Analysis:
-
Generate element-specific chromatograms for Al and Zr.
-
Correlate the elemental peaks with the peaks from the RI detector to determine which oligomeric species contain aluminum, zirconium, or both.
-
Quantify the amount of Al and Zr in each peak using external calibration standards.
-
Logical Relationship of Characterization Techniques
References
Troubleshooting & Optimization
Technical Support Center: Formulation of Aluminum Zirconium Tetrachlorohydrate in Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with formulating aluminum zirconium tetrachlorohydrate in emulsions.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the formulation of emulsions containing this compound.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Breaking)
Initial Checks:
-
Visual Inspection: Observe the emulsion for signs of instability such as the formation of a clear aqueous layer, oil droplets on the surface, or complete separation of the oil and water phases.
-
Microscopic Examination: Use a microscope to examine the droplet size and distribution. An increase in droplet size or the presence of irregularly shaped droplets can indicate coalescence.
Potential Causes & Corrective Actions:
| Potential Cause | Corrective Action |
| Incorrect pH of the Aqueous Phase | The stability of this compound is highly pH-dependent. A pH outside the optimal range of 3.0-5.0 can lead to the polymerization of zirconium species and subsequent precipitation, destabilizing the emulsion.[1] Action: Measure the pH of the aqueous phase before emulsification and adjust it to be within the 3.0-5.0 range using a suitable buffer. |
| Inadequate Glycine (B1666218) to Zirconium Ratio | Glycine acts as a stabilizer for the zirconium complex, preventing its polymerization.[1][2] An insufficient amount of glycine can lead to the formation of larger, less effective zirconium species, which can negatively impact emulsion stability. Action: Ensure the weight ratio of zirconium to glycine is optimized. Ratios in the range of 1:1.2 to 1:5 (Zr:glycine) have been shown to enhance stability.[2] |
| Inappropriate Emulsifier System | The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system must be appropriate for the oil phase. An incorrect HLB can lead to poor emulsification and instability. For water-in-silicone (w/s) emulsions, specialized silicone emulsifiers are necessary.[3] Action: Calculate the required HLB of your oil phase and select an emulsifier or blend of emulsifiers to match it. For w/s systems, use emulsifiers like Cetyl PEG/PPG-10/1 Dimethicone. |
| Insufficient Viscosity of the Continuous Phase | A low viscosity in the continuous phase can allow droplets to move more freely, leading to coalescence and creaming. Action: Increase the viscosity of the continuous phase by adding a suitable thickening agent. |
| High Ionic Strength | This compound is a salt and contributes significantly to the ionic strength of the aqueous phase. High ionic strength can disrupt the stability of some emulsions, particularly those stabilized by ionic emulsifiers. Action: Consider using non-ionic emulsifiers that are more tolerant to high electrolyte concentrations. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What is the optimal pH for incorporating this compound into an emulsion?
-
A1: The optimal pH for the aqueous phase containing this compound is typically between 3.0 and 5.0. Maintaining the pH within this range is crucial to prevent the polymerization of zirconium species, which can lead to precipitation and a decrease in antiperspirant efficacy.[1]
-
-
Q2: How does the glycine to zirconium ratio affect the stability of the active and the emulsion?
-
A2: Glycine is essential for stabilizing the aluminum zirconium complex. It prevents the zirconium from polymerizing into larger, less effective molecules. A weight ratio of zirconium to glycine in the range of 1:1.2 to 1:5 is often recommended to ensure the stability of the active in aqueous solutions, which in turn contributes to the overall stability of the emulsion.[2]
-
-
Q3: What type of emulsifier is best suited for formulating with this compound?
-
A3: The choice of emulsifier depends on the type of emulsion. For water-in-oil (W/O) and water-in-silicone (W/S) emulsions, which are common for antiperspirant products, silicone-based emulsifiers such as Cetyl PEG/PPG-10/1 Dimethicone are highly effective.[3] These emulsifiers are generally non-ionic, providing good stability in the presence of the high electrolyte concentration from the aluminum zirconium salt. For oil-in-water (O/W) emulsions, a blend of non-ionic emulsifiers to achieve the correct HLB for the oil phase is recommended.
-
Troubleshooting
-
Q4: My emulsion is experiencing a drop in viscosity over time. What could be the cause?
-
A4: A decrease in viscosity can be an early indicator of emulsion instability.[4] Potential causes include:
-
Coalescence: Droplets are merging, leading to a less structured emulsion.
-
Degradation of Thickener: The thickening agent may be degrading due to pH changes or incompatibility with other ingredients.
-
Zirconium Polymerization: Changes in the active complex can affect the overall emulsion structure.
-
Action: Re-evaluate your emulsifier system, thickener concentration, and ensure the pH and glycine levels are optimal.
-
-
-
Q5: I am observing solid precipitates in my emulsion. What are they and how can I prevent them?
-
A5: Precipitates are likely due to the polymerization of zirconium species. This occurs when the pH of the aqueous phase is too high (above 5.0) or when there is an insufficient amount of glycine to stabilize the zirconium.[1]
-
Action: Ensure the pH of your aqueous phase is maintained between 3.0 and 5.0. Verify that your zirconium to glycine ratio is within the recommended range (e.g., 1:1.2 to 1:5 by weight).[2]
-
-
-
Q6: How can I improve the stability of a water-in-silicone (w/s) emulsion containing this compound?
-
A6: For w/s emulsions, consider the following:
-
Emulsifier Choice: Use a high-performance silicone emulsifier.
-
Electrolyte Addition: The aluminum zirconium salt itself acts as an electrolyte, which is often beneficial for the stability of w/s emulsions.
-
Phase Ratios: The ratio of the water phase to the silicone phase can impact stability.
-
Homogenization: Use high shear to create a fine, uniform droplet size.[5][6]
-
-
Data Presentation
Table 1: Key Formulation Parameters for this compound Emulsions
| Parameter | Recommended Range | Rationale |
| Aqueous Phase pH | 3.0 - 5.0 | Prevents polymerization and precipitation of zirconium species.[1] |
| Zirconium:Glycine Weight Ratio | 1:1.2 to 1:5 | Glycine stabilizes the zirconium complex, preventing loss of efficacy and emulsion instability.[2] |
| Emulsifier Type | Non-ionic, Silicone-based | Provides tolerance to high electrolyte concentrations.[3] |
| Viscosity of Continuous Phase | Application Dependent | Higher viscosity can improve stability by reducing droplet mobility. |
Experimental Protocols
Protocol 1: Preparation of a Stable Water-in-Silicone (W/S) Emulsion
Materials:
-
Phase A (Silicone Phase):
-
Cyclopentasiloxane
-
Silicone Emulsifier (e.g., Cetyl PEG/PPG-10/1 Dimethicone)
-
-
Phase B (Aqueous Phase):
-
Deionized Water
-
Aluminum Zirconium Tetrachlorohydrex Gly
-
Glycine (if additional stabilization is needed)
-
Humectant (e.g., Propylene Glycol)
-
Procedure:
-
In a primary vessel, combine the ingredients of Phase A and mix until uniform.
-
In a separate vessel, dissolve the aluminum zirconium tetrachlorohydrex gly and any additional glycine in deionized water. Add the humectant and mix until the solution is clear.
-
Measure and, if necessary, adjust the pH of Phase B to be within the range of 3.5-4.5.
-
Slowly add Phase B to Phase A with continuous high-shear homogenization.
-
Continue homogenization for 5-10 minutes after all of Phase B has been added to ensure a fine and uniform emulsion.
-
Cool the emulsion to room temperature with gentle mixing.
Protocol 2: Emulsion Stability Testing
Procedure:
-
Divide the prepared emulsion into three separate, sealed containers.
-
Store one container at room temperature (20-25°C), one in an oven at 40°C, and one in a refrigerator at 4°C.
-
Evaluate the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for the following parameters:
-
Physical Appearance: Note any changes in color, odor, or signs of phase separation.
-
Viscosity: Measure the viscosity using a viscometer.
-
pH: Measure the pH of the emulsion.
-
Droplet Size Analysis: Use microscopy or a particle size analyzer to observe any changes in droplet size distribution.
-
Visualizations
Caption: Experimental workflow for preparing a stable W/S emulsion.
Caption: Troubleshooting logic for emulsion instability.
References
Optimizing the stability of aluminum zirconium tetrachlorohydrate in aqueous solutions
Welcome to the technical support center for Aluminum Zirconium Tetrachlorohydrate (AZT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of AZT in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter when working with aqueous solutions of this compound.
Issue 1: Precipitation or Cloudiness in the AZT Solution
Q1: My aqueous solution of this compound has become cloudy or has formed a precipitate shortly after preparation. What is the likely cause?
A1: The most common cause of precipitation or cloudiness in an AZT solution is pH instability. The stability of the aluminum and zirconium complexes is highly pH-dependent. If the pH of your solution is outside the optimal range, it can lead to the hydrolysis and polymerization of the metal species, resulting in the formation of insoluble larger molecular weight species.[1]
Q2: What is the optimal pH range for maintaining the stability of an AZT solution?
A2: For a 15% w/w aqueous solution, the recommended pH range is typically between 3.0 and 5.0.[1][2] It is crucial to measure and adjust the pH of your solution to fall within this range to ensure the stability of the complex.
Q3: How can I adjust the pH of my AZT solution without compromising its integrity?
A3: It is recommended to use dilute solutions of acids or bases that are compatible with your experimental system. For instance, dilute hydrochloric acid or a compatible buffer system can be used. Avoid strong, concentrated acids or bases, as they can cause localized pH shocks, leading to precipitation.
Issue 2: Loss of Efficacy Over Time
Q4: I have observed a decrease in the antiperspirant efficacy of my AZT formulation over time. What could be the reason for this?
A4: A decline in efficacy is often linked to the polymerization of zirconium species in the aqueous solution.[1][3] Over time, smaller, more active zirconium species can polymerize into larger, less effective molecules.[1] This process is irreversible and leads to a reduction in the product's performance.
Q5: How can I prevent the polymerization of zirconium in my AZT solution?
A5: The most effective method to prevent zirconium polymerization is by incorporating a stabilizing agent, such as glycine (B1666218).[3][4] Glycine complexes with the zirconium, preventing it from forming larger polymeric species.[3][4] The ratio of glycine to zirconium is a critical factor in ensuring long-term stability.[3][4][5]
Q6: What is the recommended ratio of zirconium to glycine for optimal stability?
A6: To significantly reduce the polymerization of zirconium, it is recommended to use a zirconium to glycine weight ratio in the range of 1:1.2 to 1:5.[4][5] More specifically, a ratio between 1:2 and 1:4 is often cited for enhanced stability.[4][5]
Issue 3: Inconsistent Experimental Results
Q7: I am getting inconsistent and non-reproducible results in my experiments involving AZT solutions. What are the potential sources of this variability?
A7: Inconsistent results can stem from several factors, including:
-
Variable Aluminum to Zirconium Ratio: The atomic ratio of aluminum to zirconium is a critical parameter that influences the performance of the AZT complex.[1] Ensure you are using a consistent and well-defined Al:Zr ratio in your experiments. The typical range for this ratio is between 2.0:1 and 5.99:1.[2][6][7]
-
Inconsistent Molecular Size Distribution: The presence of larger polymeric species can lead to variable efficacy.[1] It is important to control the molecular size distribution of the aluminum and zirconium species.
-
Temperature Fluctuations: Elevated temperatures can accelerate the polymerization of zirconium species.[1] It is advisable to control the temperature during the formulation and storage of your AZT solutions.
Data Presentation
Table 1: Key Parameters for AZT Solution Stability
| Parameter | Recommended Range | Rationale |
| pH (for a 15% w/w solution) | 3.0 - 5.0 | Prevents hydrolysis and precipitation of Al and Zr species.[1][2] |
| Aluminum to Zirconium (Al:Zr) Atomic Ratio | 2.0:1 to 5.99:1 | Critical for antiperspirant efficacy and complex stability.[2][6][7] |
| Zirconium to Glycine (Zr:Glycine) Weight Ratio | 1:1.2 to 1:5 | Prevents polymerization of zirconium species, ensuring long-term efficacy.[4][5] |
| (Aluminum + Zirconium) to Chloride Atomic Ratio | 1.5:1 to 0.9:1 | Defines the basicity of the complex, impacting its interaction with skin.[2][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
-
Materials:
-
This compound powder
-
Glycine
-
Deionized water
-
pH meter
-
Dilute HCl or NaOH for pH adjustment
-
-
Procedure:
-
Weigh the desired amount of deionized water into a beaker.
-
Slowly add the this compound powder to the water while stirring continuously until fully dissolved.
-
Weigh the appropriate amount of glycine to achieve the desired Zr:glycine ratio (e.g., 1:2 by weight).
-
Add the glycine to the AZT solution and continue stirring until it is completely dissolved.
-
Calibrate the pH meter and measure the pH of the solution.
-
If necessary, adjust the pH to be within the 3.0-5.0 range using dilute HCl or NaOH, adding dropwise while monitoring the pH.
-
Store the final solution in a well-closed container at a controlled room temperature.
-
Protocol 2: Monitoring Molecular Size Distribution using Size Exclusion Chromatography (SEC)
-
Objective: To assess the extent of polymerization of zirconium species in the AZT solution over time.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.
-
A suitable SEC column for separating aqueous-based polymers.
-
-
Mobile Phase:
-
Prepare a buffered aqueous mobile phase, for example, a phosphate (B84403) buffer at a pH that ensures the stability of the AZT complex during analysis.
-
-
Sample Preparation:
-
Dilute the AZT solution to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set an appropriate flow rate for the column.
-
Maintain a constant column temperature.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Monitor the chromatogram for the appearance and growth of peaks corresponding to higher molecular weight species over time. An increase in the area of these peaks indicates polymerization.
-
Visualizations
Caption: Stabilization pathway of AZT solutions.
Caption: Workflow for preparing a stable AZT solution.
Caption: Troubleshooting flowchart for AZT solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 5. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 6. Aluminum Zirconium Tetrachlorohydrex Gly Solution [doi.usp.org]
- 7. trungtamthuoc.com [trungtamthuoc.com]
Technical Support Center: Gel Permeation Chromatography for Aluminum Zirconium Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gel permeation chromatography (GPC) for the analysis of aluminum zirconium polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question: What is the recommended procedure for preparing aluminum zirconium polymer samples for GPC analysis?
Answer: Proper sample preparation is critical to avoid issues like column clogging and poor data quality.[1]
-
Dissolution: Dissolve the aluminum zirconium polymer sample in the mobile phase that will be used for the GPC analysis. A recommended starting concentration is 1-2 mg/mL.[2] For aqueous mobile phases, use high-purity, HPLC-grade water.
-
Solubility: Ensure the sample is fully dissolved. Gentle agitation or sonication may be necessary, but avoid excessive heating which could alter the polymer structure. Incomplete dissolution can lead to column blockage and inaccurate molecular weight determination.[1]
-
Filtration: After dissolution, filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the GPC column and system frits.[1]
Question: My aluminum zirconium polymer sample won't fully dissolve in the mobile phase. What should I do?
Answer: Incomplete dissolution can be a significant source of error.[1] First, try gentle heating or extended sonication. If the sample still does not dissolve, you may need to consider a different mobile phase. However, ensure the new mobile phase is compatible with your GPC column and detector. For some complex aluminum zirconium species, the addition of a small amount of acid (e.g., nitric acid) to the mobile phase can aid in solubility.[3]
Chromatographic Issues
Question: I am seeing significant peak tailing in my chromatogram. What are the possible causes and solutions?
Answer: Peak tailing can be caused by several factors, including interactions between the sample and the column packing material, or issues with the column itself.
-
Analyte-Column Interaction: Aluminum zirconium polymers can have charged species that may interact with the stationary phase of the column. This is a common cause of peak tailing.
-
Solution: Introduce a salt or an acid to the mobile phase to shield these interactions. For example, a mobile phase of 5.56 mM nitric acid has been used for aluminum zirconium tetrachlorohydrex-Gly.[3]
-
-
Column Degradation: A worn-out or contaminated column can also lead to peak tailing.
-
Solution: Try cleaning the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Question: The retention times of my peaks are shifting between runs. Why is this happening?
Answer: Shifting retention times indicate a lack of reproducibility in your system. Common causes include:
-
Flow Rate Fluctuation: Inconsistent flow from the pump will cause retention times to vary. Ensure your pump is properly primed and delivering a stable flow rate.
-
Temperature Variations: Changes in column temperature can affect the hydrodynamic volume of the polymers and thus their retention time. Use a column oven to maintain a constant temperature.
-
Mobile Phase Composition: If you are using a mixed mobile phase, ensure the composition is consistent between runs.
Question: I have poor resolution between my polymer peaks. How can I improve it?
Answer: Poor resolution can make it difficult to accurately determine the molecular weight distribution.
-
Optimize Flow Rate: A slower flow rate generally provides more time for the separation to occur, leading to better resolution.[4]
-
Column Selection: Ensure you are using a column with the appropriate pore size for the molecular weight range of your aluminum zirconium polymers. You may need to use multiple columns in series to achieve the desired resolution.[5]
-
Injection Volume: Overloading the column with too much sample can lead to peak broadening and poor resolution. Try injecting a smaller volume or a more dilute sample.
Question: My system pressure is unexpectedly high. What should I do?
Answer: High system pressure is often indicative of a blockage in the system.
-
Identify the Blockage: Systematically check for blockages, starting from the column outlet and moving backward. A common location for blockages is the column inlet frit, often due to unfiltered samples.
-
Column Clogging: If the column is clogged, you can try back-flushing it at a low flow rate. Refer to the column manufacturer's instructions for the appropriate procedure.
-
System Tubing: Check for any kinks or blockages in the system tubing.
Experimental Protocol: GPC for Aluminum Zirconium Tetrachlorohydrex-Gly
This protocol is a starting point and may require optimization for your specific polymer and GPC system.
| Parameter | Condition | Notes |
| Pump & Controller | Waters® 600 or equivalent | Ensure stable flow rate. |
| Injector | Rheodyne® 77251 or equivalent | Manual or autosampler. |
| Column | Protein-Pak® 125 (Waters) | Select a column suitable for aqueous mobile phases and the expected molecular weight range. |
| Mobile Phase | 5.56 mM Nitric Acid | The acid helps to minimize ionic interactions between the polymer and the stationary phase.[3] |
| Flow Rate | 0.70 mL/min | This may be optimized to improve resolution.[3] |
| Injection Volume | 2.0 µL | Adjust as needed to avoid column overloading.[3] |
| Detector | Waters 410 Differential Refractometer or equivalent | A refractive index (RI) detector is a common choice for polymers without a UV chromophore.[6] |
| Data Analysis | Waters® Millennium 2.1 Software or equivalent | Used for data acquisition and molecular weight calculation.[3] |
Visualizations
Experimental Workflow
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Overcoming challenges in the HPLC analysis of aluminum-zirconium complexes
Welcome to the technical support center for the HPLC analysis of aluminum-zirconium (Al-Zr) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic analysis of these complex compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of aluminum-zirconium complexes, particularly using Size Exclusion Chromatography (SEC) to determine the distribution of polymeric species.
Issue 1: Poor Peak Shape (Tailing or Fronting) for All Polymer Bands
-
Question: My chromatogram shows significant tailing or fronting for all the aluminum-zirconium polymer peaks. What are the likely causes and how can I fix this?
-
Answer: Poor peak shape affecting all peaks simultaneously often points to a problem occurring before the analytical separation begins.
-
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or worn instrument seals can clog the inlet frit of the guard or analytical column. This disrupts the sample flow path, leading to distorted peaks.
-
Solution: First, try back-flushing the column to dislodge particulates. If this fails, the frit may need to be replaced. Implementing routine sample filtration (0.45 µm filter) can prevent this issue.
-
-
Column Void or Channeling: A void at the head of the column can cause the sample to spread unevenly, resulting in peak distortion. This can be caused by pressure shocks or the degradation of the stationary phase.
-
Solution: Replace the column. To prevent this, always ensure gradual changes in flow rate and operate within the column's specified pressure and pH limits.
-
-
Improper Sample Solvent: If the sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase (e.g., 0.01 N nitric acid). This ensures the sample is introduced to the column under equilibrated conditions.
-
-
-
Issue 2: Shift in Polymer Distribution (Changes in Band Ratios)
-
Question: I'm observing a shift in the relative peak areas of my Al-Zr polymer bands. Specifically, my Band IV percentage is decreasing, and the Band III/II ratio is changing. What could be causing this?
-
Answer: The distribution of aluminum-zirconium polymeric species is critical for antiperspirant efficacy and is known to be sensitive to analytical conditions. A shift in these ratios indicates a change in the speciation of the complex. With appropriate columns, at least five distinct groups of polymer species can be identified, often labeled as Peaks 1, 2, 3, 4, and "5,6". Peak 4 corresponds to smaller aluminum oligomers and is associated with enhanced efficacy.
-
Potential Causes & Solutions:
-
Mobile Phase pH Fluctuation: The hydrolysis and polymerization of aluminum and zirconium are highly dependent on pH. Even minor variations in the mobile phase pH can alter the equilibrium of the polymeric species on the column.
-
Solution: Prepare fresh mobile phase (0.01 N nitric acid) daily. Ensure the pH is consistent and accurately measured. Using a buffered mobile phase could offer more stability, but may interfere with the desired separation mechanism.
-
-
On-Column Degradation or Aggregation: The complexes may be unstable and undergo further polymerization or depolymerization during the analysis. Aging of the sample solution before injection can also lead to these changes.
-
Solution: Analyze samples as quickly as possible after preparation. A patent on this topic suggests filtering and chromatographing the sample within 15 minutes. It is also known that diluted Al-Zr solutions can be unstable, with Band III decreasing and Band II increasing over time.
-
-
Column Contamination: Adsorption of previous samples or contaminants onto the stationary phase can create active sites that promote changes in the Al-Zr complexes.
-
Solution: Implement a regular column cleaning and regeneration protocol. Flushing with a stronger acid (within the column's tolerance) may help remove strongly retained species.
-
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my polymer bands are shifting between injections or between analytical runs. What is the cause of this variability?
-
Answer: Drifting retention times can compromise peak identification and quantification. The source of this issue can be related to the HPLC system, the mobile phase, or the column itself.
-
Potential Causes & Solutions:
-
Flow Rate Instability: A faulty pump, worn pump seals, or leaks in the system can lead to an inconsistent flow rate, which directly affects retention times.
-
Solution: Check for any visible leaks in the fluid path. Monitor the system pressure; significant fluctuations can indicate pump issues. Perform routine maintenance on pump seals and check valves.
-
-
Mobile Phase Composition Changes: If the mobile phase is prepared by online mixing, ensure the proportioning valves are functioning correctly. Evaporation of the mobile phase components can also alter its composition over time.
-
Solution: Prepare the mobile phase pre-mixed and degas it thoroughly. Keep the mobile phase reservoir covered to minimize evaporation.
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient steps or after installing a new column can cause retention time drift.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between runs with different conditions.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.
-
Solution: Use a column thermostat to maintain a constant and consistent column temperature throughout the analysis.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary HPLC method for analyzing aluminum-zirconium complexes in antiperspirants?
A1: The most common and informative method is Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC). This technique separates the different polymeric species of the Al-Zr complex based on their hydrodynamic volume in solution. The resulting chromatogram provides a distribution of polymer sizes, which is crucial for assessing the efficacy of the antiperspirant active ingredient.
Q2: What are the typical "Bands" or "Peaks" observed in the SEC analysis of Al-Zr complexes?
A2: The SEC chromatogram of an aluminum-zirconium-glycine (ZAG) complex is typically characterized by at least five distinct peaks or bands:
-
Peak 1: The largest zirconium species.
-
Peaks 2 and 3: Larger aluminum polymer species.
-
Peak 4: Smaller aluminum species (oligomers).
-
Peak 5,6: The smallest aluminum species, including monomers and dimers. The relative area of these peaks, particularly the ratio of Peak 3 to Peak 2 (Band III/II) and the percentage of Peak 4 (Band IV), is correlated with antiperspirant efficacy.
Q3: What are the recommended starting conditions for an SEC analysis of Al-Zr complexes?
A3: Based on established methods, a good starting point is:
-
Mobile Phase: 0.01 N Nitric Acid.
-
Columns: Two size exclusion columns connected in series to improve resolution.
-
Sample Preparation: A 2% by weight solution of the Al-Zr active, filtered through a 0.45 µm filter immediately before injection.
Q4: Can I use reversed-phase HPLC for Al-Zr complexes?
A4: While SEC is used to analyze the polymer distribution, reversed-phase HPLC (RP-HPLC) can be employed for other purposes, such as quantifying the glycine (B1666218) component in the complex or analyzing other small organic molecules in the formulation. For the direct analysis of aluminum, pre-column derivatization with a chromogenic reagent like quercetin (B1663063) can be used, followed by separation on a C18 column.
Q5: How should I prepare my antiperspirant sample for HPLC analysis?
A5: Sample preparation aims to create a clear, particulate-free solution that is compatible with the HPLC system.
-
For SEC Analysis:
-
Accurately weigh a portion of the sample.
-
Dissolve it in the mobile phase (e.g., 0.01 N nitric acid) to a known concentration (e.g., 2% w/w).
-
Vigorously mix or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter immediately prior to injection to remove any particulates.
-
-
For RP-HPLC of Aluminum (with derivatization):
-
An extraction step, such as liquid-liquid extraction, may be necessary to separate the aluminum from the sample matrix.
-
The aqueous phase containing the aluminum is then treated with a derivatizing agent (e.g., quercetin).
-
The resulting colored complex is then injected into the RP-HPLC system.
-
Data Presentation
Table 1: Typical HPLC-SEC Parameters for Al-Zr Polymer Analysis
| Parameter | Recommended Setting | Rationale |
| Analysis Mode | Size Exclusion Chromatography (SEC) | Separates based on the size of the polymer complexes, which is critical for efficacy assessment. |
| Columns | Two SEC columns in series (e.g., Phenomenex or Waters) | Increases the column length and resolution, allowing for better separation of the different polymer bands. |
| Mobile Phase | 0.01 N Nitric Acid in HPLC-grade water | Provides an acidic environment to maintain the solubility and stability of the complexes during analysis. |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for analytical SEC. Should be optimized for the specific columns used. |
| Temperature | Ambient or controlled at 30-35 °C | A stable temperature ensures reproducible retention times. |
| Detector | Refractive Index (RI) or UV (at low wavelength) | RI detection is common for polymers that lack a strong UV chromophore. |
| Injection Volume | 10 - 50 µL | Should be optimized to avoid column overload, which can cause peak distortion. |
Table 2: Troubleshooting Summary for Common SEC Issues
| Symptom | Potential Cause | Recommended Action(s) |
| All peaks tail or front | Blocked column frit | Back-flush column; replace frit if necessary. |
| Column void | Replace column; avoid pressure shocks. | |
| Shifting Band Ratios | Mobile phase pH instability | Prepare fresh mobile phase daily; ensure accurate pH. |
| Sample aging/instability | Analyze samples promptly after preparation. | |
| Drifting Retention Times | Inconsistent flow rate | Check for system leaks; service pump seals. |
| Temperature fluctuations | Use a column thermostat for stable temperature control. | |
| Insufficient equilibration | Equilibrate with 10-20 column volumes of mobile phase. |
Experimental Protocols
Protocol 1: SEC Analysis of Al-Zr Polymer Distribution
-
Mobile Phase Preparation:
-
Carefully prepare a 0.01 N nitric acid solution using HPLC-grade water and concentrated nitric acid.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the aluminum-zirconium active ingredient into a 10 mL volumetric flask.
-
Add the 0.01 N nitric acid mobile phase to the flask, and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Immediately before injection, filter an aliquot of the sample through a 0.45 µm PTFE syringe filter into an HPLC vial. The sample should be analyzed within 15 minutes of preparation.
-
-
HPLC System Setup:
-
Install two analytical SEC columns in series.
-
Equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically requires at least 30-60 minutes).
-
Set the detector (e.g., Refractive Index) to the appropriate sensitivity and allow it to warm up and stabilize.
-
-
Analysis and Data Interpretation:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow all polymer species to elute.
-
Identify the different peaks (Bands) based on their retention times (larger polymers elute earlier).
-
Integrate the peak areas for each band and calculate the relative percentage of each.
-
Calculate the Band III / Band II area ratio.
-
Mandatory Visualization
Strategies to minimize skin irritation from aluminum zirconium tetrachlorohydrate
This guide provides researchers, scientists, and drug development professionals with technical information and strategies to minimize skin irritation associated with Aluminum Zirconium Tetrachlorohydrate in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of skin irritation for aluminum salts like this compound?
A1: The primary mechanism involves the interaction of aluminum salts with sweat and moisture on the skin. This reaction forms hydrochloric acid, which lowers the skin's pH and can lead to irritation.[1][2] Factors like high chloride content and low formulation pH contribute significantly to the irritant effects.[1] The aluminum-zirconium complexes work by forming a temporary plug in the sweat duct, physically blocking sweat release.[3][4][5] While effective, this occlusion and the acidic nature of the salt can disrupt the skin barrier, leading to irritation, itching, and redness.[1][2]
Q2: How does the formulation's pH influence its irritation potential?
A2: The pH of a formulation is a critical factor in its potential to cause skin irritation. The skin's natural pH is slightly acidic, typically between 4.7 and 5.5, which is crucial for maintaining its barrier function.[6][7] Formulations with a very low pH (highly acidic) can disrupt this natural barrier, increasing the likelihood of irritation.[1][7] While aluminum salts require a low pH to be effective, balancing the pH to be as close to the skin's natural state as possible without compromising efficacy is a key strategy to minimize irritation.
Q3: What types of formulation strategies can mitigate skin irritation?
A3: Several formulation strategies can be employed:
-
Inclusion of Emollients and Soothing Agents: Incorporating ingredients like shea butter, coconut oil, allantoin, bisabolol, or aloe vera can help moisturize, protect the skin barrier, and reduce inflammation.[8][9][10]
-
pH Buffering: Using buffering agents to raise the formulation's pH can make it less acidic and gentler on the skin.
-
Polymer Selection: Utilizing specific polymers can help stabilize the formula at a slightly higher pH and improve the overall feel and mildness of the product.[11]
-
Selection of Aluminum Salt: Different aluminum salts have varying irritation potentials. Aluminum Zirconium complexes are generally considered to be better tolerated than aluminum chloride alone.[12]
Q4: Are there validated in vitro methods to screen formulations for irritation potential before clinical testing?
A4: Yes, the OECD Test Guideline 439 describes an in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model.[13][14][15][16] This method is a validated alternative to animal testing and can classify a substance as an irritant (UN GHS Category 2) or non-irritant.[13][14] The test involves applying the formulation to the RhE tissue and measuring cell viability via an MTT assay. A cell viability of ≤ 50% indicates the substance is an irritant.[14][15]
Troubleshooting Guide
This section addresses specific issues that may arise during the development and testing of formulations containing this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High irritation scores in in vitro (OECD 439) or in vivo (Patch Test) studies. | 1. Low Formulation pH: The final formulation may be too acidic, disrupting the skin barrier. 2. High Concentration of Active: The concentration of the aluminum salt may be too high. 3. Vehicle/Excipient Effects: Other ingredients in the formulation (e.g., penetration enhancers, fragrances) could be contributing to the irritation.[17] 4. Compromised Skin Barrier: In clinical studies, pre-existing skin conditions or recent shaving can increase susceptibility to irritation.[9] | 1. Measure and adjust the formulation pH. Consider adding buffering agents. 2. Evaluate lower concentrations of the aluminum salt to find the minimum effective dose. 3. Conduct patch tests on individual excipients and the vehicle base to isolate the source of irritation. 4. Ensure subjects in clinical trials have intact, non-irritated skin at the application site. Advise a waiting period after shaving before application.[9] |
| Inconsistent TEWL (Transepidermal Water Loss) readings. | 1. Environmental Factors: Temperature and humidity in the testing environment can significantly affect TEWL measurements.[18][19] 2. Subject Variability: Factors such as anatomical site, skin temperature, and sweat gland activity can cause variations.[18][20] 3. Improper Acclimatization: Subjects not being properly acclimatized to the testing room conditions before measurement. | 1. Conduct all TEWL measurements in a climate-controlled room with stable temperature and humidity. 2. Standardize the anatomical location for all measurements and ensure subjects are at rest to minimize sweating. 3. Allow subjects to acclimatize to the room conditions for at least 15-20 minutes before taking measurements. |
| Unexpected inflammatory response (e.g., high cytokine levels in in vitro assays). | 1. Keratinocyte Activation: The formulation may be triggering keratinocytes to release pro-inflammatory mediators like IL-1α.[21] 2. Contaminants: Impurities in the raw materials could be causing an inflammatory response. | 1. Consider adding anti-inflammatory or soothing agents to the formulation.[8][10] 2. Verify the purity of all raw materials, including the this compound. |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment (Based on OECD TG 439)
Objective: To determine the skin irritation potential of a test formulation using a Reconstructed Human Epidermis (RhE) model.[13][14][15]
Methodology:
-
Tissue Culture: Utilize commercially available RhE tissues (e.g., EpiDerm™, SkinEthic™). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.
-
Preparation of Controls and Test Article:
-
Negative Control: Phosphate-Buffered Saline (PBS).
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) in water.
-
Test Article: Apply approximately 25 µL or 25 mg of the formulation directly onto the surface of the RhE tissue.
-
-
Exposure: Treat triplicate tissues for each control and test article. Expose the tissues for 60 minutes at 37°C.
-
Post-Exposure Incubation: After exposure, thoroughly rinse the tissues with PBS to remove the test article. Transfer the tissues to fresh culture medium and incubate for 42 hours.
-
MTT Assay: After the post-exposure incubation, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours. The mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a blue formazan (B1609692) salt.
-
Extraction and Measurement: Extract the formazan salt from the tissues using isopropanol. Measure the optical density (OD) of the extract at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each test article relative to the negative control.
Protocol 2: Human Repeat Insult Patch Test (HRIPT)
Objective: To assess the potential of a test formulation to cause irritation and/or sensitization after repeated application to human skin.[22][23][24][25]
Methodology:
-
Subject Recruitment: Recruit a panel of at least 50 healthy adult volunteers with no history of skin disease. A portion of the panel may include individuals who self-identify as having sensitive skin.[22]
-
Induction Phase:
-
Apply approximately 0.2 g of the test material to a semi-occlusive patch.[22]
-
Apply the patch to a designated site on the subject's back.
-
The patch remains in place for 24 hours. This procedure is repeated nine times over a three-week period.[22][23]
-
A trained technician grades the skin reaction for erythema, edema, and other signs of irritation 24 or 48 hours after patch removal, before the next application.
-
-
Rest Phase: A 10 to 21-day rest period follows the induction phase, during which no patches are applied.[22]
-
Challenge Phase:
-
Apply a single challenge patch with the test material to a naive skin site (a site not previously patched).
-
Remove the patch after 24 hours.
-
Score the skin reactions at 24 and 48 hours post-removal.
-
-
Data Analysis:
-
Irritation: Low-grade reactions observed during the induction phase that do not reappear or intensify at the challenge phase are typically considered irritation.[23]
-
Sensitization: A reaction observed at the challenge site may be suggestive of sensitization.[23] The results are reported as the number of subjects who showed a reaction out of the total number of subjects who completed the study.
-
Visualizations
Caption: Simplified signaling pathway of chemical-induced skin irritation.
Caption: Workflow for screening formulations for reduced skin irritation.
Caption: Troubleshooting logic for addressing high formulation irritation.
References
- 1. Aluminium in dermatology – Inside story of an innocuous metal - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Aluminum Chloride - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 3. pediaa.com [pediaa.com]
- 4. Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information [skinsafeproducts.com]
- 5. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 6. magsskin.com [magsskin.com]
- 7. Evaluation of Skin Irritation of Acids Commonly Used in Cleaners in 3D-Reconstructed Human Epidermis Model, KeraSkinTM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personal & home care deodorants | Aurorium [aurorium.com]
- 9. atomfresh.com [atomfresh.com]
- 10. Soothing Active Ingredients for Cosmetics - Quimidroga [quimidroga.com]
- 11. seppic.com [seppic.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. senzagen.com [senzagen.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. Anti-irritant properties of essential oils in antiperspirants [cosmeticsdesign.com]
- 18. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytokines and Chemokines in Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. aurigaresearch.com [aurigaresearch.com]
Improving the long-term stability of aluminum zirconium tetrachlorohydrate in stick formulations
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the long-term stability of aluminum zirconium tetrachlorohydrate (AZT) in stick formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decreased efficacy in AZT stick formulations over time?
A1: The primary cause of decreased efficacy is the polymerization of the aluminum and zirconium species in the presence of moisture. Over time, smaller, more active polymeric and oligomeric species can convert into larger, less effective molecular weight species.[1] This reduces the salt's ability to form an effective plug within the sweat duct.[2][3][4]
Q2: My AZT stick is turning yellow. What are the likely causes?
A2: Yellowing of antiperspirant sticks can be attributed to several factors. A common cause is a chemical reaction between the aluminum compounds and sweat.[2][5] Additionally, the instability of certain fragrance components within the acidic environment of the formulation can lead to discoloration.[5][6] It is crucial to conduct stability testing on all fragrance materials at the formulation's pH to ensure compatibility.[6]
Q3: What role does glycine (B1666218) play in an AZT formulation, and can its concentration be optimized?
A3: Glycine is included in aluminum zirconium tetrachlorohydrex gly (AZT) complexes as a buffering and complexation agent.[1][7] It helps to stabilize the small, active aluminum and zirconium species and prevent their polymerization, which would negatively impact efficacy.[1][7] Standard commercial salts often have a glycine/Zr weight ratio of approximately 1:1. However, research has shown that increasing the Zr:glycine weight ratio to a range of 1:1.2 to 1:5 (particularly 1:2 to 1:3) can significantly reduce the polymerization of zirconium species, thereby enhancing stability and maintaining efficacy over time.[1][8][9]
Q4: Can other amino acids or stabilizers be used to prevent polymerization?
A4: Yes. While glycine is the most common, other water-soluble amino acids like alanine, threonine, and leucine (B10760876) can also be used to stabilize the zirconium species.[1][9] Another patented approach involves using Betaine in combination with glycine. Betaine acts as an additional complexation and buffering agent, further preventing deactivation via polymerization.[7] The suggested ratio for (Betaine+glycine)/Zr is between 0.1–3.0:1.[7]
Troubleshooting Guide
This section addresses common problems encountered during the formulation and stability testing of AZT sticks.
Issue 1: Physical Instability (Cracking, Shrinking, Oil Exudation)
Your stick formulation is showing signs of physical instability, such as cracking, shrinking, or oil bleeding (syneresis) during stability trials.
// Nodes start [label="Observe Physical Instability\n(Cracking, Oil Exudation, Shrinking)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; cause1 [label="Imbalanced Wax-Oil System", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2 [label="Incorrect Cooling Process", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause3 [label="Poor Oil Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution1a [label="Optimize Wax Melting Profiles:\nCombine high & mid-melt waxes\nfor a gradual softening curve.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Balance Crystallization Rates:\nUse fast crystallizers (e.g., Carnauba)\nfor structure and slow ones\n(e.g., Microcrystalline) for flexibility.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2a [label="Control Cooling Rate:\nToo slow = large crystals, rough texture.\nToo fast = internal stress, cracking.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Ensure Uniform Mold Temperature:\nPrevents shrinkage and deformation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Improve Oil Phase Compatibility:\nUse emollients with intermediate polarity\nto bridge natural waxes and synthetic esters.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Potential Cause"]; start -> cause2 [label="Potential Cause"]; start -> cause3 [label="Potential Cause"];
cause1 -> solution1a [label="Solution"]; cause1 -> solution1b [label="Solution"]; cause2 -> solution2a [label="Solution"]; cause2 -> solution2b [label="Solution"]; cause3 -> solution3 [label="Solution"]; } } Caption: Troubleshooting workflow for physical stick instability.
Issue 2: Reduced Antiperspirant Efficacy After Aging
The formulation shows a significant drop in antiperspirant activity during accelerated stability testing.
// Nodes start [label="Observe Reduced Efficacy\n(Post-Aging)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
cause1 [label="AZT Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2 [label="pH Shift Outside\nOptimal Range", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check1 [label="Analyze Molecular Weight\nDistribution via SEC/GPC", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; check2 [label="Measure pH of\nthe Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond];
solution1 [label="Increase Glycine Content:\nAdjust Zr:Glycine ratio to 1:1.2 - 1:5\nto stabilize small Zr species.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Add Co-stabilizer:\nIncorporate Betaine with Glycine\n((Betaine+Gly)/Zr ratio 0.1-3.0:1).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Adjust and Buffer pH:\nMaintain pH in the optimal range\n(e.g., 3.5-4.5) using appropriate buffers.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Primary Cause"]; start -> cause2 [label="Contributing Factor"];
cause1 -> check1 [label="Verification Step"]; check1 -> solution1 [label="If large polymers detected"]; check1 -> solution2 [label="Alternative Solution"];
cause2 -> check2 [label="Verification Step"]; check2 -> solution3 [label="If pH is out of range"]; } } Caption: Troubleshooting workflow for reduced AZT efficacy.
Quantitative Data Summary
The stability of AZT is highly dependent on the ratio of the metal salt to the stabilizing amino acid. Increasing the amount of glycine relative to zirconium has been shown to inhibit polymerization and maintain the presence of smaller, more active species.
| Stabilizer System | Key Ratio (by weight) | Observed Effect on Stability | Reference |
| Glycine | Zr:Glycine from 1:1.2 to 1:5 | Significantly reduces polymerization of zirconium species over time. | [1][8] |
| Glycine (Preferred) | Zr:Glycine from 1:2 to 1:3 | Provides enhanced stabilization of small zirconium species. | [1][9] |
| Betaine + Glycine | (Betaine+Glycine):Zr from 0.1:1 to 3.0:1 | Prevents deactivation via polymerization. | [7] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to evaluate the physical and chemical stability of the AZT stick formulation under accelerated conditions to predict its shelf life.[10][11]
-
Objective: To assess changes in physical appearance, pH, and active ingredient concentration over time at elevated temperature and humidity.
-
Materials & Equipment:
-
Methodology:
-
Prepare a minimum of three batches of the final formulation in the intended commercial packaging.
-
Place the samples in the stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).
-
Conduct analysis at specified time points. A minimum of three points is recommended for a 6-month study: Time 0, 3 months, and 6 months.[15][16]
-
At each time point, evaluate the following parameters:
-
-
Acceptance Criteria: A significant change is defined as a failure to meet the established specifications for physical or chemical attributes, or a >5% change in the assay of the active ingredient from its initial value.[16]
Protocol 2: Determination of Aluminum and Zirconium by Complexometric Titration
This method can be used to quantify the aluminum and zirconium content in the formulation to assess degradation. This is an adaptation of established pharmacopeial methods.[12][18]
-
Objective: To determine the concentration of Zr and Al in the stick formulation.
-
Principle: Zirconium and aluminum are titrated successively with ethylenediaminetetraacetic acid (EDTA) at different pH values using an optical sensor and xylenol orange as an indicator.
-
Procedure Outline:
-
Sample Preparation: Accurately weigh a quantity of the formulation. Perform a digestion procedure to liberate the metal ions from the formulation matrix.
-
Zirconium Titration:
-
Aluminum Titration:
-
To the same solution, add an excess of 0.1 M EDTA and an acetate (B1210297) buffer to adjust the pH to 4.7.[12]
-
Back-titrate the excess EDTA with a standardized 0.05 M Bismuth Nitrate (Bi(NO₃)₃) solution.[12]
-
The endpoint is a color change from yellow to purple.[12]
-
-
Calculation: Calculate the content of Zr and Al based on the volumes of titrant used.
-
References
- 1. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 2. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. US7105691B2 - Aluminum / zirconium / glycine antiperspirant actives stabilized with Betaine - Google Patents [patents.google.com]
- 8. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 9. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 10. freelanceformulations.com [freelanceformulations.com]
- 11. japsonline.com [japsonline.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. safic-alcan.com [safic-alcan.com]
- 18. This compound Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Impact of glycine concentration on the polymerization of aluminum zirconium tetrachlorohydrate
This technical support center is designed for researchers, scientists, and drug development professionals investigating the impact of glycine (B1666218) concentration on the polymerization of aluminum zirconium tetrachlorohydrate (AZT). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the role of glycine in this compound (AZT) formulations?
A1: Glycine is primarily added to AZT formulations to stabilize the zirconium (Zr) species and prevent their polymerization.[1][2] In aqueous solutions, zirconium ions have a tendency to hydrolyze and polymerize, forming larger, less effective complexes. Glycine, an amino acid, coordinates with the zirconium, forming a more stable complex that inhibits this polymerization process, thereby maintaining the efficacy of the antiperspirant active.[1]
Q2: How does the concentration of glycine affect the stability and efficacy of AZT?
A2: The concentration of glycine, specifically the weight ratio of zirconium to glycine (Zr:glycine), is a critical factor in the stability and efficacy of AZT solutions.[1][2] A higher proportion of glycine generally leads to better stabilization of the smaller, more active zirconium species.[1] Insufficient glycine can result in the formation of larger polymers, which can lead to reduced antiperspirant efficacy and potential formulation instability, such as gelling or precipitation.[1]
Q3: What is the optimal Zr:glycine weight ratio to prevent polymerization?
A3: For effective stabilization and to minimize the polymerization of small zirconium species, a Zr:glycine weight ratio in the range of 1:1.2 to 1:5 is recommended.[2] More specifically, a range of 1:2 to 1:4 is often cited, with a ratio of 1:2 to 1:3 being particularly effective in maintaining the desired molecular weight distribution of the active complexes.[1][2]
Q4: What are the consequences of AZT polymerization in a product formulation?
A4: Polymerization of AZT leads to an increase in the molecular size of the active complexes. This can have several negative consequences, including a reduction in antiperspirant efficacy, as smaller molecules are believed to be more effective at blocking sweat ducts.[1] Furthermore, significant polymerization can lead to physical instability of the product, manifesting as an increase in viscosity, gelling, or the formation of precipitates.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the AZT solution. | Zirconium hydrolysis and polymerization due to insufficient glycine stabilization or incorrect pH. | Increase the glycine concentration to achieve a Zr:glycine weight ratio within the 1:2 to 1:4 range. Ensure the pH of the solution is maintained within the optimal range for stability. |
| Reduced antiperspirant efficacy over time. | Gradual polymerization of the active AZT complexes, leading to an increase in the proportion of larger, less active species. | Reformulate with a higher glycine concentration to better stabilize the smaller zirconium species. Store the formulation in a cool, dark place to slow down polymerization. |
| Gelling or a significant increase in viscosity of the formulation. | Extensive polymerization of the AZT, leading to the formation of a cross-linked polymer network. This is often exacerbated by an inadequate glycine-to-zirconium ratio. | Review and optimize the Zr:glycine weight ratio. A higher glycine concentration can disrupt the gelling process by preventing the formation of large polymer networks. Consider the addition of other stabilizing agents if the issue persists. |
| Inconsistent results in polymer size analysis (e.g., via SEC/GPC). | Inadequate sample preparation, column degradation, or issues with the mobile phase. | Ensure complete dissolution of the sample in the mobile phase before injection. Use a guard column to protect the analytical column from contaminants. Prepare fresh mobile phase for each analysis and ensure it is properly degassed. |
Data Presentation
The following table summarizes the typical impact of varying Zr:glycine weight ratios on the polymer size distribution of this compound as analyzed by Size Exclusion Chromatography (SEC). The distribution is represented by the relative abundance of different polymer sizes, categorized into peaks, where lower peak numbers correspond to larger polymer sizes. Peak 4 represents the smaller, more effective aluminum species.
| Zr:Glycine Weight Ratio | Peak 1 (Large Zr Polymers) | Peak 2 & 3 (Large Al Polymers) | Peak 4 (Small Al Oligomers) | Peak 5,6 (Smallest Al Species) | Efficacy & Stability |
| 1:1 | High | Moderate | Low | Moderate | Reduced efficacy and stability |
| 1:2 | Low | Low | High | High | Enhanced efficacy and stability |
| 1:3 | Very Low | Very Low | Very High | Very High | Optimal efficacy and stability |
This data is a qualitative representation based on descriptions in the cited literature. Actual percentages will vary depending on the specific formulation and analytical conditions.
Experimental Protocols
Protocol for Size Exclusion Chromatography (SEC) Analysis of AZT-Glycine Complexes
This protocol outlines the methodology for analyzing the polymer size distribution of this compound glycinate (B8599266) solutions.
1. Objective: To separate and quantify the different polymer species in an AZT-glycine solution based on their molecular size.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Size exclusion chromatography column suitable for aqueous mobile phases (e.g., Waters Protein-Pak™ 125)
-
Mobile Phase: 5.56 mM Nitric Acid in deionized water
-
AZT-glycine samples with varying Zr:glycine ratios
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Procedure:
-
Mobile Phase Preparation: Prepare the 5.56 mM nitric acid mobile phase by diluting concentrated nitric acid in high-purity deionized water. Filter and degas the mobile phase before use.
-
Sample Preparation:
-
Accurately weigh the AZT-glycine sample.
-
Dissolve the sample in the mobile phase to a final concentration of 10% (w/v).
-
Gently agitate the solution until the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Waters Protein-Pak™ 125
-
Mobile Phase: 5.56 mM Nitric Acid
-
Flow Rate: 0.70 mL/min
-
Injection Volume: 2.0 µL
-
Detector Wavelength: 240 nm
-
Column Temperature: Ambient
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples.
-
Record the chromatograms for each sample.
-
Identify and integrate the peaks corresponding to the different polymer sizes (Peak 1, 2, 3, 4, and 5,6).
-
-
Data Interpretation:
-
Calculate the relative area percentage of each peak to determine the polymer size distribution.
-
Compare the peak area distributions between samples with different Zr:glycine ratios to assess the impact of glycine concentration on polymerization.
-
Visualizations
Caption: Experimental workflow for SEC/GPC analysis of AZT-glycine polymerization.
Caption: Impact of glycine concentration on AZT polymerization and product outcome.
References
Process optimization for the industrial synthesis of aluminum zirconium tetrachlorohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Aluminum Zirconium Tetrachlorohydrate Glycinate (AZTG).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound Glycinate (AZTG)?
A1: The industrial synthesis of AZTG is primarily based on the reaction of an aluminum source, typically Aluminum Chlorohydrate (ACH), with a zirconium source, such as Zirconyl Chloride (ZrOCl₂), in the presence of glycine (B1666218). The glycine acts as a buffering and stabilizing agent, preventing the polymerization of zirconium species and enhancing the stability and efficacy of the final product. The reaction is generally carried out in an aqueous solution under controlled temperature and pH conditions.
Q2: What are the critical quality control parameters for AZTG?
A2: The key quality control parameters for ensuring the safety and efficacy of AZTG include the atomic ratios of Aluminum to Zirconium (Al:Zr) and the total metal to chloride ((Al+Zr):Cl). Additionally, the pH of the solution and the limits for impurities such as heavy metals and iron are crucial.[1][2] These parameters are typically defined in pharmacopeias such as the USP.[2][3][4]
Q3: Why is glycine included in the synthesis?
A3: Glycine is a critical component that serves multiple functions. It acts as a buffering agent to maintain the desired pH range of the solution.[2] More importantly, it functions as a stabilizer by forming a complex with the zirconium species, which helps to prevent their irreversible polymerization. This stabilization is crucial for maintaining the antiperspirant efficacy of the final product.
Q4: What are the typical atomic ratios for Al:Zr and (Al+Zr):Cl in AZTG?
A4: For Aluminum Zirconium Tetrachlorohydrex Gly, the typical Aluminum to Zirconium (Al:Zr) atomic ratio is between 2.0:1 and 5.99:1.[1][2] The (Aluminum plus Zirconium) to Chloride ((Al+Zr):Cl) atomic ratio generally falls within the range of 1.5:1 to 0.9:1.[2][5]
Q5: What is the recommended pH for an AZTG solution?
A5: The pH of an AZTG solution is a critical stability factor. For a solution prepared by diluting 3g of the AZTG solution with water to 10 mL, the recommended pH range is typically between 3.0 and 5.0.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Product forms a gel or precipitate during synthesis or storage. | 1. Incorrect pH: The pH may be outside the optimal range (3.0-5.0), leading to the polymerization of zirconium species.[2][6] 2. Insufficient Glycine: An inadequate amount of glycine may not be sufficient to stabilize the zirconium complexes. 3. High Temperature: Elevated temperatures during synthesis or storage can accelerate polymerization. | 1. Monitor and Adjust pH: Continuously monitor the pH of the reaction mixture and adjust as necessary using appropriate buffering agents. 2. Optimize Glycine Ratio: Ensure the correct molar ratio of glycine to zirconium is used. A common starting point is a 1:1 molar ratio, but this may need optimization. 3. Control Temperature: Maintain the recommended temperature profile throughout the synthesis and store the final product in a cool, dry place. |
| The Al:Zr or (Al+Zr):Cl ratio is out of specification. | 1. Inaccurate Raw Material Stoichiometry: Incorrect weighing or dosing of Aluminum Chlorohydrate, Zirconyl Chloride, or other reactants. 2. Incomplete Reaction: The reaction may not have gone to completion, leading to incorrect ratios in the final product. 3. Analytical Error: Inaccuracies in the titration or other analytical methods used for quantification. | 1. Verify Raw Material Inputs: Calibrate all weighing and dosing equipment. Double-check all calculations for raw material quantities. 2. Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to ensure completion. 3. Validate Analytical Methods: Calibrate analytical instruments and validate the methods used for determining aluminum, zirconium, and chloride content.[7][8][9] |
| High levels of heavy metals or iron in the final product. | 1. Contaminated Raw Materials: The starting materials (ACH, ZrOCl₂, glycine) may contain impurities. 2. Leaching from Equipment: Corrosion of stainless steel reactors or other equipment can introduce metallic impurities. | 1. Source High-Purity Raw Materials: Use pharmaceutical-grade raw materials and obtain certificates of analysis from suppliers. 2. Equipment Maintenance: Regularly inspect and maintain all processing equipment to prevent corrosion and leaching. Use of glass-lined reactors is recommended. |
| Product shows inconsistent antiperspirant efficacy. | 1. Variation in Polymer Size Distribution: The presence of larger polymeric species of aluminum and zirconium can reduce efficacy. 2. Incorrect Al:Zr Ratio: Deviations from the optimal Al:Zr ratio can impact performance. | 1. Monitor Polymer Size: Utilize techniques like Size Exclusion Chromatography (SEC) to monitor the molecular size distribution of the aluminum and zirconium species. 2. Strict Stoichiometric Control: Maintain precise control over the Al:Zr atomic ratio during synthesis. |
Data Presentation
Table 1: Key Quality Control Specifications for this compound Glycinate Solution
| Parameter | Specification |
| Appearance | Colorless to slightly yellow solution |
| pH (3g diluted to 10mL with water) | 3.0 - 5.0[2][6] |
| Aluminum/Zirconium Atomic Ratio | 2.0:1 to 5.99:1[1][2] |
| (Aluminum + Zirconium)/Chloride Atomic Ratio | 1.5:1 to 0.9:1[2][5] |
| Heavy Metals | ≤ 10 µg/g |
| Iron | ≤ 75 µg/g[1] |
| Arsenic | ≤ 2 µg/g[1][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Glycinate Solution
Objective: To synthesize a stable aqueous solution of this compound Glycinate with the desired atomic ratios and pH.
Materials:
-
Aluminum Chlorohydrate (ACH) solution (50% w/w)
-
Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
-
Glycine (pharmaceutical grade)
-
Deionized water
-
Sodium Hydroxide solution (for pH adjustment, if necessary)
-
Hydrochloric Acid solution (for pH adjustment, if necessary)
Equipment:
-
Glass-lined reactor with temperature control and agitation
-
Dosing pumps for accurate liquid addition
-
pH meter
-
Analytical balance
Procedure:
-
Charge the glass-lined reactor with the calculated amount of deionized water.
-
With gentle agitation, slowly add the Aluminum Chlorohydrate (ACH) solution to the reactor.
-
In a separate vessel, dissolve the Zirconyl Chloride Octahydrate and Glycine in deionized water.
-
Slowly pump the Zirconyl Chloride-Glycine solution into the reactor containing the ACH solution. Maintain a controlled temperature, typically between 40°C and 60°C.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) with continuous agitation and temperature control.
-
Monitor the pH of the solution and adjust to the target range (3.0-5.0) using a dilute solution of Sodium Hydroxide or Hydrochloric Acid, if necessary.
-
Once the reaction is complete and the pH is stable, cool the solution to room temperature.
-
Take a sample for in-process quality control checks (Al:Zr ratio, (Al+Zr):Cl ratio, pH).
-
If the product meets all specifications, it can be filtered and transferred to storage containers.
Protocol 2: Determination of Aluminum and Zirconium Content by Complexometric Titration
Objective: To determine the concentration of aluminum and zirconium in the synthesized AZTG solution. This method is based on the procedure outlined by Metrohm.[7][8][9]
Materials:
-
AZTG solution sample
-
EDTA (Ethylenediaminetetraacetic acid) solution (0.1 mol/L)
-
Bismuth(III) nitrate (B79036) solution (0.05 mol/L)
-
Xylenol orange indicator
-
pH 1 buffer solution
-
Acetate (B1210297) buffer (pH 4.7)
-
Deionized water
Equipment:
-
Automatic titrator (e.g., OMNIS Titrator)
-
Optical sensor (e.g., Optrode at 574 nm)
-
Burettes
-
Beakers
-
Pipettes
Procedure: Part A: Zirconium Determination
-
Accurately pipette a known volume of the AZTG solution into a beaker and dilute with deionized water.
-
Add a few drops of xylenol orange indicator.
-
Adjust the pH of the solution to 1 using the pH 1 buffer solution.
-
Titrate the solution with 0.1 mol/L EDTA. The endpoint is reached when the solution color changes from pink to yellow.
Part B: Aluminum Determination
-
To the same solution from Part A, add 20 mL of acetate buffer (pH 4.7) and a known excess of 0.1 mol/L EDTA solution (e.g., 15 mL).
-
Back-titrate the excess EDTA with 0.05 mol/L Bismuth(III) nitrate solution. The endpoint is reached when the solution color changes from yellow to purple.
-
Calculate the aluminum content based on the amount of EDTA consumed.
Visualizations
References
- 1. Aluminium Zirconium Tetrachlorohydrex Glycine Manufacturers, SDS [mubychem.com]
- 2. uspbpep.com [uspbpep.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Aluminum Zirconium Tetrachlorohydrex Gly Solution [doi.usp.org]
- 6. Aluminum Zirconium Tetrachlorohydrex Gly Solution [drugfuture.com]
- 7. metrohm.com [metrohm.com]
- 8. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 9. lcms.cz [lcms.cz]
Mitigating the impact of pH on the efficacy of aluminum zirconium tetrachlorohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of pH on the efficacy of aluminum zirconium tetrachlorohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating with this compound?
For optimal stability and efficacy, it is recommended to maintain the pH of aqueous solutions and formulations containing this compound between 3.0 and 5.0.[1][2][3] Deviations outside this range can lead to reduced performance and formulation instability.
Q2: What happens if the pH of my formulation is too low (below 3.0)?
A low pH can increase the acidity of the formulation, which may lead to skin irritation for the end-user.[4] While lower pH can sometimes be associated with stronger antiperspirant efficacy, the potential for irritation is a significant drawback.[4]
Q3: What are the consequences of the pH being too high (above 5.0)?
If the pH rises above 5.0, it can lead to the precipitation of insoluble aluminum and zirconium hydroxides. This process involves the irreversible polymerization of zirconium species, which reduces the efficacy of the active ingredient by forming larger, less active polymer complexes.[2][5] This can also lead to the formation of a gel or precipitate in the formulation, compromising its stability and aesthetic properties.[2]
Q4: My this compound solution is forming a gel/precipitate. What is the likely cause and how can I fix it?
The most probable cause is a pH that is too high (above 5.0), leading to the polymerization of zirconium species.[2] To resolve this, you can:
-
Control the pH: Carefully adjust the pH of your solution to be within the recommended 3.0-5.0 range using appropriate acidic or basic solutions.
-
Use Stabilizers: Incorporate glycine (B1666218) or other amino acids into your formulation. Glycine acts as a buffering agent and stabilizes the zirconium species, preventing their polymerization.[5][6]
Q5: Why is glycine included in many this compound formulations?
Glycine serves two primary functions. Firstly, it acts as a buffering agent to help maintain the pH of the formulation within the optimal range, mitigating the acidic nature of the aluminum-zirconium complex and reducing the potential for skin irritation.[4] Secondly, glycine complexes with the zirconium, stabilizing it and preventing the formation of large, inactive polymers, which ensures the continued efficacy of the antiperspirant.[5][6]
Q6: How does pH affect the mechanism of action of this compound?
The efficacy of this compound is dependent on the formation of small, active polymeric species. These species diffuse into the sweat ducts and form gel-like plugs that physically block the release of sweat.[7][8][9] The pH of the formulation directly influences the size and stability of these polymers. Within the optimal pH range, the formation of these effective smaller polymers is favored.
Q7: My antiperspirant formulation shows inconsistent efficacy. Could pH be the issue?
Yes, inconsistent pH can lead to variable efficacy. If the pH is not tightly controlled during manufacturing and over the shelf-life of the product, the molecular size distribution of the aluminum and zirconium species can change, leading to unpredictable performance.[2] It is crucial to monitor and control the pH throughout the product development and manufacturing process.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Recommendations |
| Unexpected Gel Formation or Precipitation in Solution | The pH of the solution is likely above the recommended range of 3.0-5.0, causing the polymerization of zirconium species.[2] | Carefully monitor and adjust the pH of the solution to within the 3.0-5.0 range using an appropriate acid (e.g., dilute HCl). Incorporate a stabilizing agent like glycine to prevent zirconium polymerization.[5][6] |
| Reduced Antiperspirant Efficacy | The presence of larger, less active polymeric species of aluminum and zirconium due to incorrect pH.[2] The Al:Zr atomic ratio may be incorrect. | Ensure the formulation pH is maintained between 3.0 and 5.0. Utilize Size Exclusion Chromatography (SEC) to monitor the molecular size distribution of the active species.[2] Verify the Al:Zr atomic ratio is within the specified range for your material (typically between 2.0:1 and 5.99:1 for tetrachlorohydrate).[1] |
| Skin Irritation Reported in Preliminary Studies | The pH of the formulation is too low (acidic).[4] | Buffer the formulation to a pH closer to the upper end of the optimal range (e.g., 4.0-4.5) using glycine or other suitable buffering agents. |
| Inconsistent Batch-to-Batch Performance | Poor pH control during the manufacturing process. | Implement strict in-process pH monitoring and control at critical manufacturing steps. Ensure raw materials have consistent pH specifications. |
Data Presentation
Table 1: Recommended pH and Atomic Ratios for this compound
| Parameter | Recommended Range | Significance |
| pH of a 15% w/w solution | 3.0 - 5.0[1][2][3] | Optimal for stability and efficacy, minimizing both skin irritation and precipitation. |
| Aluminum/Zirconium (Al/Zr) Atomic Ratio | 2.0:1 to 5.99:1[1] | A critical factor influencing antiperspirant efficacy. |
| (Aluminum + Zirconium)/Chloride Atomic Ratio | 1.5:1 to 0.9:1[1] | Affects the polymeric structure and activity of the complex. |
Experimental Protocols
Protocol 1: pH Adjustment of an Aqueous this compound Solution
Objective: To adjust the pH of an this compound solution to the optimal range of 3.0-5.0.
Materials:
-
This compound solution
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter with an appropriate electrode
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Prepare a solution of this compound at the desired concentration in deionized water.
-
Place the beaker on a stir plate and add a stir bar to ensure the solution is well-mixed.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Monitor the initial pH of the solution.
-
If the pH is above 5.0, add 0.1 M HCl dropwise while continuously monitoring the pH. Allow the reading to stabilize after each addition.
-
If the pH is below 3.0, add 0.1 M NaOH dropwise, again with continuous monitoring and stabilization.
-
Continue the dropwise addition until the pH is within the target range of 3.0-5.0.
-
Record the final pH and the volume of acid or base added.
Protocol 2: Analysis of Aluminum and Zirconium by Complexometric Titration
Objective: To determine the concentration of aluminum and zirconium in a sample.
Materials:
-
EDTA solution (0.1 mol/L)
-
Bismuth(III) nitrate (B79036) solution (0.05 mol/L)
-
Xylenol orange indicator
-
pH 1 buffer solution
-
Acetate (B1210297) buffer (pH 4.7)
-
Titrator with an optical sensor (or manual titration setup)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in deionized water. A digestion step may be necessary to liberate the metal ions for accurate measurement.
-
Zirconium Titration:
-
Add a drop of xylenol orange indicator to the sample solution.
-
Adjust the pH of the solution to 1 with the pH 1 buffer solution.
-
Titrate the solution with 0.1 mol/L EDTA. The endpoint is indicated by a color change from pink to yellow.
-
-
Aluminum Titration (Back-titration):
-
To the same solution, add 20 mL of acetate buffer (pH 4.7) and a known excess of 0.1 mol/L EDTA (e.g., 15 mL).
-
Back-titrate the excess EDTA with 0.05 mol/L bismuth(III) nitrate solution. The endpoint is reached when the solution color changes from yellow to purple.
-
Visualizations
Caption: Workflow for pH Adjustment and Analysis.
Caption: Relationship between pH and Formulation Outcomes.
References
- 1. Aluminum Zirconium Tetrachlorohydrex Gly Solution [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 6. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 9. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Aluminum Zirconium Tetrachlorohydrate and Aluminum Chlorohydrate in Antiperspirant Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent antiperspirant active ingredients: aluminum zirconium tetrachlorohydrate and aluminum chlorohydrate. The information presented is intended for an audience with a scientific background and focuses on the available experimental data, mechanisms of action, and testing protocols.
Executive Summary
Both this compound and aluminum chlorohydrate are effective in reducing perspiration and are widely used in over-the-counter (OTC) antiperspirant products. The fundamental mechanism of action for both compounds involves the formation of a temporary plug within the eccrine sweat duct, physically obstructing the flow of sweat to the skin's surface. While both are effective, some evidence suggests that aluminum zirconium compounds may offer comparable or even superior efficacy with a potentially better skin tolerability profile. However, a lack of publicly available, direct, head-to-head clinical trials with quantitative sweat reduction data for this compound versus aluminum chlorohydrate makes a definitive, data-driven declaration of superiority challenging.
Data Presentation: Comparative Efficacy
Due to the limited availability of direct comparative clinical trial data in the public domain, a quantitative side-by-side comparison of sweat reduction percentages for this compound and aluminum chlorohydrate is not feasible at this time. However, based on the FDA monograph for OTC antiperspirant drug products, the following efficacy standards are established for all aluminum-based antiperspirants:
| Efficacy Claim | Required Sweat Reduction | Active Ingredient Concentration (Typical) |
| Standard Efficacy | At least 20% reduction in sweat | Aluminum Chlorohydrate: up to 25%this compound Gly: up to 20% |
| Extra Efficacy | At least 30% reduction in sweat | Aluminum Chlorohydrate: up to 25%this compound Gly: up to 20% |
It is important to note that the formulation of the final product can significantly impact the efficacy of the active ingredient.
Mechanism of Action
The primary function of both this compound and aluminum chlorohydrate is to form a physical blockage in the sweat duct. When applied to the skin, these aluminum salts dissolve in sweat and interact with proteins and mucopolysaccharides within the sweat duct. This interaction leads to the formation of a gel-like, polymeric precipitate that acts as a temporary plug. This plug prevents sweat from reaching the skin's surface. The sweat glands themselves continue to produce sweat, but its passage to the exterior is obstructed. Over time, through the natural process of skin cell turnover (desquamation), these plugs are shed, and normal sweat secretion resumes.
Some studies suggest that aluminum zirconium complexes may form a more superficial plug in the sweat duct compared to aluminum chlorohydrate, which could contribute to a lower potential for skin irritation.
Experimental Protocols
The "gold standard" for evaluating the efficacy of antiperspirant products is the gravimetric method . This quantitative analysis directly measures the amount of sweat produced under controlled conditions.
Gravimetric Method for Antiperspirant Efficacy Testing
1. Subject Selection:
-
A panel of healthy volunteers with a consistent and moderate to high level of axillary sweating is recruited.
-
Subjects undergo a "washout" period (typically 1-2 weeks) where they refrain from using any antiperspirant or deodorant products to establish a baseline sweat rate.
2. Baseline Sweat Collection:
-
Subjects are placed in a controlled environment, often a "hot room," with a standardized temperature (e.g., 100°F ± 2°F) and relative humidity (e.g., 35% ± 5%) to induce sweating.
-
Pre-weighed absorbent pads (e.g., cotton or Webril) are placed in each axilla for a specific duration (e.g., 20 minutes).
-
After the collection period, the pads are removed and weighed again to determine the amount of sweat produced. This establishes the baseline sweat rate for each axilla.
3. Product Application:
-
The test antiperspirant is applied to one axilla, while the contralateral axilla may serve as an untreated control or be treated with a placebo or a different test product.
-
The application is typically performed by a trained technician to ensure a standardized amount of product is used.
4. Post-Treatment Sweat Collection:
-
At specified time points after product application (e.g., 12, 24, or 48 hours), subjects return to the controlled environment for subsequent sweat collection sessions.
-
The gravimetric sweat collection procedure is repeated as described in the baseline step.
5. Data Analysis:
-
The percentage of sweat reduction is calculated by comparing the post-treatment sweat collection weights to the baseline sweat collection weights for each axilla.
-
Statistical analysis is performed to determine the significance of the sweat reduction and to compare the efficacy of different products.
Signaling Pathway and Experimental Workflow
Cholinergic Signaling Pathway of Eccrine Sweat Gland Activation
The production of sweat by eccrine glands is primarily stimulated by the release of acetylcholine (B1216132) from sympathetic cholinergic nerves. The following diagram illustrates this signaling cascade.
Caption: Cholinergic signaling cascade leading to sweat secretion in eccrine glands.
Experimental Workflow for Antiperspirant Efficacy Testing
The following diagram outlines the typical workflow for a clinical trial evaluating antiperspirant efficacy using the gravimetric method.
Caption: Standard experimental workflow for antiperspirant efficacy clinical trials.
Conclusion
In Vivo Performance of Aluminum Zirconium Tetrachlorohydrate Versus Alternative Antiperspirants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo studies on the efficacy of aluminum zirconium tetrachlorohydrate and alternative antiperspirant agents. The data presented is intended to offer a quantitative and methodological overview for researchers and professionals in the field of dermatology and cosmetic science.
Comparative Efficacy of Antiperspirant Actives
| Active Ingredient | Mechanism of Action | In Vivo Sweat Reduction Data | Study Type |
| This compound | Forms a superficial plug in the eccrine sweat duct, physically obstructing sweat flow.[1][2] | Typically provides 20% to 60% sweat reduction in standard hot-room tests. | Human Clinical Trials |
| Potassium Alum | Primarily acts as an antimicrobial by modulating skin microflora and has astringent properties that may constrict sweat ducts.[3] | Quantitative in vivo sweat reduction data from controlled human trials is not widely published. It is generally considered less effective as an antiperspirant than aluminum salts.[3][4] | In vitro, ex vivo, and consumer trials.[3] |
| Botanical Extracts (e.g., Mulberry Leaf, Ash Tree Bark, Ayurvedic herbs) | Astringent properties, potential to decrease sweat stimulation via the parasympathetic nervous system, and protein aggregation.[5] | - 15.3% average sweat reduction in a pilot study with a 15-minute foot soak of Mulberry leaves and ash tree bark.[6] - 24% sweat reduction with a combination of two plant extracts rich in polyphenols and diterpenes.[5] - 87.1% of participants reported reduced sweating in a study with an Ayurvedic herbal deodorant (qualitative data).[7] | Human Pilot and Clinical Trials.[5][6][7] |
| Curcuma xanthorrhiza Extract | Not fully elucidated, but histopathology shows a reduced size of secretory units in plantar sweat glands. | Up to 79.34% reduction in the number of active sweat glands in a rat model.[8] | Animal (Rat) Study.[8] |
| Zinc Ricinoleate | Traps and absorbs odor molecules formed during the bacterial decomposition of perspiration. It does not inhibit sweat production.[9][10][11][12][13] | Does not reduce sweat volume; it is a deodorant, not an antiperspirant.[12] | N/A for sweat reduction. |
Experimental Protocols
The standard for in vivo evaluation of antiperspirant efficacy is the gravimetric method, often following guidelines similar to those from the U.S. Food and Drug Administration (FDA).
Gravimetric Hot-Room Efficacy Test
Objective: To quantify the amount of sweat reduction following the application of an antiperspirant product under controlled hot-room conditions.
Methodology:
-
Subject Selection: A panel of healthy volunteers with a history of significant axillary sweating is recruited. Participants must meet specific inclusion and exclusion criteria, including a baseline sweat production rate of at least 100 mg per axilla in a 20-minute collection period.
-
Washout Period: Subjects undergo a washout period of approximately 17 days, during which they refrain from using any antiperspirant or deodorant products.
-
Baseline Sweat Collection: On the day of testing, a baseline sweat collection is performed. Pre-weighed absorbent pads (e.g., cotton or Webril) are placed in each axilla. Subjects then enter a controlled "hot room" with a standard temperature and humidity (e.g., 100°F and 35% relative humidity) for a specified duration (typically two 20-minute periods). After the collection period, the pads are removed and weighed to determine the baseline sweat output.
-
Product Application: A standardized amount of the test antiperspirant is applied to one axilla, while the contralateral axilla may serve as an untreated control or be treated with a placebo or a different test product. The application is typically performed by a trained technician to ensure uniformity.
-
Treatment Period: Subjects may apply the product daily for a specified number of days.
-
Post-Treatment Sweat Collection: After the treatment period, sweat collection is repeated under the same hot-room conditions as the baseline measurement.
-
Data Analysis: The percentage of sweat reduction is calculated for each subject by comparing the post-treatment sweat weight to the baseline sweat weight. Statistical analysis is then performed to determine the significance of the results. To be classified as an antiperspirant by the FDA, a product must demonstrate at least a 20% reduction in sweat. Products showing a 30% reduction may be labeled as "extra effective."[14]
Visualizations
Signaling Pathways in Eccrine Sweat Gland Activation
Caption: Cholinergic and adrenergic pathways in the stimulation of sweat secretion from eccrine glands.
Experimental Workflow for Antiperspirant Efficacy Testing
Caption: Standardized workflow for in vivo gravimetric testing of antiperspirant efficacy.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 3. Potash Alum as a Natural Deodorant: Comprehensive Review of Formulation, Efficacy, and Safety | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 4. ecotraders.com.au [ecotraders.com.au]
- 5. tap-root.biz [tap-root.biz]
- 6. oatext.com [oatext.com]
- 7. A clinical study to evaluate the efficacy of ayurvedic/herbal deodorant on sole. [wisdomlib.org]
- 8. Antiperspirant and Antibacterial Activities of Curcuma xanthorrhiza Extract as a Potential Alternative Treatment for Hyperhidrosis | MDPI [mdpi.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. nbinno.com [nbinno.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. ulprospector.com [ulprospector.com]
- 13. lathr.com [lathr.com]
- 14. sweathelp.org [sweathelp.org]
Comparative Analysis of Skin Irritation Potential: Aluminum Zirconium Tetrachlorohydrate vs. Other Aluminum Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin irritation potential of aluminum zirconium tetrachlorohydrate against other commonly used aluminum salts in antiperspirant formulations, namely aluminum chloride and aluminum chlorohydrate. The information presented is supported by experimental data and detailed methodologies to assist in the research and development of well-tolerated and effective topical products.
Executive Summary
Aluminum salts are the primary active ingredients in antiperspirants, functioning by forming a temporary plug within the sweat duct. However, their potential to cause skin irritation is a significant consideration in product formulation. Among the various aluminum salts, this compound is generally considered to have a lower irritation potential compared to aluminum chloride.[1][2][3] This is often attributed to its partially neutralized state, which reduces the formation of hydrochloric acid on the skin, a known irritant.[4] Clinical and in vitro studies support this assertion, demonstrating a favorable tolerability profile for aluminum zirconium compounds.
Quantitative Data Comparison
The following tables summarize quantitative data from studies assessing the skin irritation potential of different aluminum salts.
Table 1: Clinical Study Comparison of Irritation Scores
| Active Ingredient | Concentration | Mean Irritation Score (Day 7) | Mean Irritation Score (Day 10) | Statistical Significance vs. Aluminum Chloride |
| Aluminum Zirconium Trichlorohydrex Gly | Not Specified (OTC "soft solid") | Significantly Lower | Significantly Lower | p < 0.05 |
| Aluminum Chloride | 6.25% (Prescription) | Baseline | Baseline | N/A |
Data adapted from a clinical trial comparing an over-the-counter anhydrous soft solid antiperspirant with a prescription aluminum chloride product. Irritation was assessed by a trained grader. In both 7-day and 10-day studies, the aluminum zirconium-containing product demonstrated a statistically significant advantage in lower skin irritation.[5][6]
Table 2: In Vitro Cell Viability Assay (Hypothetical Data Based on Qualitative Descriptions)
| Aluminum Salt | Concentration | Mean Cell Viability (%) | Predicted Irritation Classification |
| This compound | 5% | 75% | Non-irritant |
| Aluminum Chlorohydrate | 5% | 60% | Mild irritant |
| Aluminum Chloride | 5% | 40% | Irritant |
This table represents hypothetical data based on qualitative statements that aluminum zirconium salts are better tolerated than aluminum chlorohydrate and aluminum chloride.[1][2][7] A higher cell viability percentage in reconstructed human epidermis models indicates lower cytotoxicity and, therefore, lower irritation potential.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the skin irritation potential of aluminum salts.
In Vitro Reconstructed Human Epidermis (RhE) Test
This test utilizes a three-dimensional human epidermis model, such as EpiDerm™, to assess the cytotoxicity of a topically applied substance as a predictor of skin irritation.[8][9][10][11]
Protocol Summary:
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.
-
Test Substance Application: A defined amount of the aluminum salt formulation (or a solution thereof) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also tested in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specified period, typically 60 minutes.
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
Post-incubation: The tissues are transferred to fresh medium and incubated for a prolonged period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay): Tissue viability is determined by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. The amount of formazan is quantified spectrophotometrically.
-
Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of irritation potential.[8][9]
In Vivo Human Repeated Insult Patch Test (HRIPT)
The HRIPT is a standard clinical method to evaluate the potential of a product to cause skin irritation and allergic contact sensitization after repeated applications.[12][13][14]
Protocol Summary:
-
Panelists: A panel of healthy human volunteers is recruited.
-
Induction Phase: A patch containing the test antiperspirant is applied to the same site on the skin (e.g., the back) for 24 hours, followed by a 24- or 48-hour rest period. This is repeated for a total of nine applications over three weeks.
-
Scoring: After each patch removal, the site is evaluated by a trained professional for signs of irritation, such as erythema (redness) and edema (swelling), using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe reaction).
-
Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.
-
Challenge Phase: A challenge patch with the same test material is applied to a naive skin site (a site not previously patched).
-
Challenge Scoring: The challenge patch site is scored for irritation at 24 and 48 hours after application.
-
Data Analysis: The irritation scores from the induction and challenge phases are analyzed to determine the cumulative irritation and sensitization potential of the product. Low cumulative irritation scores and the absence of a sensitization reaction (an exaggerated response at the challenge site) indicate good skin compatibility.
Signaling Pathways in Skin Irritation
The skin's response to irritants involves complex cellular signaling cascades. Understanding these pathways is essential for developing ingredients with improved tolerability.
c-Src Kinase Activation Pathway
Recent studies have identified the activation of the non-receptor tyrosine kinase c-Src as an early event in the response to chemical irritants.[15][16][17]
Caption: c-Src kinase activation pathway in response to a chemical irritant.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathways (including ERK, JNK, and p38) are key signaling cascades that regulate cellular responses to a wide range of external stimuli, including skin irritants.[4][13][18][19][20]
Caption: Generalized Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Conclusion
The available evidence indicates that this compound and related aluminum zirconium compounds exhibit a lower potential for skin irritation compared to aluminum chloride. This is supported by both clinical observations and the underlying biochemical mechanisms of irritation. For the development of antiperspirant products with enhanced skin compatibility, particularly for individuals with sensitive skin, formulations containing aluminum zirconium salts present a favorable option. The experimental protocols and signaling pathway information provided in this guide offer a framework for further research and the development of novel, well-tolerated antiperspirant technologies.
References
- 1. duradry.com [duradry.com]
- 2. researchgate.net [researchgate.net]
- 3. dermnetnz.org [dermnetnz.org]
- 4. cusabio.com [cusabio.com]
- 5. sweathelp.org [sweathelp.org]
- 6. researchgate.net [researchgate.net]
- 7. pediaa.com [pediaa.com]
- 8. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Antiperspirant and Deodorant Allergy: Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Aluminum Chlorohydrate vs Aluminum Sesquichlorohydrate: Choosing the Right Deodorant Ingredient [elchemy.com]
- 15. c‐Src activation as a potential marker of chemical‐induced skin irritation using tissue‐engineered skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jbph.org [jbph.org]
- 17. A wound-induced keratin inhibits Src activity during keratinocyte migration and tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. youtube.com [youtube.com]
- 20. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
Efficacy Showdown: Aluminum Zirconium Complexes Versus Botanical Agents in Antiperspirant Formulations
A Comparative Guide for Researchers and Formulation Scientists
The demand for effective sweat reduction has driven significant innovation in antiperspirant technology. While aluminum-based salts have long been the gold standard, a growing consumer interest in natural ingredients has propelled the exploration of botanical agents for their antiperspirant properties. This guide provides a detailed comparison of the efficacy of aluminum zirconium complexes and botanical antiperspirant agents, supported by available experimental data, detailed methodologies, and mechanistic insights to inform research and development in this sector.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the sweat reduction efficacy of aluminum zirconium complexes and various botanical agents. It is important to note that a direct comparison is challenging due to the variability in study designs, concentrations of active ingredients, and methodologies employed in the cited studies.
| Antiperspirant Agent Category | Specific Agent/Extract | Concentration | Reported Sweat Reduction | Citation |
| Aluminum Zirconium Complexes | Aluminum Zirconium Trichlorohydrex Gly | 20% | >50% reduction in 85% of panelists | [1] |
| Aluminum Zirconium Trichlorohydrex Gly | 20% | Average of 34% better sweat rate reduction than a prescription 6.25% aluminum chloride product | [1][2] | |
| Aluminum Zirconium Trichlorohydrex Gly | 8% | Statistically equivalent sweat reduction to a 10% standard aluminum chloride solution | [3] | |
| Botanical Agents | Combination of two plant extracts (rich in polyphenols and diterpenes) | Not Specified | 24% - 29% | [4] |
| Mulberry leaves (Morus alba) and Ash tree bark (Fraxinus chinensis) | Not Specified (Foot soak) | Average of 15.3% | [5] | |
| Ayurvedic Herbal Deodorant (blend of 8 herbs) | Not Specified | 87.1% of participants reported reduced sweating | [6] |
Mechanism of Action
The fundamental difference in the efficacy of these two classes of antiperspirants lies in their distinct mechanisms of action.
Aluminum Zirconium Complexes: The Plug Formation
Aluminum zirconium complexes function by forming a physical blockage within the eccrine sweat duct. When applied to the skin, these salts dissolve in sweat and interact with proteins and mucopolysaccharides to form an amorphous, gel-like plug.[7] This plug physically obstructs the flow of sweat to the skin's surface. The acidic nature of these salts also contributes to a temporary constriction of the sweat duct.
Caption: Mechanism of Aluminum Zirconium Complexes.
Botanical Agents: A Multifaceted Approach
Botanical agents employ a combination of mechanisms to reduce the perception of sweat and odor. Their antiperspirant effects are primarily attributed to:
-
Astringency: Many botanical extracts, particularly those rich in tannins, possess astringent properties. Tannins are polyphenolic compounds that can bind to and precipitate proteins on the skin's surface and within the sweat duct, leading to a tightening of the pores and a temporary reduction in sweat flow.[7][8]
-
Antimicrobial Activity: Several plant extracts exhibit antimicrobial properties, inhibiting the growth of bacteria on the skin that are responsible for breaking down sweat and producing malodor.[9] While this is more of a deodorant action, it contributes to the overall perception of freshness.
-
Absorption: Some botanical ingredients, like starches and powders, can absorb excess moisture on the skin.
Signaling Pathway of Sweat Secretion
The primary neurotransmitter responsible for stimulating sweat secretion from eccrine glands is acetylcholine.[4][10] Understanding this signaling pathway is crucial for developing novel antiperspirant agents that may target specific receptors or downstream signaling events.
Caption: Acetylcholine Signaling in Sweat Glands.
Experimental Protocols
The gold standard for evaluating antiperspirant efficacy is the Gravimetric Method , as outlined in the FDA's guidelines for effectiveness testing of OTC antiperspirant drug products.[3][11]
Key Experimental Protocol: Gravimetric Sweat Collection
Objective: To quantitatively measure the amount of sweat reduction following the application of an antiperspirant product.
Materials:
-
Test antiperspirant formulation
-
Placebo control formulation (identical to the test formulation but without the active ingredient)
-
Pre-weighed absorbent pads (e.g., Webril pads)
-
Analytical balance
-
Controlled environment room ("hot room") with regulated temperature (e.g., 100°F ± 2°F) and relative humidity (e.g., 30-40%)
Procedure:
-
Subject Selection: Recruit healthy volunteers who meet specific inclusion criteria, including a minimum baseline sweat rate (e.g., at least 100 milligrams of sweat per 20 minutes per axilla).[3]
-
Washout Period: Subjects undergo a washout period of at least 17 days, abstaining from all antiperspirant and deodorant products.[11]
-
Baseline Sweat Collection: Prior to treatment, a baseline sweat collection is performed to determine the natural sweating rate of each axilla. Subjects are placed in the hot room for a specified period, and sweat is collected on pre-weighed absorbent pads.
-
Product Application: The test product is applied to one axilla, and the placebo control is applied to the contralateral axilla. The application is randomized and blinded. Products are typically applied once daily for a predetermined number of days.[3]
-
Post-Treatment Sweat Collection: After the treatment period, subjects return for sweat collection under the same hot room conditions. Sweat is collected on pre-weighed absorbent pads for a defined duration (e.g., two successive 20-minute periods).[3]
-
Data Analysis: The weight of the collected sweat is determined by weighing the absorbent pads after collection and subtracting the pre-weight. The percentage of sweat reduction is calculated by comparing the amount of sweat collected from the treated axilla to the placebo-controlled or baseline axilla. Statistical analysis is performed to determine the significance of the results.
Caption: Gravimetric Efficacy Testing Workflow.
Conclusion
Aluminum zirconium complexes remain the benchmark for high-efficacy antiperspirants due to their well-understood and highly effective mechanism of forming a physical plug in the sweat duct. The quantitative data consistently demonstrates significant sweat reduction. Botanical agents offer a promising alternative for consumers seeking natural formulations. Their efficacy, while generally lower than aluminum salts in the available studies, is attributed to a combination of astringent, antimicrobial, and absorbent properties. Further rigorous clinical trials using standardized methodologies are necessary to fully elucidate the antiperspirant potential of a wider range of botanical extracts and to allow for more direct comparisons with traditional active ingredients. For researchers and drug development professionals, the exploration of synergistic combinations of botanical agents or their use in conjunction with lower concentrations of aluminum zirconium complexes may represent a promising avenue for future antiperspirant innovation.
References
- 1. cir-safety.org [cir-safety.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Neural control of sweat secretion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deodorant effects of a sage extract stick: Antibacterial activity and sensory evaluation of axillary deodorancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Tannic Acid? [synapse.patsnap.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Guide to Validating Antiperspirant Efficacy: Gravimetric Sweat Collection and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gravimetric sweat collection method with alternative techniques for validating antiperspirant efficacy. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs, offering detailed experimental protocols, comparative data, and visual workflows.
Executive Summary
The gravimetric method stands as the gold standard for quantifying sweat reduction and is a cornerstone of regulatory submissions, such as those guided by the U.S. Food and Drug Administration (FDA).[1][2] However, a range of alternative methods offer complementary data, from qualitative assessments of sweat distribution to the quantitative analysis of malodor compounds and microbial activity. Understanding the principles, advantages, and limitations of each technique is crucial for a comprehensive evaluation of antiperspirant performance. This guide delves into the specifics of the gravimetric method, starch-iodine test, sensory evaluation (sniff test), gas chromatography-mass spectrometry (GC-MS), microbiological assays, and the skin surface biopsy technique.
Comparison of Efficacy Validation Methods
The following tables provide a structured comparison of the gravimetric method and its alternatives, summarizing their key characteristics and performance metrics.
Table 1: Qualitative and Semi-Quantitative Method Comparison
| Feature | Gravimetric Method | Starch-Iodine Test |
| Principle | Direct measurement of sweat mass collected on absorbent pads. | Visual identification of active sweat glands through a color change reaction between sweat, iodine, and starch.[3] |
| Output | Quantitative (mg of sweat).[2] | Qualitative to Semi-Quantitative (visualization of sweat droplets/area).[3] |
| Primary Use | Gold standard for quantifying sweat reduction for efficacy claims.[3] | Mapping areas of active sweating, often used in hyperhidrosis diagnosis.[3] |
| Advantages | High accuracy and reproducibility; regulatory acceptance (FDA).[2][4] | Simple, inexpensive, and provides a visual representation of sweat distribution.[3] |
| Limitations | Labor-intensive; provides no information on malodor.[5] | Not a direct measure of sweat volume; operator-dependent interpretation. |
| Typical Use in Antiperspirant Testing | Primary endpoint for sweat reduction claims (e.g., "reduces wetness"). | Adjunctive method to visualize the area of antiperspirant action. |
Table 2: Quantitative and Analytical Method Comparison
| Feature | Sensory Evaluation (Sniff Test) | Gas Chromatography-Mass Spectrometry (GC-MS) | Microbiological Assays (e.g., Kirby-Bauer) | Skin Surface Biopsy |
| Principle | Trained assessors evaluate the intensity of axillary malodor using a standardized scale.[6][7] | Separation and identification of volatile organic compounds (VOCs) in sweat to quantify malodor precursors.[8][9] | Measurement of the inhibition of microbial growth (e.g., Staphylococcus epidermidis) by an antiperspirant or deodorant active.[10][11] | Visualization and quantification of aluminum salt plugs formed in sweat ducts.[12] |
| Output | Quantitative (odor intensity score).[6] | Quantitative (concentration of specific VOCs).[8] | Quantitative (diameter of the zone of inhibition in mm).[11] | Quantitative (number of plugs).[12] |
| Primary Use | Assessing deodorant efficacy and malodor reduction claims.[6][13] | Identifying and quantifying the chemical components of malodor.[8] | Evaluating the antimicrobial activity of active ingredients.[8] | Investigating the mechanism of action of antiperspirants.[12] |
| Advantages | Directly measures the perceived endpoint (odor). | High sensitivity and specificity for individual compounds.[9] | Inexpensive and rapid screening of antimicrobial efficacy.[10] | Provides direct visual evidence of the antiperspirant's mechanism.[12] |
| Limitations | Subjectivity of assessors; requires trained panelists.[8] | Complex instrumentation; does not directly measure perceived odor. | In vitro results may not perfectly correlate with in vivo efficacy. | Indirect measure of sweat reduction; still an emerging technique. |
| Typical Use in Antiperspirant Testing | Primary endpoint for "deodorant" or "odor protection" claims. | Research tool to understand the impact of formulations on malodor chemistry. | In vitro screening of new active ingredients. | Mechanistic studies and formulation development. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation and ensure data reproducibility.
Gravimetric Sweat Collection Method (FDA Guideline Synopsis)
This method is the industry standard for quantifying sweat reduction.[2]
1. Subject Selection and Washout Period:
-
Recruit healthy volunteers who are moderate to heavy sweaters.
-
Subjects must undergo a washout period of at least 17 days, abstaining from all antiperspirant and deodorant products.[2]
2. Baseline Sweat Collection:
-
Subjects are placed in a controlled "hot room" environment, typically at 100°F (37.8°C) and 30-40% relative humidity.[14]
-
After a 40-minute acclimation period, pre-weighed absorbent cotton pads are placed in each axilla for two consecutive 20-minute periods.[14]
-
The pads are weighed again after each collection to determine the baseline sweat production rate.[14]
3. Product Application:
-
The test antiperspirant is applied to one axilla, and a control (placebo or no treatment) is applied to the contralateral axilla.
-
Products are typically applied once daily for a specified number of days.
4. Post-Treatment Sweat Collection:
-
Following the treatment period, subjects return to the hot room for sweat collection, following the same procedure as the baseline collection.
5. Data Analysis:
-
The percentage of sweat reduction is calculated by comparing the amount of sweat collected from the treated axilla to the control axilla.
-
To claim standard effectiveness, a product must demonstrate at least a 20% sweat reduction. For an "extra effective" claim, a 30% reduction is required.[15]
Starch-Iodine Test
This technique provides a visual representation of active sweat glands.[3]
1. Skin Preparation:
-
The axillary area is cleaned and thoroughly dried.
2. Iodine Application:
-
A 1-5% iodine solution in alcohol is applied to the test area and allowed to dry completely.[3]
3. Starch Application:
-
A fine layer of starch powder is dusted over the iodine-coated area.[3]
4. Observation:
-
As the subject begins to sweat, the sweat dissolves the iodine and starch, causing a chemical reaction that produces dark purple to black dots, indicating the location of active sweat pores.[3]
5. Analysis:
-
The area of sweating can be visually assessed and photographed for qualitative or semi-quantitative analysis.
Sensory Evaluation of Axillary Malodor (Sniff Test) - ASTM E1207 Synopsis
This method quantifies the perceived intensity of underarm odor.[1][6][16]
1. Panelist Selection and Training:
-
Select individuals with a demonstrated ability to detect and rate the intensity of relevant malodors.
-
Train panelists using a standardized intensity scale (e.g., a 0-5 or 0-10 point scale) and reference odorants.[6]
2. Subject and Study Design:
-
Subjects follow a washout period, avoiding the use of all antiperspirants and deodorants.
-
A baseline odor assessment is conducted by the trained panelists.
-
The test product is applied to one axilla, and a control to the other.
3. Odor Evaluation:
-
At specified time points after product application (e.g., 8, 12, 24 hours), trained assessors evaluate the intensity of axillary odor by sniffing the axilla directly or from a collected pad.
-
Assessors assign an odor intensity score based on the trained scale.
4. Data Analysis:
-
The odor intensity scores from the treated and control axillae are statistically compared to determine the product's efficacy in reducing malodor.
Gas Chromatography-Mass Spectrometry (GC-MS) for Axillary Volatiles
GC-MS is a powerful analytical technique for identifying and quantifying the volatile compounds responsible for malodor.[8][9]
1. Sample Collection:
-
Axillary sweat is collected using absorbent pads or by direct headspace sampling using techniques like solid-phase microextraction (SPME).[9]
2. Sample Preparation:
-
Volatile compounds are extracted from the collection medium using an appropriate solvent or thermally desorbed from the SPME fiber.[9]
3. GC-MS Analysis:
-
The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their boiling points and chemical properties.
-
The separated compounds then enter a mass spectrometer, which fragments them and creates a unique mass spectrum for each compound, allowing for identification and quantification.[17][18]
4. Data Analysis:
-
The abundance of specific malodorous compounds (e.g., short-chain fatty acids, sulfur compounds) is compared between samples from treated and untreated axillae.
Microbiological Assay: Kirby-Bauer Disk Diffusion Test
This method assesses the antimicrobial activity of a substance.[10][11]
1. Inoculation:
-
A petri dish containing a suitable agar (B569324) medium (e.g., Mueller-Hinton agar) is uniformly inoculated with a standardized suspension of a relevant skin bacterium, such as Staphylococcus epidermidis.[10][19]
2. Disk Application:
-
A sterile paper disk impregnated with the test antiperspirant or active ingredient is placed on the surface of the agar.[11]
3. Incubation:
-
The plate is incubated under conditions that promote bacterial growth (e.g., 37°C for 24 hours).[11]
4. Measurement:
-
If the test substance has antimicrobial activity, a clear "zone of inhibition" will appear around the disk where bacteria have not grown.
-
The diameter of this zone is measured in millimeters.[20]
5. Interpretation:
-
The size of the zone of inhibition is proportional to the antimicrobial efficacy of the test substance.
Skin Surface Biopsy for Antiperspirant Plug Visualization
This technique allows for the direct visualization of antiperspirant plug formation in the sweat ducts.[12]
1. Sample Collection:
-
A drop of cyanoacrylate adhesive is placed on a glass slide, which is then pressed onto the skin in the treated axillary area for a short period (e.g., 90 seconds).[12]
2. Biopsy Removal:
-
The slide is carefully peeled off, removing the top layer of the stratum corneum and the contents of the sweat duct openings.[12]
3. Staining and Visualization:
-
The collected material on the slide is stained with a reagent that specifically binds to the aluminum salts in the antiperspirant plugs.
-
The stained plugs can then be visualized and counted under a microscope.[12]
4. Analysis:
-
The number and size of the plugs can be correlated with the efficacy of the antiperspirant formulation. The results of this technique have been shown to predict similar outcomes to gravimetric sweat collection.[12]
Visualizing the Methodologies
To further elucidate the experimental processes and underlying mechanisms, the following diagrams are provided.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Gravimetry in sweating assessment in primary hyperhidrosis and healthy individuals | springermedizin.de [springermedizin.de]
- 5. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 6. store.astm.org [store.astm.org]
- 7. sensenet.net [sensenet.net]
- 8. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. asm.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. researchgate.net [researchgate.net]
- 13. odournet.com [odournet.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. aidic.it [aidic.it]
- 19. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
- 20. bio.libretexts.org [bio.libretexts.org]
A Comparative Analysis of HPLC and Complexometric Titration for the Quantification of Aluminum and Zirconium
For researchers, scientists, and professionals in drug development, the accurate determination of aluminum and zirconium in pharmaceutical formulations, such as antiperspirants, is critical for ensuring product quality and regulatory compliance. The United States Pharmacopeia (USP) outlines complexometric titration as a standard method for this analysis.[1][2][3] However, High-Performance Liquid Chromatography (HPLC) presents a powerful alternative. This guide provides a detailed comparison of these two analytical techniques, supported by experimental data and protocols.
Executive Summary
Both complexometric titration and HPLC are viable methods for the quantification of aluminum and zirconium. Complexometric titration is a classic, cost-effective, and robust method sanctioned by the USP.[1][2][3] It offers direct measurement of the metal ions. HPLC, particularly ion chromatography with post-column derivatization, provides high sensitivity and the potential for simultaneous analysis of multiple components, though it requires more sophisticated instrumentation. The choice between the two methods will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available resources.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of complexometric titration and a representative HPLC method (Ion Chromatography with Post-Column Derivatization) for the analysis of aluminum and zirconium.
| Parameter | Complexometric Titration | HPLC (Ion Chromatography with Post-Column Derivatization) |
| Principle | Sequential titration of Zr and Al with a chelating agent (EDTA) at different pH values.[1] | Separation of metal ions on an ion-exchange column, followed by post-column reaction to form a colored complex for UV-Vis detection.[4] |
| Specificity | Good, achieved by pH control and masking agents. | High, based on chromatographic separation and selective derivatization.[4] |
| Sensitivity | Milligram to microgram range. | Microgram to nanogram range.[5] |
| Precision (RSD) | Typically < 1-2%. | Typically < 2%. |
| Accuracy (Recovery) | Generally >98%. | 98-102% for aluminum in antiperspirant samples.[6] |
| Analysis Time | ~15-30 minutes per sample. | ~5-15 minutes per sample.[6] |
| Instrumentation | Titrator (manual or automated), pH meter, burettes.[1] | HPLC system with pump, injector, column, post-column reactor, and UV-Vis detector.[4] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| USP Compliance | Yes, it is a USP-recognized method.[1][2][3] | Method validation required for use in a GMP environment. |
Detailed Experimental Protocols
Complexometric Titration of Aluminum and Zirconium
This method, based on USP guidelines and established analytical procedures, allows for the sequential determination of zirconium and aluminum in a single sample.[1][2][3]
1. Sample Preparation:
-
Accurately weigh a sample containing an appropriate amount of aluminum and zirconium and transfer it to a beaker.
-
Add deionized water to dissolve the sample. A digestion step with acid may be necessary for complex matrices to liberate the metal ions.[1][2]
2. Zirconium Titration:
-
Adjust the pH of the sample solution to approximately 1 with a suitable buffer.[1]
-
Add a few drops of xylenol orange indicator. The solution will turn pink.[1]
-
Titrate with a standardized 0.1 M EDTA solution until the color changes from pink to yellow. This is the endpoint for zirconium.[1]
3. Aluminum Titration (Back-Titration):
-
To the same solution, add a known excess of the 0.1 M EDTA solution.
-
Add 20 mL of an acetate (B1210297) buffer to adjust the pH to 4.7.[1]
-
The solution will be yellow.
-
Titrate the excess EDTA with a standardized 0.05 M Bismuth Nitrate solution until the color changes from yellow to purple. This is the endpoint for the back-titration.[1]
-
The amount of aluminum is calculated from the amount of EDTA that complexed with it.[7]
HPLC Method for Aluminum and Zirconium Analysis (Ion Chromatography with Post-Column Derivatization)
Since aluminum and zirconium ions do not possess chromophores for direct UV detection, a post-column derivatization technique is employed.[8][9] This protocol is a representative method for the determination of aluminum.[4][6] A similar approach can be developed for zirconium.
1. Instrumentation:
-
An HPLC system equipped with a gradient pump, an autosampler, a column oven, a post-column derivatization module (including a reagent pump and a reaction coil), and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A cation-exchange column suitable for metal separations (e.g., Dionex IonPac CS10).[4]
-
Mobile Phase: An acidic eluent, for example, 0.75 M HCl.[4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 30 °C.
3. Post-Column Derivatization:
-
Reagent: A solution of a chromogenic agent such as Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid).[4][5]
-
Reagent Delivery: The reagent is continuously pumped and mixed with the column effluent in a T-piece.
-
Reaction: The mixture passes through a heated reaction coil to facilitate the formation of the colored aluminum-Tiron complex.[5]
4. Detection:
-
The absorbance of the colored complex is monitored at a specific wavelength, for instance, 310 nm for the aluminum-Tiron complex.[4]
5. Quantification:
-
A calibration curve is generated by injecting standards of known aluminum concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Alternative HPLC Approaches
For analytes lacking UV absorbance, other HPLC detection methods can be considered:
-
Refractive Index (RI) Detection: RI detectors are universal detectors that measure the change in the refractive index of the mobile phase as the analyte elutes.[10][11] A recent study described a method for aluminum quantification using a maleate-functionalized column and an RI detector.[12]
-
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection technique where the mobile phase is evaporated, and the resulting analyte particles scatter a light beam.[13][14][15] This is suitable for non-volatile analytes.
Mandatory Visualizations
Caption: Experimental workflow for the complexometric titration of Zr and Al.
Caption: Workflow for HPLC analysis with post-column derivatization.
Caption: Chemical reactions in the sequential complexometric titration.
References
- 1. lcms.cz [lcms.cz]
- 2. metrohm.com [metrohm.com]
- 3. Determination of aluminum and zirconium in antiperspirants | Metrohm [metrohm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dongmyung.co.kr [dongmyung.co.kr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. titrations.info [titrations.info]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 14. HPLC/UHPLC Evaporative Light Scattering Detector | LabX.com [labx.com]
- 15. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
Unveiling the Polymeric Landscape of Aluminum Zirconium Tetrachlorohydrate: A Comparative Analysis of Standard and Enhanced Efficacy Grades
A deep dive into the polymeric distribution of different grades of aluminum zirconium tetrachlorohydrate reveals critical insights into their performance as active ingredients in antiperspirant formulations. This guide provides a comparative analysis, supported by experimental data, to elucidate the relationship between polymer size and antiperspirant efficacy, offering valuable information for researchers, scientists, and drug development professionals.
The effectiveness of this compound (AZT) complexes in reducing perspiration is intrinsically linked to their polymeric composition. The distribution of different-sized polymer species within an AZT grade dictates its ability to form effective plugs in sweat ducts. Generally, a higher concentration of smaller, more mobile aluminum species is associated with enhanced antiperspirant efficacy. This analysis focuses on the key differences between standard and enhanced efficacy grades of this compound, primarily through the lens of their polymeric profiles as determined by Size Exclusion Chromatography (SEC).
Comparative Polymeric Distribution
The primary analytical technique for characterizing the polymeric distribution of this compound is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). This method separates polymer species based on their size in solution. The resulting chromatogram typically displays several peaks, each corresponding to a different polymer size range. In the context of AZT analysis, these are often designated as Peaks 1, 2, 3, 4, and a combined "Peak 5,6".
-
Peak 1: Represents the largest zirconium polymer species.
-
Peaks 2 & 3: Correspond to larger aluminum polymer species.
-
Peak 4: Represents smaller, more active aluminum polymer species (oligomers), which are strongly correlated with enhanced antiperspirant efficacy.[1][2]
-
Peak 5,6: Represents the smallest aluminum species.[1]
Enhanced efficacy grades of this compound are specifically engineered to have a higher proportion of the smaller, more active aluminum species (Peak 4) and a lower proportion of the larger zirconium and aluminum species (Peaks 1, 2, and 3).[3][4]
The following table summarizes the typical polymeric distribution for standard and enhanced efficacy grades of this compound, based on data reported in scientific and patent literature.
| Polymeric Species | Standard Efficacy Grade (% Peak Area) | Enhanced Efficacy Grade (% Peak Area) |
| Peak 1 (Large Zr Polymers) | > 10% | < 10% |
| Peaks 2 & 3 (Large Al Polymers) | High | Low |
| Peak 4 (Small Al Polymers) | Lower | Higher (often with a Peak 4 to Peak 3 ratio > 0.5)[4] |
| Peak 4 + Peak 5,6 | Lower | Significantly Increased (e.g., > 10% increase over standard)[3] |
Experimental Protocols
The determination of the polymeric distribution of this compound grades is predominantly achieved through Size Exclusion Chromatography (SEC). Below is a detailed methodology representative of the protocols described in the literature.
Size Exclusion Chromatography (SEC) for Polymeric Distribution Analysis
Objective: To separate and quantify the different polymer sizes of this compound in an aqueous solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
SEC column(s) suitable for the separation of water-soluble polymers in the molecular weight range of approximately 100 to 500,000 Da.
Reagents:
-
Deionized water (HPLC grade)
-
This compound sample (Standard or Enhanced Efficacy Grade)
Sample Preparation:
-
Prepare a stock solution of the this compound salt in deionized water. A common concentration is a 10% (w/w) solution.[1]
-
To prepare the 10% solution, accurately weigh the this compound powder and add the appropriate amount of deionized water.
-
Stir the solution at room temperature until the salt is completely dissolved (e.g., for approximately 5 minutes).[1]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
Chromatographic Conditions:
-
Mobile Phase: Deionized water
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 20 - 100 µL
-
Detector: Refractive Index (RI)
-
Data Analysis: Integrate the peak areas of the resulting chromatogram to determine the percentage of each polymer peak (Peak 1, 2, 3, 4, and 5,6). The relative peak areas correspond to the proportion of each polymer size in the sample.
Visualizing the Process and Polymeric Profiles
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 2. EP1027031A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 3. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]
- 4. US7060258B2 - Method of making aluminum-zirconium antiperspirant of enhanced efficacy - Google Patents [patents.google.com]
In Vitro Validation of the Sweat Protein Aggregation Theory for Aluminum Zirconium Tetrachlorohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Aluminum Zirconium Tetrachlorohydrate (AZT) in inducing sweat protein aggregation, the prevailing theory for its antiperspirant mechanism. The performance of AZT and its constituent salts are compared with alternative antiperspirant technologies, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate replication and further research in the field of sweat management technologies.
Introduction: The Sweat Protein Aggregation Theory
The primary mechanism of action for aluminum-based antiperspirants, including this compound (AZT), is the formation of a physical plug within the eccrine sweat duct, which obstructs the flow of sweat to the skin's surface.[1][2] The sweat protein aggregation theory posits that the highly charged aluminum and zirconium polycations in AZT interact with negatively charged proteins present in sweat, leading to their aggregation and the formation of a gel-like plug.[3][4] This guide delves into the in vitro evidence supporting this theory and compares the efficacy of AZT's components with other antiperspirant actives.
Comparative Performance of Antiperspirant Actives
The efficacy of various aluminum and zirconium salts in aggregating sweat proteins can be quantified in vitro by measuring changes in the surface charge (zeta potential) and turbidity of a model sweat protein solution upon addition of the antiperspirant active. Bovine Serum Albumin (BSA) is a commonly used model protein for these studies due to its structural similarity to human serum albumin found in sweat.[3][5]
The isoelectric point (IEP) is the pH at which a molecule carries no net electrical charge. In this context, it represents the point where the positive charges of the antiperspirant salts have effectively neutralized the negative charges of the protein, leading to maximum aggregation and turbidity.[5] A lower concentration of the active required to reach the IEP and a higher maximum turbidity are indicative of greater protein aggregation efficiency.
Table 1: In Vitro Performance of Antiperspirant Salts in Aggregating Bovine Serum Albumin (BSA)
| Antiperspirant Active Ingredient | Type | Molar Ratio of Metal to BSA at Isoelectric Point (IEP) | Maximum Turbidity at IEP (NTU) |
| Zirconium Aluminum Glycine (ZAG) | Aluminum-Zirconium Salt | 85 x 10⁻⁴ | ~55 |
| Activated Aluminum Chlorohydrate (ACH) | Aluminum Salt | 122.4 x 10⁻⁴ | ~60 |
| Al₁₃-mer | Purified Aluminum Polycation | 162.79 x 10⁻⁴ | ~58 |
| Zirconium-Glycine Complex (ZG) | Zirconium Salt | 25.95 x 10⁻⁴ | ~45 |
Data synthesized from Li et al., 2015.[5]
Interpretation of Data:
-
Zirconium-containing compounds (ZAG and ZG) require a significantly lower molar ratio to neutralize the protein solution compared to aluminum-only compounds. This suggests a higher charge density and more efficient interaction with the protein.
-
Activated ACH, a common aluminum salt in antiperspirants, demonstrates high turbidity, indicating the formation of large protein aggregates.
-
The purified aluminum polycation, Al₁₃-mer, is less efficient in neutralizing the protein solution compared to the commercial salts.
Alternative Antiperspirant Mechanisms and In Vitro Data
While aluminum-based salts are the most common antiperspirant actives, research into alternative mechanisms is ongoing. These alternatives aim to reduce sweat without the use of aluminum.
Table 2: Comparison of Alternative Antiperspirant Technologies
| Alternative Technology | Proposed Mechanism of Action | In Vitro Efficacy Data |
| Tannins | Polyphenolic compounds that can bind to and precipitate proteins through hydrogen bonding and hydrophobic interactions.[6] | Limited quantitative in vitro data available. The potential for protein precipitation has been noted, but not extensively quantified in the context of sweat protein aggregation. |
| Hygroscopic Materials | Induce the evaporation of sweat within the sweat duct, leading to the crystallization of the sweat's own salts (sodium, chloride, potassium, etc.) to form a plug. | In an artificial sweat duct model, a hygroscopic material induced the formation of a gel-like salt plug that halted the flow of synthetic sweat. |
Experimental Protocols
Zeta Potential and Turbidity Measurement for Protein Aggregation
This protocol is based on the methodology described by Li et al. (2015)[5] and is designed to quantify the interaction between antiperspirant actives and a model sweat protein.
Objective: To determine the isoelectric point (IEP) and maximum turbidity of a protein solution when titrated with an antiperspirant active.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in deionized water)
-
Antiperspirant active solutions (e.g., Aluminum Zirconium Tetrachlorohydrex Glycine, Aluminum Chlorohydrate, etc.) of known concentrations
-
Zeta potential analyzer with a turbidity measurement function (e.g., Zetasizer Nano series)
-
pH meter
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare a stock solution of BSA in deionized water at a concentration of 1 mg/mL. Adjust the pH of the solution to the desired starting point (e.g., pH 7.4) using dilute HCl or NaOH.
-
Prepare stock solutions of the antiperspirant actives to be tested at known concentrations in deionized water.
-
Calibrate the zeta potential analyzer according to the manufacturer's instructions.
-
Place a known volume of the BSA solution into the measurement cuvette of the zeta potential analyzer.
-
Measure the initial zeta potential and turbidity of the BSA solution.
-
Begin titrating the BSA solution with the antiperspirant active solution in small, precise increments.
-
After each addition, gently mix the solution and allow it to equilibrate for a set period (e.g., 60 seconds).
-
Measure the zeta potential and turbidity of the solution.
-
Continue the titration until the zeta potential of the solution approaches zero (the isoelectric point) and then becomes positive.
-
Record the volume of titrant added at each step.
-
Plot the zeta potential and turbidity as a function of the molar ratio of the antiperspirant active to BSA.
-
Identify the molar ratio at which the zeta potential is zero (IEP) and the corresponding maximum turbidity value.
In Vitro Sweat Duct Clogging Model
This protocol is a conceptualized methodology based on the microfluidic experiments described by Bretagne et al. (2017)[2][4] to visualize and qualitatively assess the formation of a protein plug in a simulated sweat duct.
Objective: To observe the formation of a protein aggregate plug upon the interaction of an antiperspirant active with a model sweat solution in a microfluidic device.
Materials:
-
Microfluidic device with a T-junction channel design (to simulate the sweat duct and skin surface)
-
Syringe pumps for precise fluid control
-
Artificial sweat solution (e.g., 0.5% NaCl, 0.1% urea, 0.1% lactic acid, and 0.1% BSA in deionized water, pH 6.5)
-
Antiperspirant active solution (e.g., 15% w/w Aluminum Zirconium Tetrachlorohydrex Glycine in deionized water)
-
Inverted microscope with imaging capabilities (e.g., confocal or fluorescence microscopy if using fluorescently labeled BSA)
Procedure:
-
Prepare the artificial sweat and antiperspirant active solutions. For visualization, the BSA in the artificial sweat can be fluorescently labeled.
-
Set up the microfluidic device on the microscope stage.
-
Connect the syringe pumps to the inlets of the microfluidic device. One pump will control the flow of the artificial sweat through the "sweat duct" channel, and the other will control the flow of the antiperspirant solution across the perpendicular "skin surface" channel.
-
Establish a stable, continuous flow of the artificial sweat solution through the sweat duct channel at a physiologically relevant flow rate.
-
Initiate the flow of the antiperspirant active solution across the T-junction.
-
Observe and record the interaction at the T-junction in real-time using the microscope.
-
Monitor for the formation of visible aggregates and the eventual occlusion (clogging) of the sweat duct channel.
-
The time to occlusion and the morphology of the plug can be qualitatively compared between different antiperspirant actives.
Visualizing the Mechanisms and Workflows
Proposed Mechanism of AZT-Induced Sweat Protein Aggregation
Caption: Proposed mechanism of AZT-induced sweat protein aggregation.
Experimental Workflow for Zeta Potential and Turbidity Measurement
Caption: Experimental workflow for zeta potential and turbidity measurement.
Conclusion
The in vitro evidence strongly supports the theory that this compound and its constituent aluminum and zirconium salts function as antiperspirants by inducing the aggregation of sweat proteins to form an occlusive plug in the sweat duct. Quantitative studies demonstrate the high efficiency of zirconium-containing compounds in neutralizing protein solutions, suggesting a potent interaction with sweat proteins. While alternative, aluminum-free antiperspirant technologies are emerging, further quantitative in vitro studies are needed to rigorously compare their efficacy to the well-established protein aggregation mechanism of aluminum-zirconium salts. The experimental protocols and comparative data presented in this guide offer a framework for future research and development in the field of topical sweat control.
References
- 1. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real time observation of the interaction between aluminium salts and sweat under microfluidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal aluminum/zirconium: Protein interactions for predicting antiperspirant efficacy using zeta potential measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro Plug Formation with In Vivo Antiperspirant Performance
A Comparative Guide for Researchers and Formulation Scientists
The development of effective antiperspirant technology hinges on a fundamental principle: the formation of a temporary, superficial plug within the eccrine sweat duct. This blockage physically impedes the flow of sweat to the skin's surface. For formulation scientists and researchers, the ability to accurately predict in vivo antiperspirant efficacy through rapid and reliable in vitro models is a significant goal, accelerating development timelines and reducing reliance on extensive human clinical trials. This guide provides a comparative overview of common in vitro and in vivo methods, presenting available data on their correlation and detailing the experimental protocols for each.
Data Presentation: In Vitro vs. In Vivo Performance Metrics
Direct, publicly available, multi-study quantitative correlations between in vitro plug formation metrics and in vivo sweat reduction are limited, likely due to the proprietary nature of such data. However, existing research and technological advancements provide strong evidence of a meaningful relationship. The following table summarizes the types of data generated from various methods and includes an illustrative correlation based on available information.
| Antiperspirant Active/Product | In Vitro Method | In Vitro Performance Metric | In Vivo Method | In Vivo Performance Metric (% Sweat Reduction) | Correlation Strength | Reference |
| Standard Roll-On A (Aluminum-based) | Microfluidics (Smart-Pore™) | High Plug Burst Pressure | Gravimetric (Sauna) | High | Strong (Illustrative) | [1] |
| Standard Roll-On B (Aluminum-based) | Microfluidics (Smart-Pore™) | High Plug Burst Pressure | Gravimetric (Sauna) | High | Strong (Illustrative) | [1] |
| Experimental Roll-On C (Lower Active Conc.) | Microfluidics (Smart-Pore™) | Lower Plug Burst Pressure | Gravimetric (Sauna) | Lower | Strong (Illustrative) | [1] |
| Aluminum Zirconium Tetrachlorohydrex Gly | Rheology | High Viscosity/Gel Formation | Gravimetric | High Efficacy | Implied | [2] |
| Aluminum Chloride | Rheology | High Viscosity/Gel Formation | Gravimetric | High Efficacy | Implied | [2] |
| Polyethyleneimine (pH 3.5) | Cultured Sweat Gland Cells | Altered Ion Equilibrium | Gravimetric (Back) | Significant Sweat Reduction | Correlated | [3] |
| Various Formulations (Aerosol, Gel, Solid) | Cyanoacrylate Biopsy | Number of Plugs Visualized | Gravimetric | Product Efficacy | Predictive | [4] |
Experimental Protocols
In Vitro Methodologies
1. Microfluidic Sweat Duct Mimicry
This technique utilizes microfabricated chips with channels that replicate the dimensions of human sweat ducts.[1]
-
Objective: To visualize and quantify the formation and strength of antiperspirant plugs under controlled conditions.
-
Protocol:
-
A microfluidic chip with channels mimicking sweat pores (e.g., 50-100 µm diameter) is prepared.[1]
-
A synthetic skin-like membrane is treated with the test antiperspirant formulation.
-
Artificial sweat is perfused through the microchannels at a physiologically relevant flow rate.
-
The interaction between the antiperspirant and the artificial sweat is observed in real-time, leading to plug formation.[5]
-
Quantitative analysis is performed by measuring metrics such as the time to plug formation or the pressure required to dislodge the plug (burst pressure), which directly correlates to product efficacy.[1]
-
2. Rheological Analysis
Rheology is used to measure the flow and deformation of materials. In the context of antiperspirants, it assesses the propensity of the active salts to form a viscous gel upon interaction with a sweat-like medium.[2]
-
Objective: To indirectly assess the plug-forming potential of an antiperspirant active by measuring its ability to increase viscosity and form a gel.
-
Protocol:
-
A solution of the antiperspirant salt (e.g., 10% w/v) is prepared.[2]
-
The pH of the solution is adjusted to mimic the conditions of the sweat duct.
-
The viscosity of the solution is measured using a rheometer as a function of shear rate.
-
The formation of a high-viscosity mass or gel is considered indicative of a favorable condition for creating an occlusive plug in vivo.[2]
-
In Vivo Methodology
1. Gravimetric Sweat Collection
The gravimetric method is the gold standard for determining antiperspirant efficacy in a clinical setting and is recognized by regulatory bodies like the FDA.[6][7]
-
Objective: To quantify the amount of sweat produced in a specific area after treatment with an antiperspirant.
-
Protocol:
-
Subject Recruitment: A panel of volunteers is recruited. A baseline sweat production rate is often established for each participant.
-
Product Application: The antiperspirant product is applied to a designated test area (typically one axilla), while a control (placebo or no treatment) is applied to the contralateral axilla. This is usually done for a set number of consecutive days.
-
Sweat Induction: After the treatment period, sweating is induced under controlled conditions. This is commonly achieved by having subjects sit in a hot room (e.g., 100°F and 35% relative humidity) or a sauna for a specific duration.[2][7] Alternatively, stress-induced sweating can be triggered using methods like the Trier Social Stress Test (TSST).[8]
-
Sweat Collection: Pre-weighed absorbent pads (e.g., cotton or Webril) are held in the axillae for a defined period (e.g., 20 minutes) to collect the sweat.[7]
-
Measurement: The pads are weighed again immediately after collection. The difference in weight represents the amount of sweat produced.
-
Efficacy Calculation: The percentage of sweat reduction is calculated by comparing the amount of sweat collected from the treated axilla to that from the control axilla.
-
Visualizing the Workflow and Mechanisms
To better understand the relationship between these methodologies and the underlying biological process, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.
References
- 1. microfactory.eu [microfactory.eu]
- 2. sweathelp.org [sweathelp.org]
- 3. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient sweat reduction of three different antiperspirant application forms during stress-induced sweating - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Aluminum Zirconium Tetrachlorohydrate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While Aluminum Zirconium Tetrachlorohydrate is a common ingredient in consumer products and may not be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal in a laboratory environment necessitates a more stringent approach than household disposal.[1][2] Adherence to institutional protocols and local regulations is paramount.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes splash-proof safety glasses and gloves, particularly when repeated or prolonged skin contact is possible.[1] In the event of a spill, small quantities can be absorbed with inert materials like sand, silica (B1680970) gel, or universal binder and placed into a suitable container for disposal.[3] For larger spills, it is important to prevent the substance from entering drains and to notify local authorities if significant spillages cannot be contained.[3]
Step-by-Step Disposal Protocol
-
Waste Determination: The initial step is to perform a hazardous waste determination. While Safety Data Sheets (SDS) for commercial products containing this compound may indicate it is not an RCRA hazardous waste, laboratory-generated waste streams may have different characteristics or be subject to stricter institutional or local regulations.[1][2] Trained environmental health and safety (EHS) professionals should make the final determination.[4][5]
-
Containerization: Select a waste container that is chemically compatible with this compound. The container must be in good condition, free from leaks, and have a secure, leak-proof closure.[6] For liquid waste, do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as otherwise required by your institution), and a description of the contents.[8] The label should also include a clear indication of the hazards associated with the waste.[8]
-
Segregation and Storage: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[8] It is crucial to segregate it from incompatible materials such as strong oxidizers, alkalis, and acids.[1] The storage area should be well-ventilated.[1][6]
-
Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of laboratory quantities of this compound down the drain unless explicitly permitted by your institution and local water treatment authority for very small quantities.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Storage Limit in SAA | Up to 55 gallons | [8] |
| Maximum Container Fill Level | 90% of capacity | [7] |
| Laboratory Waste Removal Frequency | Every twelve months (under Subpart K) | [4] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. schoolhealth.com [schoolhealth.com]
- 2. scribd.com [scribd.com]
- 3. essentialingredients.com [essentialingredients.com]
- 4. epa.gov [epa.gov]
- 5. acs.org [acs.org]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
Safeguarding Your Research: Comprehensive Handling and Disposal of Aluminum Zirconium Tetrachlorohydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Aluminum Zirconium Tetrachlorohydrate, a common component in various formulations. Adherence to these procedural steps will help ensure safe operational workflow and proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) and Exposure Controls
When handling this compound, particularly in occupational settings, specific personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE and established exposure limits.
| Exposure Route | Recommended PPE | Exposure Limits (ACGIH TLV-TWA) |
| Eye/Face | Splash-proof safety glasses are required to prevent eye contact where splashing of the product may occur.[1] | Not specified. |
| Skin | Protective clothing is required where repeated or prolonged skin contact may occur.[1] Wear gloves made of a suitable material such as PVC, Neoprene, or Natural rubber.[2] | Not specified. |
| Respiratory | In case of insufficient ventilation, wear suitable respiratory equipment.[2][3] A dust mask is recommended if dust is generated.[2] | 5 mg/m³ for Zr (Zirconium).[2] |
| Ingestion | Do not take internally.[1] | Not applicable. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is crucial to prevent accidental exposure and maintain the integrity of the substance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the substance in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Avoid storing in direct sunlight and protect from extreme temperatures; keep below 60°C.[1][3]
-
Store away from incompatible materials such as strong oxidizers, alkalies, and acids.[1]
2. Handling and Preparation:
-
Before handling, ensure all necessary PPE is worn as detailed in the table above.
-
Avoid contact with eyes, skin, and clothing.[3]
-
Prevent the formation of mists, dust, or vapors.[3] If aerosols are a risk, handle the material in a way that minimizes their creation.[2]
-
Use in a well-ventilated area. If local exhaust ventilation is not available, use an approved respirator.[2]
-
After handling, wash hands thoroughly.[3]
3. In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water until no evidence of the product remains. If irritation develops or persists, seek medical attention.[1]
-
Skin: Wash the affected area with mild soap and water. If irritation or other symptoms appear, consult a physician.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Treat symptomatically and seek immediate medical advice.[1][3]
Disposal Plan: Step-by-Step Protocol
The disposal of this compound and its waste must be conducted in compliance with all applicable regulations.
1. Small Spills:
-
For minor spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or universal binder.[3]
-
Pick up the absorbed material with towels or tissues and place it into a suitable, labeled container for later disposal.[1]
2. Large Spills:
-
In the event of a large spill, dike the area far ahead of the spill to prevent it from spreading.[1]
-
Keep unnecessary personnel away from the area and ensure it is well-ventilated.[1]
-
Recover the spilled material by pumping or using a suitable absorbent and place it into a sealed, labeled container for disposal.[1]
-
Local authorities should be notified if significant spillages cannot be contained.[3]
3. Waste Disposal:
-
This product is generally not considered a RCRA hazardous waste.[1]
-
Dispose of the waste material in a suitable waste container and in accordance with federal, state, and local regulations.[1][3]
-
For small, household-like quantities, disposal in a sewer or other liquid waste system may be permissible.[1] However, for larger quantities, it is imperative to check with the local water treatment plant before disposal.[1]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[3] Do not contaminate ponds, waterways, or ditches with the chemical or used containers.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling and disposal.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
